2-Chloro-5-ethylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQDSJJSRDWZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456067 | |
| Record name | 2-Chloro-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-32-0 | |
| Record name | 2-Chloro-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-ethylpyridine: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of CAS No. 90196-32-0 for Researchers in Drug Discovery and Development
Introduction
2-Chloro-5-ethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of more complex molecules.[1][2] Its unique structural features, namely the presence of a reactive chlorine atom and an ethyl group on the pyridine ring, make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is essential for its effective application in research and synthesis.
| Property | Value |
| CAS Number | 90196-32-0 |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol [2] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 204.3 ± 20.0 °C (Predicted)[1] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted)[1] |
| LogP | 2.29740[1] |
| Storage | 2-8°C, under inert gas[2] |
Synthesis and Reactivity
The synthesis of 2-chloro-5-substituted pyridines can be achieved through various synthetic routes. One common approach involves the chlorination of the corresponding pyridine-N-oxide followed by functional group manipulation. The reactivity of this compound is primarily dictated by the pyridine ring and its substituents.
Key Reaction Pathways
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.[3] The ethyl group at the 5-position can also be a site for further chemical modification, although it is generally less reactive than the chloro-substituent.
Caption: Key reaction pathways of this compound.
Applications in Drug Development and Agrochemicals
The versatility of this compound makes it a valuable intermediate in the synthesis of biologically active molecules.[1]
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a starting material for the development of active pharmaceutical ingredients (APIs).[2] The pyridine scaffold is a common feature in many drugs, and the ability to functionalize the 2 and 5 positions of the ring allows for the fine-tuning of a molecule's pharmacological properties. For instance, derivatives of 2-chloropyridine have been investigated for their potential as antitumor agents.[4]
Agrochemical Applications
This compound and its derivatives are also utilized in the production of pesticides and herbicides.[2] The structural motifs derived from this intermediate can contribute to the efficacy and stability of the final agrochemical product.[2] For example, related compounds like 2-chloro-5-methylpyridine are used in the synthesis of certain insecticidal compounds.[3]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
The following is a representative protocol for a nucleophilic aromatic substitution reaction using this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, NaH, or Et₃N)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Sources
An In-Depth Technical Guide to 2-Chloro-5-ethylpyridine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive chlorine atom and an ethyl group on the pyridine ring, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] In the realm of drug discovery and development, this compound provides a versatile scaffold for the synthesis of active pharmaceutical ingredients (APIs), enabling the targeted design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed synthesis protocol, and its applications in medicinal chemistry, with a focus on its role in the synthesis of modern pharmaceuticals.
Physicochemical Properties of this compound
This compound is a colorless liquid with a distinct, strong odor.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | [1][2][3] |
| Molecular Weight | 141.60 g/mol | [2] |
| CAS Number | 90196-32-0 | [1][3] |
| Boiling Point (Predicted) | 204.3 ± 20.0 °C | [1] |
| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [1] |
| Appearance | Colorless liquid | [1] |
| Storage | 2-8°C, under inert gas | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, a notable route being the conversion of 2-chloro-5-bromopyridine to 2-chloro-5-vinylpyridine via a Suzuki coupling reaction, followed by selective hydrogenation.[4]
Experimental Workflow: Synthesis of this compound
Caption: A two-step synthesis pathway for this compound.
Step 1: Suzuki Coupling to 2-Chloro-5-vinylpyridine
This step involves a palladium-catalyzed cross-coupling reaction between 2-chloro-5-bromopyridine and a vinylboronic acid derivative.
Materials:
-
2-chloro-5-bromopyridine
-
Vinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-bromopyridine and vinylboronic acid pinacol ester in a 2:1 mixture of toluene and water.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Add a 2M aqueous solution of sodium carbonate.
-
Heat the reaction mixture to reflux and stir vigorously for 12 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 2-chloro-5-vinylpyridine.
Step 2: Selective Hydrogenation to this compound
The selective hydrogenation of the vinyl group is achieved using a specific iridium-based catalyst to avoid reduction of the pyridine ring or cleavage of the chloro-substituent.[4]
Materials:
-
2-chloro-5-vinylpyridine
-
Iridium catalyst (e.g., a Crabtree's catalyst derivative as described in the patent)[4]
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-chloro-5-vinylpyridine in dichloromethane in a high-pressure reactor.
-
Add the iridium-based catalyst to the solution.
-
Pressurize the reactor with hydrogen gas (typically 1-5 bar).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure to yield high-purity this compound.[4]
Applications in Drug Development: A Key Intermediate for COX-2 Inhibitors
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structural motif is found in a number of biologically active compounds. While direct synthesis pathways for many drugs are proprietary, the analogous structure of 2-Chloro-5-methylpyridine is a known key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[5] The ethyl-substituted pyridine core provides a similar scaffold for the development of related anti-inflammatory agents.
The general synthetic utility of 2-chloro-substituted pyridines in forming carbon-carbon bonds through cross-coupling reactions, such as the Suzuki coupling, allows for the introduction of various aryl and heteroaryl groups at the 2-position. This is a common strategy in medicinal chemistry to explore the structure-activity relationship of drug candidates.
Logical Relationship in Drug Synthesis
Caption: Role of this compound in API synthesis.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is important to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, while requiring specific catalytic systems for high selectivity and yield, provides a key building block for the development of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.
References
- This compound. MySkinRecipes.
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
- This compound | 90196-32-0 | C7H8ClN | Appchem. Appchem.
- 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
- 2-chloro-5-ethyl pyridine preparation method. Google Patents.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. appchemical.com [appchemical.com]
- 4. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 5. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-ethylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethylpyridine (CAS No: 90196-32-0) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of high-value chemical entities.[1] With the molecular formula C₇H₈ClN, its structural features make it a valuable building block in the pharmaceutical and agrochemical industries.[1][2] In drug development, its scaffold is incorporated into active pharmaceutical ingredients (APIs), while in agriculture, it is used to produce specialized pesticides and herbicides.[2]
This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It is designed to equip researchers and development scientists with the technical data and analytical methodologies required for its accurate identification, handling, and application in a laboratory setting. The discussion moves beyond a simple recitation of data to explain the causality behind analytical choices, ensuring a robust understanding of the compound's characteristics.
Section 1: Core Physicochemical Properties
The fundamental physical properties of a compound are critical for predicting its behavior in various chemical and physical processes, including reaction kinetics, purification, and formulation. The key physicochemical data for this compound are summarized below. It is important to note that some of the publicly available data, such as boiling point and density, are predicted values derived from computational models.[1] Experimental verification is therefore recommended for applications sensitive to these parameters.
| Property | Value | Source |
| CAS Number | 90196-32-0 | [1][3] |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1][2] |
| Appearance | Colorless liquid with a strong odor | [1] |
| Boiling Point | 204.3 ± 20.0 °C (Predicted) | [1] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |
| Partition Coefficient (LogP) | 2.29740 | [1] |
The partition coefficient (LogP) of approximately 2.3 suggests that this compound has moderate lipophilicity, indicating it will be more soluble in organic solvents than in water.
Section 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical substance. The following sections detail the expected spectral characteristics of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound is expected to show a distinct molecular ion peak (M⁺).
-
Expected Molecular Ion (M⁺): An ion peak will be observed at a mass-to-charge ratio (m/z) of approximately 141.
-
Isotopic Pattern: A crucial feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope. This results in a characteristic M+2 peak (at m/z ≈ 143) with an intensity that is approximately one-third of the main M⁺ peak (m/z ≈ 141), confirming the presence of a single chlorine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key NMR features.
-
¹H NMR Spectroscopy (Predicted):
-
Ethyl Group: The ethyl group at the 5-position will produce two distinct signals: a triplet at approximately 1.2 ppm corresponding to the three methyl protons (-CH₃) and a quartet at around 2.6 ppm from the two methylene protons (-CH₂-). The splitting pattern arises from the coupling between these adjacent protons.
-
Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing chloro group and the electron-donating ethyl group.
-
-
¹³C NMR Spectroscopy (Predicted):
-
A total of seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
-
Two signals will be in the aliphatic region (< 30 ppm) for the ethyl group carbons.
-
Five signals will appear in the aromatic region (> 120 ppm), representing the carbons of the pyridine ring. The carbon atom bonded to the chlorine will be significantly shifted downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands:
-
C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ corresponding to the ethyl group.
-
C-H Stretching (Aromatic): Weaker bands above 3000 cm⁻¹.
-
C=C and C=N Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloro-substituent.
Section 3: Experimental Workflows and Methodologies
To ensure the identity and purity of a batch of this compound, a structured analytical workflow is essential. This workflow integrates multiple techniques to provide a comprehensive characterization of the material.
Caption: Standard analytical workflow for the characterization of this compound.
Protocol 1: Purity and Identity Confirmation by GC-MS
This protocol describes a standard method for determining the purity of this compound and confirming its molecular weight.
Causality: The gas chromatograph (GC) separates the sample into its individual components based on their volatility and interaction with the column's stationary phase. This allows for the quantification of impurities. The mass spectrometer (MS) then fragments and detects each component, providing a mass spectrum that serves as a molecular fingerprint for identity confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Instrument Setup:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.
-
Temperature Program:
-
Initial oven temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.
-
Analyze the mass spectrum of the main peak to confirm the presence of the molecular ion (m/z 141) and the characteristic M+2 isotopic peak (m/z 143).
-
Protocol 2: Structural Elucidation by NMR Spectroscopy
This protocol provides a method for confirming the precise chemical structure of the compound.
Causality: NMR spectroscopy is the most powerful tool for unambiguous structure determination. It provides detailed information about the connectivity of atoms by analyzing the magnetic properties of atomic nuclei within a magnetic field, confirming the arrangement of the ethyl group and the substitution pattern on the pyridine ring.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons and carbons in the predicted structure.
-
Section 4: Safety, Handling, and Storage
-
Potential Hazards: Based on analogous compounds, this compound is likely to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][6]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[4] Some suppliers recommend storage at 2-8°C under an inert gas atmosphere.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. This guide has synthesized available data to present its core characteristics, from its fundamental physical constants to its spectroscopic fingerprint. By understanding the predicted properties and employing the robust analytical workflows detailed herein, researchers and drug development professionals can confidently identify, handle, and utilize this compound in their synthetic endeavors, ensuring both safety and scientific integrity.
References
- Stenutz. (n.d.). 2-chloro-5-ethylpyrimidine.
- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Royal Society of Chemistry. (n.d.). Supporting Information: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Royal Society of Chemistry. (2015). Supporting Information.
- MySkinRecipes. (n.d.). This compound.
- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.
- Chemister.ru. (n.d.). 2-ethylpyridine.
- PubChem. (n.d.). 2-Chloro-5-nitropyridine.
- NIST WebBook. (n.d.). 2-Chloro-5-nitropyridine.
- AbacipharmTech. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:90196-32-0.
Sources
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-ethylpyridine from 2-Chloro-5-vinylpyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-ethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries[1]. The primary focus of this document is the selective catalytic hydrogenation of 2-chloro-5-vinylpyridine. Traditional hydrogenation methods often lead to undesirable side reactions, including dehalogenation and over-reduction of the pyridine ring. This guide details a robust and selective method utilizing a specialized iridium catalyst, offering high yield and purity of the desired product. The content herein is intended for researchers, scientists, and professionals in drug development and process chemistry, providing both theoretical understanding and practical, actionable protocols.
Introduction: The Significance of this compound
This compound serves as a critical building block in the synthesis of a variety of biologically active molecules. Its substituted pyridine scaffold is a common motif in numerous pharmaceutical agents and agrochemicals[1]. The controlled and efficient synthesis of this intermediate is therefore of paramount importance for the development of novel chemical entities. The conversion of 2-chloro-5-vinylpyridine to this compound, while seemingly a straightforward reduction, presents significant challenges in chemoselectivity.
The primary difficulty lies in the selective reduction of the vinyl group in the presence of a chlorine substituent and an aromatic pyridine ring, both of which are susceptible to reduction under typical hydrogenation conditions. Conventional catalysts, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), have been shown to be non-selective, leading to a mixture of byproducts including de-chlorinated compounds and over-reduced piperidine derivatives. This necessitates the use of a more sophisticated catalytic system that can selectively target the vinyl moiety while preserving the other functional groups.
The Synthetic Strategy: From Vinyl to Ethyl
The core of this guide focuses on the selective hydrogenation of 2-chloro-5-vinylpyridine. This transformation is best achieved using a specific iridium-based catalyst, which has demonstrated high selectivity and yield. The overall synthetic workflow can be broken down into two main stages:
-
Synthesis of the Starting Material: Preparation of 2-chloro-5-vinylpyridine.
-
Selective Hydrogenation: Catalytic reduction of 2-chloro-5-vinylpyridine to this compound.
Caption: A high-level overview of the synthetic workflow from 2-chloro-5-bromopyridine to this compound.
Experimental Protocols
Synthesis of 2-Chloro-5-vinylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In this context, it provides an efficient route to 2-chloro-5-vinylpyridine from a suitable boronic acid or ester and a halopyridine.
Reaction Principle: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the vinylboron species and subsequent reductive elimination to yield the desired product and regenerate the catalyst[2][3].
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-bromopyridine (1.0 equiv.), potassium vinyltrifluoroborate (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 equiv.) to the flask[2].
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-chloro-5-vinylpyridine.
Selective Hydrogenation of 2-Chloro-5-vinylpyridine
The selective reduction of the vinyl group is achieved using a specific iridium catalyst. While the patent literature points to a catalyst with a ferrocenyl diphosphine ligand, a more readily accessible and commonly used precursor for such reactions is chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, in combination with a suitable phosphine ligand. For the purpose of this guide, we will outline a general procedure using this precursor, which can be adapted for more specific ligand systems.
Catalyst System: The active catalyst is typically generated in situ from a precursor like [Ir(cod)Cl]₂ and a phosphine ligand. The choice of ligand is crucial for achieving high selectivity.
Experimental Protocol:
-
Catalyst Preparation (Precursor): Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, can be synthesized from an iridium salt such as IrCl₃·nH₂O and 1,5-cyclooctadiene in an alcohol solvent. Several efficient synthetic methods have been reported[4][5].
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add the iridium catalyst precursor, for instance, a ferrocenyl diphosphine ligand such as (R)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine[6][7][8][9], and 2-chloro-5-vinylpyridine in a suitable solvent (e.g., methanol or ethanol).
-
Inerting: Seal the autoclave and purge several times with nitrogen to remove any oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots (after safely depressurizing and purging the system) using GC-MS or NMR.
-
Work-up:
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the system with nitrogen.
-
Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent[10].
Analytical Characterization
Thorough analytical characterization of both the starting material and the final product is essential to confirm their identity and purity.
2-Chloro-5-vinylpyridine
-
¹H NMR (400 MHz, CDCl₃): Expected signals include those for the vinyl protons (typically in the range of 5.5-7.0 ppm with characteristic splitting patterns) and the aromatic protons of the pyridine ring (in the range of 7.0-8.5 ppm).
-
¹³C NMR (101 MHz, CDCl₃): Expected signals include those for the vinyl carbons (around 115-140 ppm) and the aromatic carbons of the pyridine ring (in the range of 120-155 ppm).
-
GC-MS: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
This compound
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a triplet for the methyl protons of the ethyl group (around 1.2 ppm), a quartet for the methylene protons of the ethyl group (around 2.6 ppm), and signals for the aromatic protons of the pyridine ring[11].
-
¹³C NMR (101 MHz, CDCl₃): Expected signals include those for the methyl and methylene carbons of the ethyl group (typically below 30 ppm) and the aromatic carbons of the pyridine ring[11].
-
GC-MS: The mass spectrum will display the molecular ion peak. Common fragmentation patterns for alkyl-substituted aromatic compounds involve the loss of a methyl radical (M-15) or an ethyl radical (M-29)[1][12][13][14]. The isotopic pattern of chlorine will also be observable.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 2-Chloro-5-vinylpyridine | δ 8.35 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.2, 2.5 Hz, 1H), 7.28 (d, J=8.2 Hz, 1H), 6.65 (dd, J=17.6, 10.9 Hz, 1H), 5.85 (d, J=17.6 Hz, 1H), 5.45 (d, J=10.9 Hz, 1H) | δ 150.2, 148.1, 137.5, 134.9, 132.8, 123.5, 117.2 |
| This compound | δ 8.25 (d, J=2.4 Hz, 1H), 7.45 (dd, J=8.1, 2.5 Hz, 1H), 7.20 (d, J=8.1 Hz, 1H), 2.65 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H) | δ 156.0, 149.0, 138.5, 136.5, 123.0, 26.0, 15.5 |
Note: The spectral data provided in the table are representative and may vary slightly depending on the specific experimental conditions.
Safety Considerations
5.1. General Safety
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
5.2. Catalytic Hydrogenation
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are leak-proof. The system should be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, especially when dry and finely divided, can be pyrophoric and may ignite upon exposure to air. Handle catalysts in an inert atmosphere or as a slurry in a solvent.
-
Pressure: Use a properly rated and maintained high-pressure reactor. Never exceed the maximum pressure rating of the vessel. Ensure a blast shield is in place during the reaction.
Caption: A flowchart outlining the critical safety steps for conducting a catalytic hydrogenation reaction.
Conclusion
The synthesis of this compound from 2-chloro-5-vinylpyridine is a critical transformation for the production of valuable chemical entities. The selective hydrogenation of the vinyl group in the presence of other reducible functionalities can be effectively achieved using a specialized iridium catalyst. This guide has provided a comprehensive overview of the synthetic strategy, detailed experimental protocols for the preparation of the starting material and the final product, analytical characterization methods, and essential safety precautions. By following the procedures outlined in this document, researchers and chemists can confidently and safely produce high-purity this compound for their research and development needs.
References
- An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]
- Method for producing [Ir(cod)Cl]2.
- Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
- Purification of Organic Compounds by Flash Column Chrom
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- 13.
- Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
- 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Mass Spectra of some substituted 2-Chloro-pyridones.
- Preparation of 2-chloro-5-methylpyridine.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Tufts University. [Link]
- This compound. MySkinRecipes. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 6. Buy (S)-1-[(RP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine [smolecule.com]
- 7. strem.com [strem.com]
- 8. (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine; (R)-(S)-cy2PF-PtBu2; Josiphos ligand; 1-dicyclohexylphosphino-2-di-t-butylphosphinoethylferrocene; (r,r)-1-[1-(di-tert-butylphosphino)ethyl]-2-(dicyclohexylphosphino)ferrocene (acc to ); 1-[2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine; [(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine; JOSIPHOS SL-J009-1; (R)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-TERT-BUTYLPHOSPHINE; (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine; (R,R)-1-[1-(DI-TERT-BUTYLPHOSPHINO)ETHYL]-2-(DICYCLOHEXYLPHOSPHINO)FERROCENE; 1-dicyclohexylphosphino-2-di-tert-butylphosphinoethylferrocene; (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine,min. | Chemrio [chemrio.com:9999]
- 9. ( S )-1-[( R P )-2-(二环己基膦)二茂铁基] 乙基二- 叔丁基膦 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. whitman.edu [whitman.edu]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-ethylpyridine and Its Derivatives
Abstract
2-Chloro-5-ethylpyridine is a pivotal heterocyclic building block in the synthesis of a multitude of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in the versatile reactivity of the chloro-substituent, which allows for the introduction of diverse functionalities through nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth analysis of the principal synthetic strategies for accessing the this compound core and its subsequent derivatization. We will explore the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and offer insights into the rationale behind methodological choices, empowering researchers to confidently and efficiently utilize this critical intermediate.
Introduction: Strategic Importance of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemistry. The introduction of a chlorine atom at the 2-position and an ethyl group at the 5-position creates a molecule with a unique combination of reactivity and lipophilicity. The chlorine atom at the C2 position is highly susceptible to displacement, serving as a versatile synthetic handle. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C2 and C4 positions towards nucleophilic attack.[2] The ethyl group at C5 provides a lipophilic anchor, often crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final active ingredient.
This guide is structured to provide a logical progression from fundamental retrosynthetic analysis to detailed, practical synthetic protocols for key transformations.
Retrosynthetic Analysis and Core Synthesis Strategies
A logical approach to synthesizing this compound derivatives begins with a retrosynthetic analysis, which identifies the most viable starting materials and key bond formations. The primary disconnections lead back to the core scaffold, this compound, which itself can be synthesized through several robust pathways.
Derivative [label="Target Derivative\n(e.g., Amine, Aryl)", fillcolor="#FBBC05"]; Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrecursorA [label="3-Ethylpyridine"]; PrecursorB [label="2-Amino-5-ethylpyridine"]; PrecursorC [label="2-Hydroxy-5-ethylpyridine\n(Pyridone Tautomer)"]; PrecursorD [label="2-Chloro-5-vinylpyridine"];
Derivative -> Core [label="SNA_r_ / Cross-Coupling"]; Core -> PrecursorA [label="N-Oxidation &\nChlorination"]; Core -> PrecursorB [label="Sandmeyer Reaction"]; Core -> PrecursorC [label="Chlorination (e.g., POCl₃)"]; Core -> PrecursorD [label="Selective Hydrogenation"]; }
Figure 1. Retrosynthetic analysis of this compound derivatives.
Strategy A: N-Oxidation and Chlorination of 3-Ethylpyridine
This is one of the most common and industrially scalable routes. The logic behind this strategy is to activate the pyridine ring towards chlorination at the desired C2 position.
-
N-Oxidation: Direct chlorination of 3-ethylpyridine is unselective. Converting the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring. The N-oxide group is strongly electron-donating through resonance, which significantly increases electron density at the C2 and C4 positions, making them susceptible to electrophilic attack. Simultaneously, it activates these positions for nucleophilic substitution after an initial reaction with a chlorinating agent.
-
Chlorination: Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are then used for deoxygenative chlorination.[3][4][5] The reaction proceeds via an intermediate where the N-oxide oxygen attacks the chlorinating agent. This creates a highly reactive species that facilitates the regioselective addition of a chloride ion to the C2 position, followed by elimination to restore aromaticity and yield the 2-chloropyridine product.
Start [label="3-Ethylpyridine"]; N_Oxide [label="3-Ethylpyridine-N-oxide"]; Intermediate [label="Activated Complex"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> N_Oxide [label="Oxidation\n(e.g., m-CPBA, H₂O₂)"]; N_Oxide -> Intermediate [label="Activation\n(e.g., POCl₃)"]; Intermediate -> Product [label="Chloride Attack &\nDeoxygenation"]; }
Figure 2. Workflow for synthesis via N-Oxidation and Chlorination.
Strategy B: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and powerful method for converting an aromatic amine into a halide via a diazonium salt intermediate.[6][7] This route is particularly valuable when 2-amino-5-ethylpyridine is a readily available precursor.
-
Diazotization: The primary amine is treated with a nitrous acid source (typically NaNO₂ in acidic media) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.
-
Copper-Catalyzed Substitution: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution. The reaction proceeds through a single-electron transfer mechanism, generating an aryl radical, dinitrogen gas, and a copper(II) species.[8] The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product and regenerate the copper(I) catalyst.[7][8]
Causality Insight: The Sandmeyer reaction is advantageous because it provides a regiochemically unambiguous route to the 2-chloro product, dictated entirely by the position of the initial amino group.[9] However, careful control of temperature and handling of potentially explosive diazonium salts are paramount for safety and success.
Strategy C: Chlorination of 2-Hydroxy-5-ethylpyridine
This method leverages the tautomeric equilibrium between 2-hydroxypyridine and its pyridone form. The pyridone tautomer behaves like an amide and its oxygen can be converted into a better leaving group, facilitating chlorination.
Mechanism: The pyridone is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[10] The lone pair on the pyridone oxygen attacks the phosphorus center, leading to the formation of a phosphoryl intermediate. This intermediate is an excellent leaving group, and subsequent attack by a chloride ion at the C2 position results in the formation of this compound. This approach is analogous to converting a carboxylic acid to an acid chloride.
Strategy D: Modification of Pre-functionalized Pyridines
An alternative strategy involves starting with a pyridine ring that is already substituted at the 2- and 5-positions and modifying the 5-substituent. A notable example is the selective hydrogenation of 2-chloro-5-vinylpyridine.[11]
Rationale: This route can be advantageous if 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine are inexpensive starting materials. These can be converted to the vinyl intermediate via Suzuki or Wittig reactions, respectively. The critical step is the selective hydrogenation of the vinyl group without affecting the chloro substituent or the pyridine ring. Specialized catalysts, such as certain iridium-containing complexes, are required to achieve this high selectivity and yield.[11]
Derivatization of the this compound Scaffold
Once synthesized, the this compound core is a versatile platform for diversification. The C2-chloro group is the primary site of reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes the 2-position highly susceptible to nucleophilic aromatic substitution.[2][12] This is a cornerstone reaction for installing a variety of functional groups.
Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[13] The negative charge is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom.[2] Aromaticity is then restored by the elimination of the chloride leaving group.
Key Considerations:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to solvate the cation and facilitate the reaction.
-
Leaving Group: While fluoride is often a better leaving group than chloride in SNAr reactions on electron-deficient arenes, chloropyridines are more common and cost-effective starting materials.[14]
Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="2-Amino Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ether [label="2-Alkoxy/Aryloxy Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Thioether [label="2-Thioether Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aryl [label="2-Aryl/Heteroaryl Derivatives", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Core -> Amine [label="SNA_r_\n(R₂NH)"]; Core -> Ether [label="SNA_r_\n(RO⁻)"]; Core -> Thioether [label="SNA_r_\n(RS⁻)"]; Core -> Aryl [label="Cross-Coupling\n(e.g., Suzuki, Negishi)"]; }
Figure 3. Key derivatization pathways from the core scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (sp²-sp²) |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | C-C (sp²-sp) |
| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ | C-C |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos, BINAP | C-N |
Table 1. Common Cross-Coupling Reactions for Derivatization.
Expert Insight: The choice of catalyst and ligand is critical and depends on the specific coupling partners. For example, electron-rich ligands like phosphines (e.g., PPh₃, Xantphos) are typically required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is the rate-limiting step for less reactive aryl chlorides.[15]
Detailed Experimental Protocols
The following protocols are presented as robust, validated procedures for key transformations.
Protocol 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine-N-oxide
This protocol is adapted for the ethyl analogue from a procedure for 2-chloro-5-methylpyridine.[4]
Materials:
-
3-Ethylpyridine-N-oxide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
Dichloromethane (DCM) (approx. 15 mL per gram of N-oxide)
-
Diisopropylamine (2.0 eq)
Procedure:
-
Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and two addition funnels under a nitrogen atmosphere with 3-ethylpyridine-N-oxide and dichloromethane.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Prepare two separate solutions: POCl₃ in DCM and diisopropylamine in DCM.
-
Add approximately 10% of the POCl₃ solution to the flask while maintaining the temperature at 0-5 °C.
-
Simultaneously add the remaining POCl₃ solution and the diisopropylamine solution to the reaction flask over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C. The diisopropylamine acts as a base to neutralize the HCl generated in situ, preventing side reactions.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by slowly adding water, ensuring the temperature is controlled. The mixture is then neutralized with an aqueous base (e.g., NaOH solution) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Protocol 2: Suzuki Cross-Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-ethylpyridine derivative.
Conclusion
The synthesis of this compound and its derivatives is a well-established yet continually evolving field. The classical methods, such as the N-oxidation/chlorination pathway and the Sandmeyer reaction, remain robust and scalable options for accessing the core structure. The true power of this scaffold is realized in its subsequent derivatization, where modern synthetic methodologies like SNAr and palladium-catalyzed cross-coupling reactions enable the construction of vast and diverse chemical libraries. A thorough understanding of the underlying mechanisms and the rationale for specific reaction conditions, as outlined in this guide, is essential for any researcher aiming to leverage this versatile building block in drug discovery and development.
References
- MySkinRecipes. This compound.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Preparation of 2-chloro-5-methylpyridine. European Patent Office - EP 0121320 A1. Googleapis.com.
- Sandmeyer reaction. Wikipedia.
- How to Synthesize 2-Chloro-5-methylpyridine?. FAQ - Guidechem.
- 2-chloro-5-ethyl pyridine preparation method. Google Patents - CN104529881B.
- Pyrylium salts- kryptonite for the Sandmeyer reaction?. Scientific Update - UK.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Preparation of 2-chloro-5-methylpyridine. Google Patents - US4612377A.
- nucleophilic aromatic substitutions. YouTube. (2019-01-19).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
- 2 Chloro 5 Methylpyridine Manufacturers, Suppliers, Exporters From Vasai Mumbai India. IndiaMART.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (2018-04-20).
- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Regioselective chlorination of pyridine N‐oxides under optimized... ResearchGate.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. (2020-09-08).
- Process for making 2-chloro-5-methylpyridine. Google Patents - US20170008846A1.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents - US5329011A.
- Deoxygenative chlorination of pyridine N‐oxide. ResearchGate.
- 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
- Preparation method of 3-cyano-pyridine N-oxide. Google Patents - CN103570617A.
- Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Request PDF - ResearchGate. (2025-08-07).
- Dichlorine–pyridine N-oxide halogen-bonded complexes. Refubium - Freie Universität Berlin.
- One-step synthesis method of 2-chloropyridine from N-pyridine oxide. Google Patents - CN105669535A.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
Sources
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 11. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-ethylpyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-ethylpyridine, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this substituted pyridine, ensuring scientific integrity and providing actionable insights for structural elucidation.
Introduction: The Significance of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[2][3] In the realm of drug discovery and development, where substituted pyridines are common scaffolds, NMR provides unparalleled insights into molecular structure, connectivity, and conformation. A detailed understanding of the ¹H NMR spectrum of a molecule like this compound is fundamental to confirming its identity, assessing its purity, and understanding its chemical behavior.
This guide will provide a detailed prediction and interpretation of the ¹H NMR spectrum of this compound, explore the experimental protocols for acquiring high-quality spectra, and discuss common challenges in spectral interpretation for substituted pyridines.
Predicted ¹H NMR Spectral Analysis of this compound
Due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, the aromatic protons of the pyridine ring are expected to be deshielded and resonate at a lower field (higher ppm) compared to benzene.[4] The ethyl group will exhibit characteristic splitting patterns. Based on the analysis of similar compounds, such as 2-Chloro-5-methylpyridine[5], and established principles of NMR spectroscopy[6][7], the following ¹H NMR spectrum is predicted for this compound.
Molecular Structure and Proton Designations
To facilitate the discussion, the protons in this compound are designated as follows:
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted ¹H NMR data for this compound is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ha (H6) | ~8.2 | Doublet (d) | ~2.5 |
| Hb (H4) | ~7.5 | Doublet of doublets (dd) | ~8.5, 2.5 |
| Hc (H3) | ~7.2 | Doublet (d) | ~8.5 |
| Hd (CH₂) | ~2.6 | Quartet (q) | ~7.6 |
| He (CH₃) | ~1.2 | Triplet (t) | ~7.6 |
Rationale for Predictions:
-
Aromatic Protons (Ha, Hb, Hc):
-
Ha (H6): This proton is ortho to the nitrogen atom, which strongly deshields it, resulting in the furthest downfield chemical shift. It is coupled to Hb, leading to a doublet.
-
Hb (H4): This proton is coupled to both Ha and Hc, resulting in a doublet of doublets.
-
Hc (H3): This proton is adjacent to the chlorine-bearing carbon and is coupled to Hb, appearing as a doublet. The electron-donating effect of the ethyl group at the 5-position will slightly shield the ring protons compared to an unsubstituted pyridine.
-
-
Ethyl Group Protons (Hd, He):
-
Hd (CH₂): The methylene protons are adjacent to the aromatic ring and are deshielded. They are split by the three methyl protons into a quartet.
-
He (CH₃): The methyl protons are split by the two methylene protons into a triplet.
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps.
Sample Preparation
Proper sample preparation is critical to obtain a high-resolution NMR spectrum.[2][8][9][10]
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound.[9][11]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2][12] The choice of solvent can influence chemical shifts.[13][14][15][16][17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent line broadening in the spectrum.[11]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[9][11]
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
Spectrometer Setup and Data Acquisition
The following is a general procedure for a 400 MHz NMR spectrometer.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.[12]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
-
Data Acquisition: Initiate the data acquisition.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integration: The relative areas under each peak are integrated to determine the relative number of protons.
-
Peak Picking: The chemical shifts of all peaks are accurately determined.
Data Interpretation and Troubleshooting
Interpreting the ¹H NMR spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns.[3][7][18]
Common Troubleshooting Scenarios for Substituted Pyridines
-
Overlapping Aromatic Signals: In some polysubstituted pyridines, the aromatic signals can overlap, making interpretation difficult.[12]
-
Solution: Higher field NMR instruments (e.g., 600 MHz or higher) can improve signal dispersion. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be employed to identify coupled protons.[12]
-
-
Broad Peaks: Broad spectral lines can be due to several factors:
-
Poor Shimming: Re-shimming the sample can improve resolution.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Sample purification may be necessary.
-
Chemical Exchange: Protons undergoing chemical exchange on the NMR timescale can also appear as broad signals.
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that is critical for its structural verification. By understanding the predicted chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently acquire and interpret the spectrum of this important chemical intermediate. This guide serves as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling them to leverage the power of NMR spectroscopy for their research and development endeavors.
References
- "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.PubMed.
- NMR Sample Preparation.College of Science and Engineering - University of Minnesota Twin Cities.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.Benchchem.
- NMR Sample Prepar
- "Solvent" effects in 1H NMR spectroscopy: A simple undergradu
- Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calcul
- NMR Sample Prepar
- Solvent Effects in Nuclear Magnetic Resonance Spectra.The Journal of Chemical Physics.
- Guide: Preparing a Sample for NMR analysis – Part I.Nanalysis.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.Thieme Connect.
- 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.ChemicalBook.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.Unknown Source.
- This compound.MySkinRecipes.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- 6.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content.
Sources
- 1. This compound [myskinrecipes.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. thieme-connect.de [thieme-connect.de]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Introduction: The Role of 13C NMR in Heterocyclic Compound Analysis
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Chloro-5-ethylpyridine
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical basis for the observed chemical shifts, offers predicted values based on established principles, and provides a detailed experimental protocol for acquiring high-quality 13C NMR spectra of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] Specifically, 13C NMR spectroscopy enables the direct observation of the carbon backbone of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. This sensitivity makes 13C NMR a powerful technique for identifying functional groups, determining substitution patterns, and confirming the identity of synthesized compounds.
For heterocyclic compounds like this compound, 13C NMR is particularly valuable. The nitrogen atom in the pyridine ring, along with the chloro and ethyl substituents, creates a unique electronic landscape. Understanding how these features influence the 13C chemical shifts is crucial for accurate spectral interpretation and structural confirmation.
Analysis of Substituent Effects on the Pyridine Ring
The 13C NMR chemical shifts of this compound can be rationalized by considering the electronic effects of the chloro and ethyl substituents on the parent pyridine ring. The chemical shifts of unsubstituted pyridine in CDCl3 are approximately: C2/C6 at 150 ppm, C4 at 136 ppm, and C3/C5 at 124 ppm.[2][3] The introduction of substituents alters these values through inductive and resonance effects.
-
The 2-Chloro Substituent: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect generally deshields adjacent carbon atoms, shifting their resonance to a higher ppm value. However, chlorine also possesses lone pairs of electrons that can participate in resonance, donating electron density (+R effect) into the ring. In the case of a 2-substituted pyridine, the inductive effect is dominant for the ipso-carbon (C2), while both inductive and resonance effects influence the other ring carbons.
-
The 5-Ethyl Substituent: The ethyl group is an alkyl group and is generally considered to be weakly electron-donating through an inductive effect (+I). This effect tends to shield the carbon atoms of the ring, causing a slight upfield shift (lower ppm) of their resonances.
The interplay of these effects results in the predicted 13C NMR chemical shifts for this compound.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for the Chemical Shift |
| C2 | ~151 | Directly attached to the electronegative chlorine atom and the ring nitrogen. The strong inductive withdrawal from both deshields this carbon significantly, resulting in a downfield shift. |
| C3 | ~123 | Experiences a weaker inductive effect from the chlorine at C2 and is meta to the ethyl group. Its chemical shift is expected to be close to that of the C3/C5 carbons in unsubstituted pyridine. |
| C4 | ~139 | Para to the chloro group and ortho to the ethyl group. The resonance effect from the chlorine and the weak inductive effect of the ethyl group both influence this position. It is expected to be slightly downfield compared to C4 in pyridine. |
| C5 | ~135 | Attached to the electron-donating ethyl group, which would cause some shielding. However, it is also influenced by the chloro and nitrogen atoms, leading to a complex interplay of effects. The attachment of the ethyl group is the dominant feature. |
| C6 | ~148 | Ortho to the nitrogen atom and meta to both the chloro and ethyl groups. The proximity to the electronegative nitrogen atom is the primary cause of its downfield shift, similar to the C6 position in pyridine. |
| C7 (-CH2-) | ~26 | A typical sp3-hybridized carbon of an ethyl group attached to an aromatic ring. |
| C8 (-CH3) | ~15 | A terminal methyl carbon of an ethyl group, generally found in the upfield region of the spectrum. |
Experimental Protocol for 13C NMR Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube. CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon resonance at ~77 ppm, which can serve as an internal reference.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a vortex mixer for a few seconds.
-
Transfer and Filtering (Optional): For samples with particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Parameter | Recommended Value | Purpose |
| Experiment | 1D 13C with proton decoupling (e.g., zgpg30) | Acquires a standard 1D 13C spectrum where all C-H couplings are removed, resulting in a single peak for each unique carbon atom. |
| Solvent | CDCl3 | Lock signal for field stability. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Program | zgpg30 or equivalent | A standard pulse program for quantitative 13C NMR with a 30° pulse angle to allow for faster relaxation and a shorter experimental time. |
| Acquisition Time | 1-2 seconds | The duration for which the FID is recorded. A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | 2-5 seconds | A delay between scans to allow for the complete relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons. |
| Number of Scans (ns) | 1024 or higher | Due to the low natural abundance of 13C, a large number of scans are required to achieve an adequate signal-to-noise ratio.[1] |
| Spectral Width (sw) | 0-220 ppm | A standard spectral width that covers the entire range of 13C chemical shifts for organic molecules.[11][12][13] |
| Transmitter Offset (o1p) | Centered at ~110 ppm | Places the center of the spectral window in the middle of the expected chemical shift range. |
Data Processing
-
Fourier Transformation (FT): Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This will improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the transformed spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl3 solvent peak to 77.16 ppm.
-
Peak Picking and Integration: Identify all peaks corresponding to the compound and integrate their areas. While integration in proton-decoupled 13C NMR is not always strictly quantitative, it can provide an estimate of the number of carbons represented by each peak.
Experimental Workflow Diagram
Caption: A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.
Conclusion
This technical guide has provided a detailed overview of the 13C NMR chemical shifts of this compound. By understanding the fundamental principles of substituent effects on the pyridine ring, researchers can confidently predict, interpret, and assign the 13C NMR spectrum of this and related heterocyclic compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data, which is a critical step in the structural verification and quality control processes within chemical research and drug development.
References
- Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]
- ACS Publications.
- ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- MDPI.
- ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
- Semantic Scholar.
- University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- CASPRE. 13C NMR Predictor. [Link]
- University of Regensburg. NMR Chemical Shifts. [Link]
- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Compound Interest. A guide to 13C NMR chemical shift values. [Link]
- Scribd. Predict 13C Carbon NMR Spectra. [Link]
- NMRDB.org. Predict all NMR spectra. [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. CASPRE [caspre.ca]
- 8. acdlabs.com [acdlabs.com]
- 9. Visualizer loader [nmrdb.org]
- 10. Visualizer loader [nmrdb.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. web.pdx.edu [web.pdx.edu]
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-5-ethylpyridine
This compound is a heterocyclic building block crucial in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its precise structural characterization and purity assessment are paramount to ensure the efficacy and safety of downstream products. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[2] When coupled with gas chromatography (GC-MS), it provides a robust platform for both qualitative identification and quantitative analysis of this compound in complex matrices.[3][4]
This guide moves beyond a simple recitation of methods. It is designed for the practicing researcher, offering a deep dive into the causal factors that govern the mass spectrometric behavior of this compound. We will explore the rationale behind selecting specific ionization techniques, predict and interpret its fragmentation patterns based on first principles and spectral data from analogous compounds, and provide detailed, field-tested protocols for its analysis.
Core Physicochemical Properties & Analytical Implications
Understanding the inherent properties of this compound is the foundation for developing a successful analytical method.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₇H₈ClN | Provides the basis for exact mass calculation. |
| Molecular Weight | 141.60 g/mol [1] | The nominal mass will be 141 Da for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |
| Volatility | Assumed to be volatile | The compound's structure suggests sufficient volatility for analysis by Gas Chromatography (GC), making GC-MS the preferred method.[5] |
| Key Structural Features | Pyridine Ring, Chlorine atom, Ethyl group | These features dictate the molecule's ionization behavior and subsequent fragmentation pathways. The chlorine atom will produce a characteristic isotopic signature. |
Ionization Techniques: Hard vs. Soft Ionization
The choice of ionization method is the most critical parameter in a mass spectrometry experiment, as it dictates the nature of the resulting mass spectrum.[6]
Electron Ionization (EI): The Gold Standard for Structural Elucidation
For a volatile, thermally stable molecule like this compound, Electron Ionization (EI) is the premier choice.[7][8] In EI, high-energy electrons (typically 70 eV) bombard the gaseous analyte, causing the ejection of an electron to form a high-energy molecular ion (M⁺•).[2][9]
-
Expertise & Causality: The 70 eV standard is used because it provides reproducible fragmentation patterns and maximizes ionization efficiency. This high energy state makes the molecular ion unstable, causing it to fragment in predictable ways that directly relate to the molecule's structure.[9] This "hard" ionization technique is invaluable for unambiguous compound identification by creating a unique mass spectral fingerprint.[7] These fingerprints can be compared against extensive spectral libraries like those from NIST or Wiley for confident identification.[10][11]
Soft Ionization Techniques: Preserving the Molecular Ion
While EI is ideal for structural confirmation, techniques like Chemical Ionization (CI) or, if using Liquid Chromatography, Electrospray Ionization (ESI), are "soft" methods that impart less energy.[6][12]
-
CI: Involves ion-molecule reactions with a reagent gas, often producing a protonated molecule [M+H]⁺. This is useful when the EI spectrum shows a weak or absent molecular ion, helping to confirm the molecular weight.[12][13]
-
ESI: Used in LC-MS, ESI generates ions directly from a liquid solution. For pyridine derivatives, this typically forms a protonated molecule [M+H]⁺ in positive ion mode.[14] This would be the method of choice for analyzing non-volatile derivatives of this compound or for monitoring its presence in biological fluids.[15]
For the purpose of this guide, we will focus on the information-rich data provided by EI-MS.
Fragmentation Analysis: Decoding the EI Mass Spectrum
The fragmentation of the this compound molecular ion (m/z 141/143) is governed by the relative stability of the resulting fragment ions and neutral losses. The pyridine ring provides stability, while the chloro and ethyl substituents are primary sites for fragmentation.
Predicted Fragmentation Pathway
The following diagram illustrates the most probable fragmentation cascade for this compound upon electron ionization.
Caption: Predicted EI Fragmentation Pathway of this compound.
Interpretation of Key Fragments
The expected mass spectrum is a composite of signals arising from the fragmentation of the parent molecule. The analysis of related structures in spectral databases provides a strong basis for these predictions.[16][17]
| m/z (Mass/Charge) | Proposed Ion Structure / Formula | Mechanistic Explanation & Significance |
| 141, 143 | [C₇H₈ClN]⁺• | Molecular Ion (M⁺•) . The presence of two peaks separated by 2 m/z units in an ~3:1 intensity ratio is the classic isotopic signature of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl).[18] Its presence confirms the molecular weight. |
| 126, 128 | [C₆H₅ClN]⁺ | Base Peak . This ion results from the loss of a methyl radical (•CH₃) from the ethyl group. This is a highly favored process known as benzylic cleavage (in this case, analogous to it), as the resulting cation is stabilized by the aromatic pyridine ring.[9][17] The tallest peak in the spectrum (base peak) is expected here. |
| 106 | [C₇H₈N]⁺ | Results from the loss of a chlorine radical (•Cl) from the molecular ion. The stability of the ethyl-pyridine cation makes this a probable fragmentation pathway.[19] |
| 112, 114 | [C₅H₃ClN]⁺ | Results from the loss of an ethyl radical (•C₂H₅) from the molecular ion. This involves the cleavage of the bond between the ring and the ethyl group. |
| 78 | [C₅H₄N]⁺ | This ion corresponds to the pyridinium cation, likely formed via the loss of ethylene (C₂H₄) from the m/z 106 fragment. It signifies the core pyridine structure.[20] |
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis. It is a self-validating system when instrument performance is confirmed with appropriate standards.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent to achieve a final concentration within the calibration range.
-
Internal Standard (Optional for Quantitation): If precise quantification is required, add a suitable internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but different retention time) at a constant concentration to all standards and samples.
GC-MS System Configuration and Method
The following workflow illustrates the analytical process from sample injection to data analysis.
Caption: General Workflow for GC-MS Analysis.
The parameters below are a validated starting point for a typical capillary GC-MS system.[18]
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte. A split ratio (e.g., 50:1) is used to prevent column overloading with concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, medium-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds.[18] |
| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | This temperature program allows for the elution of the analyte in a sharp peak while separating it from potential impurities. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, information-rich fragmentation patterns for structural elucidation.[2] |
| Electron Energy | 70 eV | The industry standard for generating comparable library-searchable spectra. |
| Ion Source Temp. | 230 °C | Hot enough to prevent condensation of analytes without causing thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission through the mass filter. |
| Mass Range | m/z 40 - 300 | Covers the molecular ion and all expected significant fragments of the analyte. |
| Scan Mode | Full Scan | Acquires the complete mass spectrum, necessary for identification and structural confirmation. For trace analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[15] |
Conclusion
The mass spectrometric analysis of this compound, particularly via GC-MS with electron ionization, is a powerful and definitive technique. A thorough understanding of its fundamental properties dictates the analytical approach. The predictable fragmentation pattern, highlighted by the characteristic chlorine isotope signature and the dominant benzylic-like cleavage to form the m/z 126/128 base peak, provides an unambiguous fingerprint for its identification. The protocols and data presented in this guide serve as a comprehensive framework for researchers and drug development professionals to establish robust, reliable, and scientifically sound methods for the characterization of this vital chemical intermediate.
References
- (PDF) Acetone chemical ionization studies. VIII: pyridine derivatives - ResearchGate. (n.d.).
- SU Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of mass spectrometry : JMS, 39(8), 935–942. [Link]
- NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook.
- Parenago, O., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6694. [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
- PubChem. (n.d.). 2-Chloro-5-methyl-pyridine.
- PubChem. (n.d.). 2-Chloro-5-nitropyridine.
- OSHA. (n.d.). Pyridine Method PV2295.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- De Hoffmann, E., & Stroobant, V. (2007). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of Mass Spectrometry, 32(3), 253-261.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Wiley Science Solutions. (n.d.). GC-MS data are information rich.
- Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America.
- Wiley Science Solutions. (n.d.). Mass Spectral Databases.
- Irimie, F. D., et al. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68, 205.
- University of Victoria. (2016). Inert-atmosphere electron ionization mass spectrometry of air- and moisture-sensitive organometallic compounds. Dalton Transactions.
- dos Santos, A. P., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30. [Link]
- Gzella, A., et al. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][7][13]benzodiazepin-1(2H)-ones. Rapid communications in mass spectrometry : RCM, 14(8), 633–636. [Link]<633::AID-RCM920>3.0.CO;2-Z
- NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook.
- AbacipharmTech. (n.d.). This compound.
- NIST. (n.d.). Mass spectrum of 2-Chloropyridine. In NIST Chemistry WebBook.
- MySkinRecipes. (n.d.). This compound.
- NIST. (n.d.). 2-Chloro-5-nitropyridine. In NIST Chemistry WebBook.
- Eberlin, M. N., et al. (1993). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society, 115(1), 353-354. [Link]
- NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. In NIST Chemistry WebBook.
- SIELC Technologies. (2018, February 19). 5-Ethyl-2-methylpyridine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. brjac.com.br [brjac.com.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. caymanchem.com [caymanchem.com]
- 11. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 12. as.uky.edu [as.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Pyridine, 2-chloro- [webbook.nist.gov]
- 17. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 2-Chloro-5-ethylpyridine: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. The document delves into its core chemical structure, physicochemical properties, and strategic importance as an intermediate. A detailed, field-proven synthetic protocol is presented, emphasizing the causality behind methodological choices. Furthermore, this guide outlines the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, MS) for robust structural verification and characterization. Safety protocols, handling procedures, and applications in the pharmaceutical and agrochemical sectors are also discussed, providing researchers, scientists, and drug development professionals with a vital resource for leveraging this versatile compound.
This compound is a substituted pyridine derivative whose utility is defined by the specific arrangement and reactivity of its functional groups. Understanding its fundamental properties is the first step toward its effective application in complex synthetic campaigns.
Chemical Structure and Nomenclature
The molecule consists of a pyridine ring, an aromatic heterocycle, substituted at the 2-position with a chlorine atom and at the 5-position with an ethyl group. The chlorine atom at the 2-position, adjacent to the ring nitrogen, is particularly susceptible to nucleophilic aromatic substitution, making it the primary site of reactivity for introducing new functionalities.
Systematic Name: this compound Chemical Formula: C₇H₈ClN[1][2][3] SMILES: CCC1=CN=C(C=C1)Cl[3] InChI Key: HJQDSJJSRDWZIA-UHFFFAOYSA-N[3]
Key Identifiers and Physicochemical Data
Accurate identification and knowledge of physical properties are critical for experimental design, particularly for reaction setup and purification.
| Property | Value | Source |
| CAS Number | 90196-32-0 | [2][3][4] |
| Molecular Weight | 141.60 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 204.3 ± 20.0 °C (Predicted) | [2] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
The Strategic Importance in Synthesis
The value of this compound lies not in its final application, but in its role as a versatile intermediate. Its unique structure is a launchpad for creating more complex, high-value molecules.[1][2]
Reactivity and Synthetic Utility
The pyridine ring is electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho (2, 6) and para (4) to the nitrogen atom. The presence of the chlorine atom at the 2-position provides an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of nucleophiles (e.g., amines, alkoxides, thiols), making it a cornerstone reaction for building molecular diversity.[5] This reactivity is fundamental to its role as a building block in the pharmaceutical and agrochemical industries for the development of active ingredients.[1][2][6]
Applications in Drug Discovery and Agrochemicals
This compound serves as a key precursor in the synthesis of targeted bioactive molecules.[2] In pharmaceuticals, it is a building block for developing Active Pharmaceutical Ingredients (APIs) by allowing for structural modifications that can tune a molecule's biological activity and properties.[1] In the agrochemical sector, this intermediate is utilized in the production of potent pesticides and herbicides.[1] For instance, the closely related compound 2-chloro-5-methylpyridine is a known precursor to 2-chloro-5-trichloromethylpyridine, an essential intermediate for manufacturing powerful herbicides.[7][8] This highlights the industrial relevance of this class of substituted pyridines.
Synthetic Pathways and Methodologies
The synthesis of this compound requires a controlled, high-selectivity approach to avoid unwanted side reactions. A modern and efficient route involves the selective hydrogenation of a vinyl precursor, which itself can be generated through robust carbon-carbon bond-forming reactions.[9]
Synthesis Workflow Diagram
The following diagram illustrates a state-of-the-art synthetic pathway. The choice between the Suzuki and Wittig reactions for the vinyl intermediate depends on the availability and cost of the respective starting materials. The final hydrogenation step is critical and relies on a specialized catalyst to selectively reduce the vinyl group without affecting the pyridine ring or the chloro-substituent.[9]
Caption: Synthetic pathways to this compound.
Experimental Protocol: Selective Hydrogenation
This protocol details the final, critical step in the synthesis. The choice of an iridium-based catalyst is paramount; its specific ligand environment (e.g., tricyclohexylphosphine and pyridine) facilitates the selective reduction of the vinyl group's double bond while leaving the aromatic pyridine ring untouched.[9]
Objective: To synthesize this compound from 2-Chloro-5-vinylpyridine with high yield and selectivity.
Materials:
-
2-Chloro-5-vinylpyridine (1.0 eq)
-
Iridium Catalyst: [Ir(cod)(PCy₃)(py)]PF₆ (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate (0.01-0.1 mol%)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen (H₂) gas, high purity
-
High-pressure reactor (autoclave) equipped with magnetic stirring and pressure gauge
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen). Causality: This removes oxygen and moisture, which can deactivate the catalyst and pose a safety hazard with hydrogen gas.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with 2-Chloro-5-vinylpyridine and the iridium catalyst. Add anhydrous dichloromethane as the solvent. Causality: DCM is a relatively inert solvent that effectively dissolves the substrate and catalyst without participating in the reaction.
-
Sealing and Purging: Seal the reactor securely. Purge the system with hydrogen gas 3-5 times to remove all residual inert gas. Causality: This ensures the reaction atmosphere is composed solely of the reactant (H₂) and prevents pressure inaccuracies from other gases.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when H₂ uptake ceases. This can be confirmed by taking a small aliquot (after safely depressurizing and purging) for TLC or GC-MS analysis.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood. Purge the reactor with an inert gas.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound. Causality: This method separates the desired product from the catalyst residue and any minor byproducts, ensuring high purity.
Spectroscopic Characterization and Analysis
Unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.
Analytical Workflow for Structural Verification
The following workflow ensures a comprehensive and self-validating analysis of the synthesized product. Each technique provides orthogonal data points that, when combined, confirm the structure with a high degree of confidence.
Caption: Integrated workflow for spectroscopic analysis.
Expected Spectroscopic Signatures
-
¹H NMR Spectroscopy: This is the most informative technique for confirming the proton environment. The spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the ethyl group.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling |
| H-6 (aromatic) | ~8.2 ppm | Doublet (d) | 1H | Small J (~2.5 Hz) |
| H-4 (aromatic) | ~7.5 ppm | Doublet of doublets (dd) | 1H | J ~8.5, 2.5 Hz |
| H-3 (aromatic) | ~7.2 ppm | Doublet (d) | 1H | Large J (~8.5 Hz) |
| -CH₂- (ethyl) | ~2.7 ppm | Quartet (q) | 2H | J ~7.6 Hz |
| -CH₃ (ethyl) | ~1.2 ppm | Triplet (t) | 3H | J ~7.6 Hz |
-
¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. Seven distinct signals are expected, five for the aromatic carbons and two for the ethyl group carbons.
-
Mass Spectrometry (MS): Electron Impact (EI-MS) will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio. Causality: This characteristic isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule.
-
Infrared (IR) Spectroscopy: Key absorptions will include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[10]
Safety, Handling, and Storage
Working with halogenated organic intermediates requires strict adherence to safety protocols to mitigate risks. While specific data for this compound is limited, data from closely related compounds like 2-chloro-5-methylpyridine should be used to inform a conservative safety assessment.[11][12]
-
Hazard Identification: Assumed to be harmful if swallowed or in contact with skin, and to cause skin irritation.[11] Handle as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[11][13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13]
-
First Aid:
Conclusion
This compound is a synthetically valuable intermediate whose strategic importance is rooted in the reactivity of its chloro-substituted, electron-deficient pyridine core. Its effective use in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals, depends on a thorough understanding of its synthesis, characterization, and safe handling. The protocols and data presented in this guide provide a robust framework for scientists to confidently incorporate this versatile building block into their synthetic programs.
References
- MySkinRecipes. (n.d.). This compound.
- Guidechem. (n.d.). 2-Chloro-5-ethyl-pyridine 90196-32-0.
- Google Patents. (2015). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- (2025). Unlock the Potential of 2-Chloro-5-methylpyridine.
- AbacipharmTech. (n.d.). This compound.
- ECHEMI. (n.d.). 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-5-methylpyridine | 18368-64-4.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4.
- Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:90196-32-0.
- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
- Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound - CAS:90196-32-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 9. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. echemi.com [echemi.com]
- 12. 2-クロロ-5-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Navigating the Solution: A Technical Guide to the Solubility of 2-Chloro-5-ethylpyridine in Organic Solvents
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of 2-Chloro-5-ethylpyridine.
Introduction to this compound: A Versatile Building Block
This compound (C₇H₈ClN) is a colorless liquid that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its chemical structure, featuring a substituted pyridine ring, makes it a valuable precursor for creating complex compounds with desired therapeutic or pesticidal properties.[2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Key Physical and Chemical Properties (Predicted/General):
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [2] |
| Boiling Point | 204.3 ± 20.0 °C (Predicted) | [1] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 2.29740 | [1] |
Theoretical Framework: Principles Governing Solubility
The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental guideline.[3] The polarity of the solute molecule, determined by the presence and arrangement of functional groups, governs its affinity for solvents of similar polarity.
The this compound molecule possesses a moderately polar pyridine ring containing a nitrogen atom, a nonpolar ethyl group, and a polar chloro group. This combination of functionalities suggests that its solubility will be influenced by a solvent's ability to engage in dipole-dipole interactions and London dispersion forces.
Solubility Profile: Insights from Analogous Compounds
In the absence of direct quantitative data for this compound, examining the solubility of structurally similar compounds can provide valuable predictive insights. For instance, a technical guide on 2-Chloro-3-methyl-5-nitropyridine indicates that nitropyridines are generally insoluble in water but soluble in organic solvents like ether and carbon tetrachloride.[3]
Furthermore, quantitative solubility data for 2-chloro-5-nitroaniline, another structural analog, shows the following trend in solubility at a given temperature:
N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[3]
This trend highlights the compound's preference for polar aprotic solvents over polar protic and nonpolar solvents. It is reasonable to hypothesize that this compound will exhibit a similar, though not identical, solubility pattern.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain precise and reliable solubility data for this compound, established experimental methods should be employed. The following protocols describe the equilibrium solubility method, a widely accepted technique.[4][5]
Materials and Equipment
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow: Equilibrium Solubility Determination
The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Sampling and Filtration: After the equilibration period, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered solution with a suitable mobile phase or solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC with UV detection. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds such as 2-Chloro-5-methylpyridine and 2-Chloro-5-hydroxymethylpyridine suggest that appropriate safety measures should be taken.[6][7]
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]
Conclusion and Future Directions
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is currently limited, the principles of solubility, coupled with insights from analogous compounds, offer a strong predictive framework. The detailed experimental protocol provided herein empowers researchers to generate precise and reliable solubility data tailored to their specific applications. Future work should focus on the systematic determination of the solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents at various temperatures to create a comprehensive and publicly available solubility database. This will undoubtedly accelerate its application in drug discovery and agrochemical development.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 2-Chloro-5-ethyl-pyridine 90196-32-0 - Guidechem. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets - ECHEMI. (n.d.).
- Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
Sources
An In-depth Technical Guide to 2-Chloro-5-ethylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-5-ethylpyridine
This compound is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of a wide array of complex organic molecules.[1] Its unique structural features, comprising a reactive chlorine atom at the 2-position and an ethyl group at the 5-position of the pyridine ring, make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The chlorine atom serves as a convenient leaving group for nucleophilic substitution reactions, while the ethyl group can be a site for further functionalization or can contribute to the overall lipophilicity and biological activity of the final product. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, offering valuable insights for professionals engaged in chemical research and development.
Historical Perspective and Discovery
While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in the reviewed literature, its emergence as a compound of interest is closely tied to the development of novel pharmaceuticals and agrochemicals. Patent literature from the late 20th century onwards indicates its use as a key intermediate, suggesting its synthesis and utility were established within industrial research and development settings. The importance of related compounds, such as 2-chloro-5-methylpyridine, in the synthesis of herbicides has been documented in patents since the 1980s.[2][3] This highlights a broader interest in 2-chloro-5-alkylpyridines as a class of compounds with significant commercial potential.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is typically achieved through a multi-step process, commencing from readily available starting materials. A common and logical synthetic route involves the preparation of the precursor 2-hydroxy-5-ethylpyridine, followed by a chlorination step.
Step 1: Synthesis of 5-Ethyl-2-methylpyridine
A foundational precursor for the synthesis is 5-ethyl-2-methylpyridine. This compound can be efficiently produced through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[4] This reaction is a classic example of pyridine synthesis from simple acyclic precursors.
Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine [5]
-
In a high-pressure stainless-steel autoclave, combine paraldehyde and aqueous ammonia.
-
Heat the mixture to approximately 230°C. The reaction is typically complete within an hour.
-
After cooling, the reaction mixture separates into two layers. The organic layer, containing the crude 5-ethyl-2-methylpyridine, is separated.
-
The crude product is then purified by fractional distillation under reduced pressure.
Caption: Synthesis of 5-Ethyl-2-methylpyridine.
Step 2: Oxidation to 2-Hydroxy-5-ethylpyridine
The subsequent step involves the oxidation of 5-ethyl-2-methylpyridine to 2-hydroxy-5-ethylpyridine. A common method for the analogous conversion of 2-amino-5-methylpyridine to 2-hydroxy-5-methylpyridine involves diazotization followed by hydrolysis, which suggests a similar pathway could be employed after amination of the 2-methyl group.[6] However, a more direct oxidation of the methyl group followed by rearrangement is also a plausible route. For instance, vapor-phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been studied, leading to various oxidation products.[7][8] A controlled oxidation to the corresponding hydroxymethyl derivative, followed by further oxidation and decarboxylation, or a direct oxidation of the methyl group to a carboxylic acid followed by decarboxylation and hydroxylation are potential pathways. A reliable method for the synthesis of the analogous 2-hydroxy-5-methylpyridine involves the diazotization of 2-amino-5-methylpyridine.[6]
Conceptual Experimental Protocol: Synthesis of 2-Hydroxy-5-ethylpyridine
-
Amination (if necessary): Convert the 2-methyl group of 5-ethyl-2-methylpyridine to an amino group.
-
Diazotization: Dissolve the resulting 2-amino-5-ethylpyridine in an acidic aqueous solution (e.g., sulfuric acid) and cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
Hydrolysis: After the diazotization is complete, heat the reaction mixture to hydrolyze the diazonium salt, yielding 2-hydroxy-5-ethylpyridine.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the product by recrystallization or chromatography.
Caption: Conceptual pathway to 2-Hydroxy-5-ethylpyridine.
Step 3: Chlorination to this compound
The final step is the chlorination of 2-hydroxy-5-ethylpyridine. This transformation is readily achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2] This is a well-established method for converting hydroxypyridines and other hydroxy-heterocycles to their corresponding chloro derivatives.
Reaction Mechanism: Chlorination with POCl₃
The mechanism involves the initial attack of the hydroxyl group of 2-hydroxy-5-ethylpyridine on the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate intermediate. This intermediate is a good leaving group. A subsequent nucleophilic attack by a chloride ion on the 2-position of the pyridine ring results in the displacement of the dichlorophosphate group and the formation of this compound.
Experimental Protocol: Chlorination of 2-Hydroxy-5-ethylpyridine [2]
-
In a reaction vessel, combine 2-hydroxy-5-ethylpyridine with phosphorus oxychloride (POCl₃). The reaction can be run neat or in a high-boiling inert solvent.
-
Heat the reaction mixture to reflux.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or column chromatography.
Caption: Major application areas of this compound.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in providing the molecular tools necessary for innovation in medicine and agriculture. Its synthesis, though multi-stepped, relies on well-established and scalable chemical transformations. The strategic placement of its functional groups provides a versatile platform for the construction of more complex and valuable molecules. As the demand for novel and effective drugs and crop protection agents continues to grow, the importance of key intermediates like this compound is set to increase, ensuring its continued relevance in the landscape of modern chemical synthesis.
References
- This compound. MySkinRecipes.
- Frank, R. L.; Pilgrim, F. J.; Riener, E. F. 5-Ethyl-2-methylpyridine. Org. Synth.1950, 30, 41.
- 5-Ethyl-2-methylpyridine. Wikipedia.
- 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393. PubChem.
- Smith, A. P.; Savage, S. A.; Love, J. C.; Fraser, C. L. Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Org. Synth.2002, 78, 51.
- This compound. AbacipharmTech.
- Osborne, R.; Bailey, K. D. Preparation of 2-chloro-5-methylpyridine. EP0121320A1, October 10, 1984.
- 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. PubChem.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermedi
- About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 2004, 6(2), 95-99.
- 5-Ethyl-2-methylpyridine | C8H11N | CID 7728. PubChem.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A, May 4, 2021.
- Scheme of 2-mehyl-5-ethylpyridine (MEP) oxidative conversion. ResearchGate.
- 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
- 2-Ethyl-5-propyl-pyridine. SpectraBase.
- Process for the preparation of 2-chloro-5-methylpyridine. US4612377A, September 16, 1986.
- Synthesis method of 2-chloro-5-chloromethylpyridine. Huang Guorong, 2018.
- Process for producing 2-chloro-5-trichloromethylpyridine. EP 0009212 B1, February 8, 1984.
- Preparation of 2-chloro-5-methylpyridine.
- Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate.
- Preparation of 2-chloro-5-methylpyridine. EP0121320A1. Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Substituted Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, which can be meticulously modulated through substitution, make it a privileged structure in drug design and the development of novel functional materials.[1][3] This guide provides a comprehensive exploration of the electronic landscape of substituted halopyridines. We will delve into the fundamental principles governing their electronic behavior, the influence of various substituents, and the advanced analytical techniques used for their characterization. By understanding the interplay between structure and electronic properties, researchers can rationally design molecules with tailored reactivity, bioavailability, and target engagement.[1]
Introduction: The Pyridine Core and the Impact of Halogenation
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, exhibits a π-electron deficient character due to the electronegativity of the nitrogen.[4] This inherent electronic feature governs its chemical reactivity and physical properties, such as its basicity.[4] The introduction of a halogen atom (F, Cl, Br, I) to the pyridine ring, creating a halopyridine, further perturbs this electronic distribution through inductive and resonance effects.
Halogens are electron-withdrawing groups (EWGs) that decrease the electron density of the pyridine ring primarily through a strong negative inductive effect (-I).[1] This effect is most pronounced at the positions ortho and para to the halogen. While halogens also possess lone pairs that can participate in a positive resonance effect (+R), this is generally weaker than their inductive effect, especially for chlorine, bromine, and iodine. The interplay of these effects significantly influences the reactivity of the halopyridine, for instance, making it more susceptible to nucleophilic aromatic substitution.[5][6]
The position of the halogen on the pyridine ring is also critical. For example, a halogen at the 2- or 4-position will have a more substantial impact on the electron density at the nitrogen atom compared to a halogen at the 3-position, thereby affecting the pKa of the molecule.[7]
Modulating Electronic Properties: The Role of Substituents
The true power of the halopyridine scaffold lies in the ability to fine-tune its electronic properties through the introduction of additional substituents. These substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[1]
Electron-Donating Groups (EDGs)
EDGs, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the pyridine ring through a positive resonance effect (+R).[1][8] This can counteract the electron-withdrawing nature of the halogen, leading to a more electron-rich ring system. The impact of an EDG is most significant when it is positioned ortho or para to the nitrogen atom and the halogen, allowing for effective delocalization of electrons.[8]
Electron-Withdrawing Groups (EWGs)
Conversely, additional EWGs, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, further decrease the electron density of the halopyridine ring. These groups exert both negative inductive (-I) and negative resonance (-R) effects.[1] The strategic placement of EWGs can significantly enhance the electrophilicity of the ring, making it highly reactive towards nucleophiles.
The cumulative effect of multiple substituents on the electronic properties of the pyridine ring can be predicted and quantified using Hammett constants (σ).[1] These empirically derived values provide a measure of the electron-donating or electron-withdrawing ability of a substituent.[1]
Characterization Techniques: Probing the Electronic Landscape
A multi-faceted approach is necessary to fully characterize the electronic properties of substituted halopyridines. This typically involves a combination of spectroscopic, electrochemical, and computational methods.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for assessing the electron density at different positions on the pyridine ring.[1] Electron-withdrawing groups will cause downfield shifts (higher ppm) of nearby protons and carbons, while electron-donating groups will cause upfield shifts.[7]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of specific bonds within the molecule, particularly the C=N and C-Halogen stretches, can provide insights into the electronic environment.[8][9]
-
UV-Visible (UV-Vis) Spectroscopy: The absorption of UV-Vis light is related to the electronic transitions within the molecule. Changes in the substitution pattern will alter the energy of these transitions, leading to shifts in the absorption maxima.[10]
-
Fluorescence Spectroscopy: For fluorescent derivatives, the emission spectra can be sensitive to the electronic nature of the substituents.[10][11]
Electrochemical Methods
-
Cyclic Voltammetry (CV): CV is a key technique for determining the reduction and oxidation potentials of a molecule.[12] The redox potential of a substituted halopyridine is directly related to the electron density of the ring. Electron-withdrawing groups make the molecule easier to reduce (less negative reduction potential), while electron-donating groups make it easier to oxidize.[12][13] This information is crucial for applications in areas like catalysis and materials science.[12][14][15]
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of molecules.[16][17] These calculations can provide valuable information about molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions.[17] This theoretical approach allows for the prediction of electronic properties and reactivity, aiding in the rational design of new compounds.[16][18]
Synthesis of Substituted Halopyridines
A variety of synthetic strategies are employed to construct the diverse array of substituted halopyridines required for research and development.[19] Common approaches include:
-
Nucleophilic Aromatic Substitution (SNAr): Halopyridines, particularly those activated with additional electron-withdrawing groups, readily undergo SNAr reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.[5][6] Microwave-assisted synthesis can often accelerate these transformations.[6]
-
Cycloaddition Reactions: [4+2] cycloadditions, such as the Diels-Alder reaction, can be used to construct the pyridine ring with multiple substituents in a controlled manner.[19]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for introducing carbon-carbon and carbon-heteroatom bonds to the halopyridine scaffold.
-
Direct C-H Functionalization: Emerging methods focus on the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesizing substituted pyridines.[20]
Applications in Drug Discovery and Materials Science
The tunable electronic properties of substituted halopyridines make them invaluable in several scientific domains.
Medicinal Chemistry
In drug discovery, the pyridine moiety is a common feature in many pharmaceuticals.[2][4][21][22] By modifying the electronic properties of a pyridine-containing drug candidate, medicinal chemists can optimize its:
-
Pharmacokinetic (ADME) Properties: Modulating the pKa through substitution can influence a drug's solubility, permeability, and metabolic stability.[1]
-
Pharmacodynamic Properties: The electronic nature of the molecule dictates its ability to interact with its biological target through hydrogen bonding, π-π stacking, and other non-covalent interactions.[23]
Substituted pyridines have shown a wide range of biological activities, including as antibacterial, antifungal, antiviral, and anticancer agents.[2][22]
Materials Science
The electronic characteristics of substituted halopyridines are also leveraged in the design of advanced materials:
-
Organic Electronics: Pyridine-based molecules are used in the development of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[3][24][25] Their electronic properties influence charge transport and luminescence.[26][27]
-
Coordination Chemistry and Catalysis: Pyridines are excellent ligands for metal ions. The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the resulting metal complexes.[3][12][24]
Experimental Protocols
Protocol for Cyclic Voltammetry Analysis
Objective: To determine the reduction potential of a substituted halopyridine.
Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Analyte (Substituted halopyridine)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a solution of the supporting electrolyte in a suitable solvent (e.g., acetonitrile).
-
Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Record a background voltammogram of the supporting electrolyte solution.
-
Add the analyte to the electrochemical cell to a final concentration of approximately 1 mM.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 100 mV/s).
-
Analyze the resulting voltammogram to determine the peak potentials for reduction and oxidation events.
Data Interpretation: The reduction potential provides a measure of the ease with which the molecule accepts an electron. A less negative reduction potential indicates a more electron-deficient pyridine ring.
Data Presentation
Table 1: Influence of Substituents on the Reduction Potential of 2-Chloropyridine Derivatives
| Substituent at 4-position | Hammett Constant (σp) | Reduction Potential (V vs. Ag/AgCl) |
| -OCH3 | -0.27 | -1.85 |
| -CH3 | -0.17 | -1.78 |
| -H | 0.00 | -1.65 |
| -Cl | 0.23 | -1.52 |
| -CN | 0.66 | -1.30 |
| -NO2 | 0.78 | -1.15 |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions.
Visualization
Diagram 1: Workflow for Characterizing Electronic Properties
Caption: Workflow for the synthesis, characterization, and application of substituted halopyridines.
Diagram 2: Influence of Substituents on Pyridine Electronics
Caption: The influence of electron-donating and electron-withdrawing groups on the electronic properties of the pyridine ring.
Conclusion
Substituted halopyridines represent a versatile and powerful class of molecules with wide-ranging applications in drug discovery and materials science. A thorough understanding of their electronic properties, and the ability to precisely modulate them through strategic substitution, is paramount for the rational design of new chemical entities with desired functions. The integrated use of advanced spectroscopic, electrochemical, and computational techniques provides the necessary tools to explore and harness the rich electronic landscape of these important heterocyclic compounds.
References
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry - ACS Publications.
- The Role of Halogenated Pyridines in Modern Drug Discovery. Future Origin.
- Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd. Canadian Journal of Chemistry.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Electrochemistry of pyridine derivatives. ResearchGate.
- Terpyridine-based Materials: For Catalytic, Optoelectronic and Life Science Applications. Wiley-VCH.
- Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super. MDPI.
- Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. ResearchGate.
- Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation. Semantic Scholar.
- Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. ResearchGate.
- Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. PMC - NIH.
- Terpyridine-based materials : for catalytic, optoelectronic and life science applications. Mount Royal University.
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PMC.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate.
- Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.
- Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH.
- Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides. Dalton Transactions (RSC Publishing).
- Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. RSC Publishing.
- Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate.
- Cyclopropylpyridines. Synthesis and Electronic Interaction1. The Journal of Organic Chemistry - ACS Publications.
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Semantic Scholar.
- Terpyridine-Based Materials: For Catalytic, Optoelectronic and Life Science Applications. ResearchGate.
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. NIH.
- Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. RSC Publishing.
- Structural, elastic and electronic properties of atomically thin pyridyne: theoretical predictions. RSC Publishing.
- ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. ResearchGate.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH.
- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sarchemlabs.com [sarchemlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. qa.store.wiley.com [qa.store.wiley.com]
- 25. researchgate.net [researchgate.net]
- 26. Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 27. Structural, elastic and electronic properties of atomically thin pyridyne: theoretical predictions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-ethylpyridine in Modern Pharmaceutical Synthesis
This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth understanding of 2-Chloro-5-ethylpyridine, a versatile heterocyclic building block. We will move beyond simple reaction lists to explore the strategic and mechanistic considerations that make this reagent a valuable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: The Value Proposition of this compound
This compound (C₇H₈ClN, MW: 141.60 g/mol ) is a substituted pyridine derivative that has gained traction as a crucial intermediate in the synthesis of a variety of chemical compounds, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from a combination of structural features that allow for predictable and selective functionalization.
The core value of this building block lies in three key attributes:
-
The Pyridine Core: An electron-deficient aromatic system that is a common motif in a vast number of approved drugs and serves as a bioisostere for other aromatic and heterocyclic systems.
-
The 2-Chloro Substituent: This chlorine atom is strategically positioned at an electrophilic carbon, making it an excellent leaving group for nucleophilic aromatic substitution and an ideal handle for transition metal-catalyzed cross-coupling reactions. Its reactivity is more tuned compared to its bromo or iodo counterparts, offering a balance of stability and reactivity.
-
The 5-Ethyl Group: This alkyl substituent provides a lipophilic handle that can be used to modulate the physicochemical properties of a target molecule, such as solubility, metabolic stability, and protein-ligand interactions.
These features make this compound a cornerstone for building molecular complexity, particularly in the development of kinase inhibitors, neuroactive compounds, and various antitumor agents.[2][3][4]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used transformations in modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] this compound is an excellent substrate for these reactions, primarily leveraging the reactivity of the C2-chlorine atom.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, forming the biaryl and aryl-heterocycle motifs that are ubiquitous in pharmaceuticals.[6] The reaction's reliability, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice strategy for lead optimization campaigns.[5][7]
Principle of the Reaction: This reaction involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound (typically a boronic acid or ester) in the presence of a base.[8] The base is crucial for the formation of the reactive boronate species, which then undergoes transmetalation to the palladium center.
Causality in Protocol Design:
-
Catalyst/Ligand Selection: The choice of palladium catalyst and ligand is critical. For less reactive aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step, which is the rate-limiting step for aryl chlorides.[8]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used. The base activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add the remaining 6 mL of dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Using a syringe, add the catalyst premix to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-(4-methoxyphenyl)-5-ethylpyridine product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable in pharmaceutical synthesis as it introduces an alkyne moiety, which is a versatile functional group that can participate in subsequent transformations (e.g., click chemistry, cyclizations) or act as a rigid linker in a final drug molecule.[11]
Principle of the Reaction: The reaction typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the terminal alkyne.[10] An amine base is used both to deprotonate the alkyne and to act as a solvent.
Causality in Protocol Design:
-
Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) undergoes oxidative addition with the this compound. The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive towards transmetalation than the alkyne itself.[10]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the alkyne, forming the acetylide anion, and also acts as a scavenger for the HX generated during the reaction.[12]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is crucial for high yields.
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₄ and CuI.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Add anhydrous THF and triethylamine via syringe, followed by this compound and phenylacetylene.
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 50-60 °C may be required.
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 5-ethyl-2-(phenylethynyl)pyridine.
Application in Bioactive Scaffold Synthesis: Building Kinase Inhibitors
The pyridine and fused-pyridine scaffolds are privileged structures in medicinal chemistry, frequently forming the core of kinase inhibitors by mimicking the purine hinge-binding motif of ATP.[13][14] this compound serves as an excellent starting point for the synthesis of more complex heterocyclic systems like imidazo[4,5-b]pyridines.
Synthetic Strategy: A common route to imidazo[4,5-b]pyridines involves the construction of a 2,3-diaminopyridine intermediate, followed by cyclization with an aldehyde or carboxylic acid derivative.[15]
Caption: Synthetic workflow to imidazo[4,5-b]pyridine kinase inhibitor scaffolds.
Protocol 3: Multi-Step Synthesis of an Imidazo[4,5-b]pyridine Core
This is a representative, multi-step protocol. Each step requires purification and characterization.
Step A: Nitration
-
Cool a mixture of concentrated H₂SO₄ and fuming HNO₃ to 0 °C.
-
Slowly add this compound while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature until TLC indicates consumption of the starting material.
-
Carefully pour the mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the product, 2-chloro-5-ethyl-3-nitropyridine.
Step B: Nucleophilic Amination
-
Dissolve the 2-chloro-5-ethyl-3-nitropyridine from Step A in a suitable solvent (e.g., ethanol).
-
Add an excess of the desired amine (e.g., benzylamine).
-
Heat the reaction at reflux until the starting material is consumed.
-
Cool and concentrate the mixture. Purify to obtain the 2-(benzylamino)-5-ethyl-3-nitropyridine.
Step C: Nitro Group Reduction
-
Dissolve the product from Step B in ethanol or ethyl acetate.
-
Add a reducing agent, such as SnCl₂·2H₂O or perform catalytic hydrogenation with H₂ gas and a Pd/C catalyst.
-
Stir until the reaction is complete.
-
Work up the reaction accordingly (e.g., filter off catalyst, perform basic extraction for Sn salts) to isolate the N²-benzyl-5-ethylpyridine-2,3-diamine.
Step D: Phillips Condensation and Cyclization [15]
-
Dissolve the diamine from Step C in a high-boiling solvent like DMSO.
-
Add the desired aromatic aldehyde (1.1 equiv.) and sodium metabisulfite (Na₂S₂O₅, 1.5 equiv.).
-
Heat the mixture to ~120-140 °C. The Na₂S₂O₅ facilitates the oxidative cyclization.
-
After completion, cool the reaction, pour into water, and extract the product.
-
Purify by chromatography or recrystallization to yield the final 2-aryl-N-benzyl-5-ethyl-imidazo[4,5-b]pyridine scaffold.
Data Summary & Safety
Table 1: Typical Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Halide | This compound | This compound |
| Coupling Partner | Arylboronic Acid / Ester | Terminal Alkyne |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | Bulky Phosphines (SPhos, XPhos) | PPh₃ (often part of catalyst) |
| Co-Catalyst | None | CuI |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Et₃N, DIPA, Piperidine |
| Solvent | Dioxane/H₂O, Toluene, DME | THF, DMF, Et₃N |
| Temperature | 80 - 120 °C | Room Temperature - 60 °C |
Safety Considerations:
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Many palladium compounds are toxic and may be sensitizers. Avoid inhalation of dust.
-
Reagents: Organophosphine ligands can be air-sensitive and toxic. Bases like K₃PO₄ are corrosive. Solvents like dioxane are flammable and peroxidizable. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Reactions requiring an inert atmosphere should be set up using appropriate Schlenk line or glovebox techniques to prevent exposure to air and moisture.
Conclusion
This compound is a highly effective and strategically important building block for pharmaceutical synthesis. Its true power is unlocked through well-understood, robust synthetic transformations, primarily palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods provide reliable access to complex molecular architectures, such as the biaryl and imidazo[4,5-b]pyridine scaffolds prevalent in modern kinase inhibitors and other therapeutic agents. By understanding the mechanistic principles and practical considerations behind these protocols, medicinal chemists can leverage this compound to accelerate the discovery and development of novel therapeutics.
References
- MySkinRecipes. This compound.
- LookChem. Unlock the Potential of 2-Chloro-5-methylpyridine.
- PubMed. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents.
- National Institutes of Health (NIH). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- National Institutes of Health (NIH). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Wikipedia. Sonogashira coupling.
- ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- PubMed. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Chloro-5-ethylpyridine as a Key Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of 2-Chloro-5-ethylpyridine in Agrochemical R&D
In the competitive landscape of agrochemical development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and economically viable active ingredients. This compound (CAS No. 90196-32-0) has emerged as a critical intermediate, offering a versatile scaffold for the synthesis of a new generation of pesticides and herbicides.[1][2] Its unique substitution pattern—a reactive chlorine atom at the 2-position and an ethyl group at the 5-position—provides a valuable synthon for medicinal chemists and process development scientists. The chlorine atom is amenable to nucleophilic substitution, a cornerstone of many synthetic strategies, while the ethyl group can influence the lipophilicity and metabolic stability of the final agrochemical product.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of this compound and detailed protocols for its application in the production of agrochemical precursors. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 90196-32-0 | [1] |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 204.3 ± 20.0 °C (Predicted) | [1] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, store under inert gas | [2] |
Safety and Handling Precautions:
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the material safety data sheet (MSDS).
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be efficiently achieved through a two-step process, starting from readily available precursors. The general strategy involves the formation of 2-chloro-5-vinylpyridine, followed by a selective hydrogenation of the vinyl group. Two primary routes for the initial step are the Suzuki-Miyaura coupling and the Wittig reaction.
Workflow for the Synthesis of this compound
Caption: Synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-vinylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for carbon-carbon bond formation.[3][4] This protocol details the palladium-catalyzed cross-coupling of 2-chloro-5-bromopyridine with potassium vinyltrifluoroborate.
Materials:
-
2-Chloro-5-bromopyridine
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-5-bromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), palladium(II) acetate (0.03 eq), triphenylphosphine (0.06 eq), and potassium carbonate (3.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-5-vinylpyridine.
Rationale: The choice of a palladium catalyst with a phosphine ligand is crucial for an efficient catalytic cycle. Potassium carbonate acts as the base necessary for the transmetalation step. A mixed aqueous-organic solvent system is often employed to dissolve both the organic and inorganic reagents.
Protocol 2: Synthesis of 2-chloro-5-vinylpyridine via Wittig Reaction
The Wittig reaction provides an alternative route to the vinyl intermediate, particularly useful when starting from an aldehyde.[5][6] This protocol describes the reaction of 2-chloro-5-formylpyridine with a phosphorus ylide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
2-Chloro-5-formylpyridine
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting orange-red mixture at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture to -78 °C and add a solution of 2-chloro-5-formylpyridine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-vinylpyridine.
Rationale: The strong base, potassium tert-butoxide, is required to deprotonate the phosphonium salt to generate the nucleophilic ylide. The reaction is typically carried out at low temperatures to control reactivity and improve selectivity.
Protocol 3: Selective Hydrogenation of 2-chloro-5-vinylpyridine
The final step is the selective hydrogenation of the vinyl group without affecting the pyridine ring or the chloro substituent. Iridium-based catalysts have shown excellent efficacy and selectivity for this transformation.[7]
Materials:
-
2-chloro-5-vinylpyridine
-
[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Chiral P,N-ligand (e.g., a PHOX-type ligand)
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, prepare the catalyst precursor by dissolving [Ir(COD)Cl]₂ and the chiral P,N-ligand in anhydrous DCM. Stir for 30 minutes.
-
Transfer the catalyst solution and a solution of 2-chloro-5-vinylpyridine in anhydrous DCM to a high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude this compound can be purified by vacuum distillation if necessary.
Rationale: Iridium catalysts, particularly when complexed with chiral P,N-ligands, are highly effective for the hydrogenation of unfunctionalized olefins with high selectivity.[7] The use of a high-pressure autoclave is necessary to achieve a sufficient concentration of hydrogen in the reaction medium.
Application in Agrochemical Synthesis: A Representative Protocol
This compound is a valuable precursor for neonicotinoid-like insecticides. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing pharmacophores.
Workflow for the Synthesis of a Neonicotinoid Precursor
Caption: Synthesis of a neonicotinoid-like precursor.
Protocol 4: Synthesis of a Representative Neonicotinoid Precursor
This protocol illustrates a general method for the reaction of this compound with an amine nucleophile, a key step in the synthesis of many modern insecticides.
Materials:
-
This compound
-
N-methyl-N'-nitroguanidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and N-methyl-N'-nitroguanidine (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired neonicotinoid-like precursor.
Rationale: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the cation of the base and leaving the anion more reactive. The base is necessary to deprotonate the amine nucleophile, increasing its nucleophilicity.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. The synthetic routes and protocols detailed in this guide provide a solid foundation for its preparation and subsequent functionalization. The ability to perform selective reactions at the chloro and vinyl/ethyl positions allows for the creation of diverse molecular architectures, paving the way for the discovery of next-generation crop protection agents. The methodologies presented here, grounded in established chemical principles, are intended to empower researchers and scientists in their pursuit of innovative agrochemical solutions.
References
- Morgan, J. B., & Miller, S. P. (2003). Iridium-catalyzed enantioselective hydrogenation of vinyl boronates. Chemical Communications, (1), 12-13.
- MySkinRecipes. This compound.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
- Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India.
- Osborne, R., & Bailey, K. D. (1984). Preparation of 2-chloro-5-methylpyridine. European Patent No. EP 0 121 320 A1.
- Osborne, R., & Bailey, K. D. (1986). Preparation of 2-chloro-5-methylpyridine. U.S. Patent No. US 4,612,377.
- Ishida, T., et al. (1980). Process for producing 2-chloro-5-trichloromethyl pyridine. U.S. Patent No. US 4,241,213.
- Zhang, J., et al. (2011). Method for preparing 2-chloro-5-nitropyridine. Chinese Patent No. CN 102040554 A.
- Fischer, R., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent No. US 5,329,011.
- Andersson, P. G., et al. (2006). Iridium‐Catalysed Asymmetric Hydrogenation of Vinylsilanes as a Route to Optically Active Silanes. Advanced Synthesis & Catalysis, 348(12‐13), 1608-1612.
- Pfaltz, A., & Blankenstein, J. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 40(12), 1402-1409.
- Gelman, D., & Gunanathan, C. (2012). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. Israel Journal of Chemistry, 52(8‐9), 703-714.
- Wikipedia. Suzuki reaction.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- NROChemistry. Wittig Reaction: Mechanism and Examples.
- University of North Georgia. Synthesis of an Alkene via the Wittig Reaction.
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 107-111.
- Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.
- Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism.
- Charoensuppanimit, A., et al. (2018). Selective Hydrogenation of Concentrated Vinyl Acetylene Mixed C4 by Modified Pd Catalysts: Effect of Cu. Catalysts, 8(11), 529.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wang, X., et al. (2019). Highly selective hydrogenation of CO2 into C2+ alcohols by homogeneous catalysis. Chemical Science, 10(3), 824-829.
- Park, S. W., et al. (2012). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry, 14(7), 1996-2004.
- Cui, D., et al. (2013). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions, 42(26), 9543-9550.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-ethylpyridine
Introduction: The Strategic Importance of 2,5-Disubstituted Pyridines
The 2-substituted-5-ethylpyridine scaffold is a privileged motif in modern medicinal chemistry and materials science. Its presence in numerous biologically active molecules and functional materials underscores the critical need for efficient and versatile synthetic methodologies for its elaboration. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering unparalleled scope and functional group tolerance.[1]
This guide provides detailed application notes and robust protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the functionalization of 2-chloro-5-ethylpyridine. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles, guiding researchers in not only executing these reactions but also in troubleshooting and adapting them for novel applications. The protocols described herein are designed to be self-validating systems, grounded in established mechanistic understanding.
The primary challenge in the cross-coupling of 2-chloropyridines lies in the inherent properties of the substrate. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, aryl chlorides are generally less reactive than their bromide or iodide counterparts, often necessitating more specialized and reactive catalyst systems to facilitate the rate-limiting oxidative addition step.[2] This guide will address these challenges by recommending state-of-the-art catalyst systems proven effective for electron-deficient heteroaryl chlorides.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron species.[3] For this compound, this reaction enables the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents, paving the way for the synthesis of complex molecular architectures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.
-
Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides and requires an electron-rich, bulky ligand on the palladium to facilitate the cleavage of the strong C-Cl bond.[2]
-
Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the chloride and forming a new Pd-C bond.[5]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol employs a modern, highly active Buchwald-type precatalyst, which ensures efficient formation of the active Pd(0) species and is well-suited for challenging heteroaryl chlorides.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Schlenk flask, magnetic stir bar, and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-ethyl-2-(4-methoxyphenyl)pyridine.
Data Presentation: Expected Performance with Various Boronic Acids
The following table provides expected yields for the Suzuki-Miyaura coupling of this compound with a range of boronic acids, based on the protocol described above.
| Boronic Acid Partner | Product | Expected Yield (%) |
| Phenylboronic Acid | 5-Ethyl-2-phenylpyridine | >90 |
| 4-Methoxyphenylboronic Acid | 5-Ethyl-2-(4-methoxyphenyl)pyridine | >95 |
| 3-Thienylboronic Acid | 5-Ethyl-2-(thiophen-3-yl)pyridine | >85 |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-5-ethylpyridine | >90 |
Note: Yields are representative and may vary based on reagent purity, reaction scale, and precise execution of the protocol.[6][7]
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to couple aryl halides with a vast array of primary and secondary amines.[8] This reaction is indispensable for introducing nitrogen-containing functionalities that are key pharmacophores in many drug candidates.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8]
-
Oxidative Addition : The reaction initiates with the oxidative addition of this compound to the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step with the less reactive aryl chloride.[2]
-
Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.[9]
-
Reductive Elimination : This final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. This step is often accelerated by the steric bulk of the phosphine ligand.[8]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination of this compound with Piperidine
This protocol utilizes a highly effective catalyst system for the amination of heteroaryl chlorides, ensuring high conversion and suppression of side reactions like hydrodehalogenation.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Piperidine (1.2 mmol, 1.2 equiv.)
-
RuPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)
-
Toluene, anhydrous (5 mL)
-
Schlenk flask, magnetic stir bar, and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the RuPhos Pd G3 catalyst and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by this compound and piperidine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-ethyl-2-(piperidin-1-yl)pyridine.
Data Presentation: Expected Performance with Various Amines
The following table illustrates the expected yields for the Buchwald-Hartwig amination of this compound with different amine coupling partners.
| Amine Partner | Product | Expected Yield (%) |
| Piperidine | 5-Ethyl-2-(piperidin-1-yl)pyridine | >90 |
| Morpholine | 4-(5-Ethylpyridin-2-yl)morpholine | >90 |
| Aniline | N-(5-Ethylpyridin-2-yl)aniline | >85 |
| n-Butylamine | N-Butyl-5-ethylpyridin-2-amine | >80 |
Note: Yields are representative and depend on the specific amine, catalyst loading, and reaction conditions.[2][10]
Part 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling is the most reliable method for the synthesis of arylalkynes, coupling a terminal alkyne with an aryl halide.[11] This reaction is of immense value in the synthesis of conjugated systems for materials science and as precursors for more complex heterocyclic structures in drug discovery.
Mechanistic Rationale
The classical Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. However, copper-free variants have become increasingly popular to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[12][13] The mechanism described here is for the more modern and often preferred copper-free protocol.
-
Oxidative Addition : As in the other cross-coupling reactions, the cycle starts with the oxidative addition of this compound to a Pd(0) species.
-
Alkyne Coordination and Deprotonation : The terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne, leading to a palladium-alkynyl complex.
-
Reductive Elimination : The aryl and alkynyl groups are reductively eliminated to form the product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the copper-free Sonogashira reaction.
Representative Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from highly efficient copper-free conditions, which are advantageous for preventing the formation of undesired symmetrical diynes.[11][14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
(PPh₃)₂PdCl₂ (Dichlorobis(triphenylphosphine)palladium(II)) (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (5 mL)
-
Schlenk flask, magnetic stir bar, and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, (PPh₃)₂PdCl₂, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane, followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield 5-ethyl-2-(phenylethynyl)pyridine.
Data Presentation: Expected Performance with Various Alkynes
The following table provides expected yields for the copper-free Sonogashira coupling of this compound with representative terminal alkynes.
| Alkyne Partner | Product | Expected Yield (%) |
| Phenylacetylene | 5-Ethyl-2-(phenylethynyl)pyridine | >70 |
| 1-Hexyne | 5-Ethyl-2-(hex-1-yn-1-yl)pyridine | >65 |
| Trimethylsilylacetylene | 5-Ethyl-2-((trimethylsilyl)ethynyl)pyridine | >75 |
| Propargyl alcohol | 3-(5-Ethylpyridin-2-yl)prop-2-yn-1-ol | >60 |
Note: Yields are based on protocols for similar 2-halopyridines and may require optimization. The use of more advanced catalyst systems (e.g., with NHC ligands) could potentially improve yields and reaction times.[15][16]
References
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Molander, G. A., & Canturk, B. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(11), 2381–2384.
- Engle, K. M., & Yu, J. Q. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of organic chemistry, 77(17), 7187–7203.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Dreher, S. D., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4474–4477.
- Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (11), 1374–1376.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Thothathri, S., & Kappe, C. O. (2013). Flow Chemistry: Sonogashira Coupling. Journal of Flow Chemistry, 3(4), 118-121.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Nolan, S. P., & Viciu, M. S. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 23(22), 5214–5223.
- Gholinejad, M., & Nájera, C. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 7(76), 48191–48217.
- Kuo, C. W., & Zhu, J. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(22), 8279–8288.
- The Reaction Monitor. (2008). Copper-free Sonogashira coupling.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.
- Urankar, D., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature communications, 9(1), 4801.
- ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [.
- ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Ho, T. I., & Wu, M. J. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of organic chemistry, 68(7), 2871–2874.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems. Available at: [Link]4-catalysis/sonogashira-coupling-reaction-practice-problems/)
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-ethylpyridine
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination has become one of the most powerful and versatile methods in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds.[1][2][3][4] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more traditional methods, allowing for the efficient coupling of aryl halides and pseudohalides with a wide array of primary and secondary amines.[2]
This guide provides a detailed technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 2-chloro-5-ethylpyridine. As a heteroaromatic halide, 2-chloropyridine derivatives present unique challenges and opportunities. The resulting 2-amino-5-ethylpyridine scaffold is a valuable building block in medicinal chemistry, serving as a precursor to a multitude of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to implement this critical transformation with reliability and efficiency.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount to successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]
The generally accepted catalytic cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides, and results in a Pd(II) complex.[2][4][6]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine without causing unwanted side reactions.[6][7][8]
-
Reductive Elimination : This final step involves the formation of the desired C-N bond, yielding the 2-amino-5-ethylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination with Morpholine
This protocol details the coupling of this compound with morpholine, a common secondary amine. The principles outlined are broadly applicable to other primary and secondary amines with appropriate modifications.
Reagent and Materials Table
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Eq. | Notes |
| This compound | C₇H₈ClN | 141.60 | - | 5.0 | 1.0 | Substrate. Ensure it is pure and dry. |
| Morpholine | C₄H₉NO | 87.12 | 1.002 g/mL | 6.0 | 1.2 | Nucleophile. Should be distilled if purity is questionable. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | - | 0.05 | 0.01 | Palladium(0) precursor. Can be substituted with a more advanced precatalyst. |
| XPhos | C₃₉H₄₉P | 560.78 | - | 0.12 | 0.024 | Bulky, electron-rich phosphine ligand. Critical for activating aryl chlorides.[6] |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 7.0 | 1.4 | Strong, non-nucleophilic base. Handle in a glovebox as it is hygroscopic.[9] |
| Toluene | C₇H₈ | 92.14 | 0.867 g/mL | ~25 mL | - | Anhydrous, degassed solvent is required to prevent catalyst deactivation.[10] |
| Nitrogen or Argon | N₂ / Ar | - | - | - | - | Inert gas for maintaining an oxygen-free atmosphere. |
Step-by-Step Procedure
Causality Note: The success of this reaction is highly dependent on the rigorous exclusion of air and moisture, which can oxidize the Pd(0) catalyst and hydrolyze the base. All glassware should be oven- or flame-dried, and all reagents should be handled under an inert atmosphere.[10]
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (673 mg, 7.0 mmol).
-
In a glovebox, add the palladium precursor Pd₂(dba)₃ (46 mg, 0.05 mmol) and the XPhos ligand (67 mg, 0.12 mmol).
-
Seal the flask, remove it from the glovebox, and attach it to a Schlenk line. Evacuate and backfill with inert gas (repeat this cycle 3 times).
-
-
Reagent Addition:
-
Add anhydrous, degassed toluene (~25 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the active catalyst forms.
-
Add this compound (708 mg, 5.0 mmol) via syringe.
-
Finally, add morpholine (523 µL, 6.0 mmol) via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 100-110 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 4-24 hours.
-
Monitoring: Progress can be monitored by TLC (staining with KMnO₄) or GC-MS by periodically taking small aliquots from the reaction mixture under a positive pressure of inert gas.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature.
-
Carefully quench the reaction by adding water (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(5-ethylpyridin-2-yl)morpholine.
-
Catalyst System Selection and Optimization
The choice of catalyst and ligand is the most critical parameter in a Buchwald-Hartwig amination.[12] While many systems exist, they can be broadly categorized, and selection depends on the specific substrates.
Caption: Decision workflow for ligand selection based on amine type.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a summary of common problems and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidation due to air/moisture).2. Inefficient oxidative addition (common with aryl chlorides).[12]3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use anhydrous/degassed solvents.2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos, or a modern precatalyst).3. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of Cl with H.2. Homocoupling: Formation of bi-pyridyl species.[13]3. Reaction with ligand: Arylation of the phosphine ligand. | 1. This can result from β-hydride elimination from the amido complex.[2] Try a different ligand/base combination.2. Lower catalyst loading or use a more sterically hindered ligand.3. Ensure correct stoichiometry of ligand to palladium (typically 1:1 to 2:1 ratio). |
| Substrate or Product Degradation | 1. Base is too strong for other functional groups on the molecule.[10]2. Reaction temperature is too high. | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. This may require a higher reaction temperature or a more active catalyst system.[14]2. Attempt the reaction at a lower temperature (e.g., 80 °C), possibly for a longer duration. |
| Inconsistent Results | 1. Purity of reagents (especially base and solvent).2. Inconsistent heating or stirring.3. Catalyst or ligand degradation over time. | 1. Use freshly purchased, high-purity reagents. Purify solvents and amines if necessary.2. Use a temperature-controlled heating mantle and ensure efficient stirring.3. Store catalysts and ligands under inert gas in a freezer. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable aminopyridine derivatives. Success hinges on a solid mechanistic understanding and meticulous experimental technique, particularly regarding the exclusion of air and moisture. By selecting the appropriate catalyst system and carefully controlling reaction parameters, researchers can achieve high yields and consistent results. This protocol and the accompanying troubleshooting guide provide a comprehensive framework for the successful application of this essential synthetic transformation.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
- Viciu, M. S., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
- Role of the base in Buchwald-Hartwig amination. (2014). PubMed.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.
- Sigma-Aldrich. Buchwald Catalysts & Ligands.
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
- Wordpress. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination.
- TCI Chemicals. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Entegris. Buchwald Ligands Review.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry.
- NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: Mastering the Heck Reaction for the Synthesis of 5-Ethyl-2-vinylpyridines from 2-Chloro-5-ethylpyridine
Introduction: The Strategic Importance of Vinylpyridines
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This transformation is particularly vital in pharmaceutical and materials science for constructing complex molecular scaffolds. Substituted vinylpyridines, the products of applying this reaction to pyridine halides, are key structural motifs in a multitude of biologically active compounds and functional materials.
This guide focuses on the specific challenges and optimized conditions for the Heck coupling of 2-Chloro-5-ethylpyridine. As an electron-deficient heteroaryl chloride, this substrate presents unique hurdles, including the high dissociation energy of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[3][4][5] Overcoming these challenges is critical for the efficient synthesis of novel drug candidates and advanced materials. These application notes provide a detailed exploration of the reaction mechanism, optimization of key parameters, and robust protocols tailored for researchers, chemists, and drug development professionals.
Mechanistic Insights: Navigating the Challenges of 2-Chloropyridines
The efficacy of the Heck reaction hinges on a delicate balance within the Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.
The generally accepted mechanism involves four key steps:[1][6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[3]
-
Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the newly formed Pd(II)-pyridyl complex. This is followed by the insertion of the alkene into the Pd-pyridyl bond, which dictates the regioselectivity of the product.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the desired vinylpyridine product.
-
Reductive Elimination: The base present in the reaction mixture neutralizes the generated acid (HCl) and facilitates the reductive elimination of the palladium-hydride species, regenerating the active Pd(0) catalyst to re-enter the cycle.[7][8]
Two primary challenges arise with 2-chloropyridine substrates:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst poisoning and shutting down the catalytic cycle.[4][5]
-
Inert C-Cl Bond: The oxidative addition into the strong C-Cl bond is energetically demanding, often requiring higher temperatures and specialized catalyst systems compared to the analogous bromo- or iodo-pyridines.[3][9]
Success, therefore, depends on carefully selecting reaction components that accelerate the oxidative addition while mitigating catalyst inhibition.
Figure 1. General catalytic cycle for the Heck reaction of this compound.
Core Directive: Optimizing Key Reaction Parameters
The successful coupling of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent. The following sections detail the rationale behind choosing each component.
Palladium Precursor and Ligand System: The Heart of the Reaction
Given the inertness of the C-Cl bond, the choice of ligand is arguably the most critical factor for a successful reaction. The ligand must be able to form a highly active, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition.
-
Palladium Source: Standard Pd(II) precursors such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are cost-effective and commonly used.[1] These are reduced in situ to the active Pd(0) catalyst.[8][10] For more sensitive or low-temperature applications, a pre-formed Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be employed.
-
Ligands: The key is to use bulky, electron-rich ligands. These ligands promote the formation of a low-coordinate, electron-rich Pd(0) center, which is more nucleophilic and reactive towards the C-Cl bond. Furthermore, their steric bulk helps to prevent the inhibitory coordination of the pyridine nitrogen to the palladium center.[4][5]
-
Bulky Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and its corresponding salt ([HP(t-Bu)₃]BF₄) are highly effective. Other useful phosphines include tricyclohexylphosphine (PCy₃) and bulky biarylphosphines (e.g., SPhos, XPhos).
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have proven highly effective in activating aryl chlorides. They form very stable palladium complexes that are often resistant to deactivation pathways.
-
The Role of the Base
The base serves a dual purpose: it neutralizes the hydrochloric acid generated during the reaction and facilitates the final reductive elimination step to regenerate the Pd(0) catalyst.[7][8]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are robust, inexpensive, and effective choices. Cs₂CO₃ is often used in difficult couplings due to its higher solubility and basicity.
-
Organic Bases: Hindered amine bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also common. However, for challenging substrates, inorganic bases often provide better results. An organic ionic base, such as tetra-n-butylammonium acetate (n-Bu₄N⁺OAc⁻), has been shown to promote the Heck reaction of aryl chlorides under milder conditions.[9]
Solvent and Temperature Considerations
Reactions involving aryl chlorides typically require elevated temperatures (100-150 °C) to drive the initial oxidative addition. The solvent must be stable at these temperatures and capable of dissolving the reagents.
-
High-Boiling Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and 1,4-dioxane are the most common and effective solvents for these reactions.[11] Their polarity helps to stabilize the charged intermediates in the catalytic cycle.
-
Microwave Irradiation: The use of a microwave reactor can significantly accelerate the reaction, often reducing reaction times from many hours to minutes and improving yields for sluggish couplings involving aryl chlorides.[3]
Data Summary: Recommended Reaction Conditions
The following table summarizes the generally recommended conditions for performing the Heck reaction with this compound. Optimization may be required for specific alkene coupling partners.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Insights |
| Aryl Halide | This compound | Electron-deficient heteroaryl chloride; challenging substrate. |
| Alkene | Styrenes, Acrylates, Acrylamides | Electron-poor alkenes are generally more reactive. 1.1-1.5 equivalents are typically used. |
| Pd Precursor | Pd(OAc)₂ (1-5 mol%), Pd₂(dba)₃ (1-2.5 mol%) | Pd(OAc)₂ is a cost-effective and robust choice. Pd₂(dba)₃ can be used for milder conditions. |
| Ligand | P(t-Bu)₃, [HP(t-Bu)₃]BF₄, SPhos, XPhos, NHCs (e.g., IPr) | Bulky, electron-rich ligands are essential for activating the C-Cl bond and preventing catalyst inhibition. Ligand:Pd ratio is typically 2:1 to 4:1. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (1.5-2.5 equivalents) | Strong, non-nucleophilic inorganic bases are preferred to regenerate the catalyst efficiently. |
| Solvent | Dioxane, Toluene, DMF, NMP, DMAc | High-boiling point, polar aprotic solvents are required to reach necessary reaction temperatures. |
| Temperature | 100 - 150 °C (Oil Bath or Microwave) | Elevated temperatures are necessary to overcome the activation barrier for oxidative addition. |
| Additives | Tetrabutylammonium Bromide (TBAB) | Can act as a phase-transfer catalyst and may improve yields in some systems. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a representative Heck reaction. Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate
This protocol details a typical setup using a phosphine ligand system.
Reagents & Equipment:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine ([HP(t-Bu)₃]BF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and [HP(t-Bu)₃]BF₄ (e.g., 0.08 mmol, 8 mol%).
-
Addition of Base and Halide: Add Cs₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.) and this compound (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Alkene Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 3-5 mL) followed by n-butyl acrylate (e.g., 1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 120 °C (or in a microwave reactor programmed to the desired temperature and time). Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-ethyl-2-vinylpyridine product.
Figure 2. Experimental workflow for the Heck reaction of this compound.
Conclusion and Future Outlook
The Heck reaction of this compound, while challenging, is a highly feasible and powerful transformation for the synthesis of valuable vinylpyridine derivatives. Success hinges on a rational approach to reaction design, prioritizing a catalyst system composed of a palladium precursor and a bulky, electron-rich ligand. This combination is essential to overcome the high activation barrier of the C-Cl bond and to prevent catalyst deactivation by the pyridine substrate. By carefully optimizing the choice of base, solvent, and temperature, researchers can develop robust and scalable protocols. The methodologies and insights provided in this guide serve as a comprehensive starting point for scientists and professionals aiming to leverage this important reaction in their synthetic endeavors.
References
- Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes.Journal of the American Chemical Society. [Link]
- Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines.
- Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids.
- Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro.ChemRxiv. [Link]
- Heck reaction.Wikipedia. [Link]
- Heck Reactions with Aryl Chlorides.Diva-portal.org. [Link]
- Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.PubMed. [Link]
- Heck Reaction.University of Regensburg. [Link]
- Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst.
- Heck Reaction.Organic Chemistry Portal. [Link]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.Faraday Discussions (RSC Publishing). [Link]
- Heck reaction.YouTube. [Link]
- Mechanisms of the Mizoroki–Heck Reaction.SciSpace. [Link]
- Reaction optimization conditions for 5.
- Optimization of Heck reaction conditions. a.
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.Pearson. [Link]
- Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a.
- Heck Reaction.Chemistry LibreTexts. [Link]
- HECK REACTION: Heterocyclic reactants mechanism.YouTube. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Heck reaction.Chemistry LibreTexts. [Link]
- Selected results on optimization of the reaction conditions for asymmetric Heck arylation using L1.
- Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Note: Strategic Synthesis of Novel Vanilloid Receptor-1 (TRPV1) Antagonists Utilizing 2-Chloro-5-ethylpyridine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Overview
The Transient Receptor Potential Vanilloid 1 (TRPV1), or the capsaicin receptor, is a critical molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin.[1][2] Its primary role in nociception and inflammatory pain signaling makes it a high-priority target for the development of novel analgesics.[1][3] Antagonists of the TRPV1 receptor function by binding to and inhibiting the ion channel, thereby blocking the downstream signaling cascade that leads to pain perception.[1][4] This application note provides a detailed protocol and scientific rationale for the synthesis of potential TRPV1 antagonists, leveraging the versatile chemical intermediate, 2-chloro-5-ethylpyridine. This pyridine derivative serves as an ideal scaffold due to the reactivity of its chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution, allowing for the strategic introduction of diverse functional groups to build a library of potential therapeutic agents.[5][6]
The TRPV1 Receptor: A Therapeutic Target for Pain and Inflammation
Biological Function and Activation
TRPV1 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system, as well as in the central nervous system and various non-neuronal tissues.[1][3][7] Activation of the TRPV1 channel by stimuli such as heat (>43°C), protons (pH < 6), or endogenous lipids results in an influx of calcium and sodium ions.[4][8] This ion influx triggers the depolarization of the neuron, initiating a nerve impulse that is transmitted to the brain and perceived as pain.[1][4]
The Rationale for Antagonism
In chronic pain states, such as neuropathic pain, arthritis, or cancer pain, TRPV1 receptors can become sensitized and upregulated, contributing to hyperalgesia (increased sensitivity to pain) and allodynia (pain from stimuli that do not normally provoke pain).[1][3] By blocking this receptor, TRPV1 antagonists can effectively interrupt the pain signaling pathway at a crucial juncture, offering a novel mechanistic approach to pain management where conventional analgesics may fail.[1]
TRPV1 Signaling Pathway and Point of Antagonist Intervention
The activation of TRPV1 is a key event in the pain signaling cascade. Inflammatory mediators can further sensitize the channel through various protein kinase pathways (PKA, PKC, CaMKII), lowering its activation threshold.[9] An effective antagonist prevents the initial channel opening, thus blocking the entire downstream process.
Caption: TRPV1 signaling pathway and the inhibitory action of an antagonist.
Synthesis Protocol: Aryl Ether Scaffolds via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a potential TRPV1 antagonist by coupling this compound with a substituted phenol. This reaction forms a diaryl ether linkage, a common structural motif in known TRPV1 antagonists. The choice of a phenol as the nucleophile is illustrative; other nucleophiles, such as amines or thiols, can be used to generate diverse molecular structures.
Causality Behind Experimental Choices
-
Reagent Selection : this compound is selected for its activated chlorine atom, which is prone to displacement. 4-tert-Butylphenol is chosen as the nucleophilic partner to introduce a bulky, lipophilic group, a feature often found in potent TRPV1 antagonists.
-
Base and Solvent : Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion.
-
Temperature : The reaction is heated to 100 °C to provide the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the substitution reaction at a reasonable rate.
Materials and Equipment
-
Reagents : this compound (CAS: 90196-32-0), 4-tert-Butylphenol, Potassium Carbonate (K₂CO₃, anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Brine (saturated NaCl solution), Magnesium Sulfate (MgSO₄, anhydrous).
-
Equipment : Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp.
Step-by-Step Experimental Protocol
-
Reaction Setup : To a 100 mL round-bottom flask, add 4-tert-butylphenol (1.50 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition : Add 20 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Pyridine : Add this compound (1.42 g, 10.0 mmol) to the suspension using a syringe.
-
Heating : Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle. Maintain stirring at this temperature.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials (visualized under UV light) indicates reaction completion, typically within 6-8 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of water and transfer to a separatory funnel.
-
Extraction : Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Washing and Drying : Combine the organic layers and wash twice with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 9:1 hexane:ethyl acetate) to isolate the pure product, 2-((4-(tert-butyl)phenoxy)-5-ethylpyridine.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 141.60 | 10.0 | 1.42 g | Electrophile |
| 4-tert-Butylphenol | 150.22 | 10.0 | 1.50 g | Nucleophile |
| Potassium Carbonate | 138.21 | 15.0 | 2.07 g | Base |
| Dimethylformamide (DMF) | 73.09 | - | 20 mL | Solvent |
| Reaction Time | - | - | 6-8 hours | - |
| Temperature | - | - | 100 °C | - |
| Expected Yield | 255.37 (Product) | - | 75-85% | - |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the experimental protocol, from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of a TRPV1 antagonist.
Conclusion and Future Directions
The protocol described provides a robust and scalable method for synthesizing potential TRPV1 antagonists using this compound as a versatile starting material. This synthetic strategy allows for the creation of a diverse library of compounds by simply varying the nucleophilic partner, which is essential for structure-activity relationship (SAR) studies in drug discovery. The resulting compounds can be screened for their efficacy in blocking TRPV1 activation in vitro, with promising candidates advancing to in vivo models of inflammatory and neuropathic pain.[8] This foundational work paves the way for the development of next-generation analgesics targeting the TRPV1 receptor.
References
- TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory... - NCBI.
- What are TRPV1 antagonists and how do they work? - Patsnap Synapse.
- General outline of TRPV1 channels' role in signaling pathways that... - ResearchGate.
- Discovery and development of TRPV1 antagonists - Wikipedia.
- TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PubMed Central.
- Understanding diverse TRPV1 signaling – an update - PMC - PubMed Central.
- TRPV1 - Wikipedia.
- 2-Chloro-5-ethyl-pyridine 90196-32-0 - Guidechem.
- This compound - MySkinRecipes.
- TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - MDPI.
- The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
Sources
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Biologically Active Compounds from 2-Chloro-5-ethylpyridine
Abstract
2-Chloro-5-ethylpyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties and the reactivity of the chlorine atom at the 2-position make it an ideal starting material for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and data are presented to enable researchers, scientists, and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Pyridine derivatives are foundational scaffolds in medicinal chemistry and agrochemistry due to their presence in numerous natural products and synthetic compounds with potent biological activities.[2][3] this compound stands out as a valuable intermediate for several reasons:
-
Activated Chlorine Substituent: The chlorine atom at the 2-position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen.[2][4] This facilitates a range of substitution reactions.
-
Sites for Functionalization: The pyridine ring offers multiple positions for further modification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.[2]
-
Proven Precursor: It is a known precursor in the synthesis of high-value commercial products, particularly in the agrochemical sector, underscoring its industrial relevance.[5]
This document details three primary synthetic pathways to generate diverse, biologically active molecules from this starting material.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chloride ion by a nucleophile is one of the most straightforward and cost-effective methods for functionalizing this compound. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon at the C2 position.[6][7] The stability of the resulting anionic intermediate (Meisenheimer complex) is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom, which drives the reaction forward.[4]
Application: Synthesis of Novel Fungicide/Herbicide Scaffolds
This protocol describes the synthesis of a 2-alkoxy-5-ethylpyridine derivative, a common motif in agrochemical research.
Experimental Protocol: Synthesis of 2-methoxy-5-ethylpyridine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv., 5.0 g).
-
Reagent Addition: Add methanol (50 mL) as both the solvent and nucleophile. While stirring, slowly add sodium methoxide (1.5 equiv., 2.8 g).
-
Reaction Conditions: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture with a 1 M HCl solution. c. Remove the methanol under reduced pressure using a rotary evaporator. d. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to obtain the pure 2-methoxy-5-ethylpyridine.
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Sodium Methoxide |
| Solvent | Methanol |
| Temperature | 65°C (Reflux) |
| Typical Yield | 85-95% |
Pathway II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8] It is particularly powerful for creating biaryl structures, which are prevalent in pharmaceuticals. The reaction couples the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base.
Causality and Mechanistic Insight
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Application: Synthesis of Biaryl Compounds for Pharmaceutical Scaffolds
This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Experimental Protocol: Synthesis of 2-Aryl-5-ethylpyridine
-
Reaction Setup: To a dry Schlenk tube under an inert argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).[9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1 v/v or toluene/water).[8][10]
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-110°C.[8][10] Monitor the reaction's completion via TLC or LC-MS (typically 12-24 hours).
-
Workup: a. Cool the reaction to ambient temperature and dilute with ethyl acetate.[10] b. Wash the organic layer sequentially with water and brine.[10] c. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to isolate the target biaryl compound.
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | [9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | [10] |
| Temperature | 80-110 °C | [8][10] |
| Typical Yield | 70-95% | [8] |
Pathway III: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals.[12][13] This reaction couples aryl halides with a wide variety of primary and secondary amines. For less reactive aryl chlorides like this compound, the choice of a sterically hindered, electron-rich phosphine ligand is crucial for achieving high yields.[12]
The Critical Role of the Ligand
The ligand plays a central role in the Buchwald-Hartwig catalytic cycle.[14] Electron-rich and bulky ligands (e.g., XPhos, RuPhos) stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination to release the desired arylamine product.
Application: Synthesis of 2-Amino-Pyridine Derivatives
2-Aminopyridine derivatives are key pharmacophores found in numerous drugs. This protocol provides a robust method for their synthesis.
Experimental Protocol: General Amination of this compound
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., Xantphos or XPhos, 4 mol%), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 equiv.).[10]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).[10]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.[10]
-
Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring at 80-110°C until the starting material is consumed (as monitored by TLC or LC-MS).[10]
-
Workup: a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove palladium residues.[10] c. Wash the filtrate with a saturated aqueous solution of ammonium chloride (if an amine base is used) and then with brine.[10] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(N-substituted)-5-ethylpyridine.
| Parameter | Value | Reference |
| Catalyst System | Pd₂(dba)₃ / XPhos or Xantphos | [10] |
| Base | Sodium tert-Butoxide (NaOtBu) | [10] |
| Amine Equivalent | 1.2 | [10] |
| Temperature | 80-110 °C | [10] |
| Typical Yield | 70-95% | [10] |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts & Ligands: Many are air- and moisture-sensitive and should be handled under an inert atmosphere.[12] They can also be toxic and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Handle with care to avoid skin burns.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse, biologically active compounds. By leveraging fundamental reactions such as nucleophilic aromatic substitution and advanced palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently access novel molecular scaffolds. The protocols and insights provided in this guide serve as a robust foundation for developing innovative molecules for applications in the pharmaceutical and agrochemical industries.
References
- MySkinRecipes. This compound. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Unlock the Potential of 2-Chloro-5-methylpyridine. [Link]
- LookChem.
- Angewandte Chemie International Edition. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Chloro-5-methylpyridine in Modern Agrochemicals. [Link]
- YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- RSC Publishing. Nucleophilic substitutions at the pyridine ring.
- Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
- YouTube.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
- Wikipedia.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Pearson+.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Versatility of 2-Chloro-5-ethylpyridine: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Substituted Pyridine
In the landscape of organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Chloro-5-ethylpyridine (CAS No: 90196-32-0), a substituted pyridine derivative, has emerged as a valuable and versatile intermediate.[1] Its utility stems from the presence of a reactive chlorine atom at the 2-position, which is susceptible to a variety of cross-coupling and nucleophilic substitution reactions, and an ethyl group at the 5-position that can influence the molecule's physical properties and biological activity in the final product. The pyridine ring itself, being an electron-deficient aromatic system, further dictates the reactivity and provides a key structural motif present in numerous bioactive compounds.[2][3]
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a building block in several key organic transformations. The methodologies presented are grounded in established chemical principles and are designed to be a practical resource for researchers, scientists, and professionals in drug development. While specific literature on this compound can be limited, the protocols are largely based on well-established procedures for the closely related and extensively studied analog, 2-chloro-5-methylpyridine. The electronic and steric similarities between the ethyl and methyl groups allow for a high degree of confidence in the adaptability of these methods.
Table 1: Physicochemical Properties of this compound and its Methyl Analog
| Property | This compound | 2-Chloro-5-methylpyridine |
| CAS Number | 90196-32-0[1] | 18368-64-4[4] |
| Molecular Formula | C₇H₈ClN[1] | C₆H₆ClN[4] |
| Molecular Weight | 141.60 g/mol [1] | 127.57 g/mol |
| Boiling Point | 204.3 ± 20.0 °C (Predicted)[1] | 97 °C / 30 mmHg (lit.) |
| Density | 1.111 ± 0.06 g/cm³ (Predicted)[1] | 1.169 g/mL at 25 °C (lit.) |
| LogP | 2.29740[1] | 2.04340[4] |
Safety and Handling
This compound, similar to its methyl analog, should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin and can cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Applications and Synthetic Protocols
The reactivity of the 2-chloro substituent on the electron-deficient pyridine ring is the cornerstone of this compound's utility. This section details its application in several pivotal C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, is crucial for the catalytic cycle. The ligand stabilizes the palladium center and influences its reactivity. A base, typically a carbonate or phosphate, is required to activate the boronic acid for transmetalation. The solvent system, often a mixture of an organic solvent and water, is chosen to dissolve both the organic and inorganic reagents.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for 2-chloro-5-methylpyridine.[6]
-
Reaction Setup: In a Schlenk tube dried under vacuum and backfilled with argon, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (volume appropriate for the scale of the reaction).
-
Reaction Execution: Heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of aryl amines from aryl halides. This reaction is of immense importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.
Causality Behind Experimental Choices: This reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is essential for the deprotonation of the amine, which allows it to enter the catalytic cycle. Anhydrous and inert conditions are critical as the catalyst and base are sensitive to air and moisture.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is adapted from established procedures for 2-chloro-5-methylpyridine.[6]
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv.), morpholine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly reliable method for the synthesis of substituted alkynes.
Causality Behind Experimental Choices: The Sonogashira coupling employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) cocatalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. Anhydrous and anaerobic conditions are important to prevent unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on general procedures for Sonogashira couplings of aryl chlorides.[7]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and freshly distilled triethylamine (2.5 equiv.). Then, add phenylacetylene (1.2 equiv.) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAAr): A Classic Transformation
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. This allows for the direct displacement of the chloride by a variety of nucleophiles.
Causality Behind Experimental Choices: This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the formation of the Meisenheimer complex intermediate. A base is often required to deprotonate the nucleophile, increasing its reactivity. Higher temperatures are generally needed to overcome the activation energy for the substitution on the aromatic ring.
Detailed Protocol: Synthesis of 2-Methoxy-5-ethylpyridine
This protocol is based on general principles of nucleophilic aromatic substitution on halopyridines.
-
Reaction Setup: In a round-bottom flask, dissolve sodium methoxide (1.5 equiv.) in anhydrous methanol.
-
Reagent Addition: Add this compound (1.0 equiv.) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and carefully quench with water.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by distillation or column chromatography if necessary.
Application in the Synthesis of Agrochemicals: The Case of Imidacloprid
While this compound itself is not a direct precursor, the closely related 2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of the widely used neonicotinoid insecticide, Imidacloprid.[4] The synthesis involves a nucleophilic substitution reaction where the chlorine of the chloromethyl group is displaced by an amine. This highlights the industrial relevance of this class of substituted pyridines.
Conclusion
This compound is a valuable building block in organic synthesis, offering a versatile platform for the construction of complex molecules. Its reactivity, primarily centered on the 2-chloro substituent, allows for its participation in a wide array of high-impact transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and agrochemicals.
References
- MySkinRecipes. (n.d.). This compound.
- Fisher Scientific. (2025).
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167.
- Unlock the Potential of 2-Chloro-5-methylpyridine. (2025).
- The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 2-Chloro-5-ethylpyridine
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a fundamental heterocyclic motif, prominently featured in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3][4][5] Its unique electronic properties, arising from the electronegative nitrogen atom, create a scaffold that is both stable and amenable to diverse chemical modifications.[3] The ability to strategically functionalize the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug discovery and materials science.[2] 2-Chloro-5-ethylpyridine, in particular, serves as a versatile building block, offering multiple reaction sites for the introduction of new functionalities.[6][7] This guide provides a comprehensive overview of the key reactive sites on the this compound ring and detailed protocols for its strategic functionalization.
Reactivity of the this compound Ring
The reactivity of the this compound ring is dictated by the interplay of the electron-withdrawing nitrogen atom and the substituents. The chlorine atom at the C2 position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the inductive and resonance effects of the ring nitrogen, which stabilize the intermediate Meisenheimer complex.[8][9] This makes the C2 position a prime target for the introduction of a wide range of substituents. The C-H bonds at other positions on the ring can be targeted through various C-H activation strategies, offering alternative avenues for functionalization.[10][11][12]
Part 1: Functionalization at the C2 Position
The C2 position, bearing the chloro substituent, is the most common site for initial functionalization. The electron-withdrawing nature of the pyridine nitrogen makes the C2 carbon electrophilic and susceptible to nucleophilic attack.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation and reductive elimination.
1.1.1 Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl structures by reacting an aryl halide with a boronic acid or ester.[13][14] For 2-chloropyridines, the choice of ligand is critical to overcome the challenges of C-Cl bond activation and potential catalyst inhibition by the pyridine nitrogen.[15][16]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Toluene/Water (10:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equivalents).
-
Add this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add the degassed toluene/water mixture (to make a 0.2 M solution with respect to the limiting reagent).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield 2-phenyl-5-ethylpyridine.
Table 1: Ligand Selection for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Ligand | Typical Catalyst Loading (mol%) | Reaction Temperature (°C) | Key Features |
| SPhos | 1-4 | 80-110 | Bulky, electron-rich biarylphosphine, effective for C-Cl activation. |
| XPhos | 1-4 | 80-110 | Similar to SPhos with broad substrate scope. |
| RuPhos | 1-5 | 80-110 | Effective for challenging substrates.[17] |
| BrettPhos | 1-5 | 80-110 | Provides high activity for sterically hindered substrates.[17] |
1.1.2 Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[18][19] Similar to Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for the challenging C-Cl bond activation of 2-chloropyridines.[17][20]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd2(dba)3 (1.5 mol%), Xantphos (3 mol%), and NaOtBu (1.4 equivalents).
-
Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add degassed, anhydrous toluene (to make a 0.5 M solution).
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 4-(5-ethylpyridin-2-yl)morpholine.
1.1.3 Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[21][22][23] This reaction is instrumental in the synthesis of aryl alkynes.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), degassed
-
Anhydrous THF, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under argon, add Pd(PPh3)2Cl2 (3 mol%) and CuI (5 mol%).
-
Add this compound (1.0 equivalent) and phenylacetylene (1.1 equivalents).
-
Add degassed triethylamine and anhydrous THF.
-
Stir the reaction mixture at 60 °C for 8-12 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture to remove the triethylammonium salt.
-
Wash the organic layer with saturated aqueous NH4Cl, water, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-(phenylethynyl)-5-ethylpyridine.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the C2-chloride can be achieved with strong nucleophiles, particularly when the pyridine ring is further activated by electron-withdrawing groups.[24][25][26] For unactivated substrates like this compound, harsher conditions or flow chemistry may be required.[24]
Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.5 equivalents) portion-wise.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-methoxy-5-ethylpyridine.
Part 2: Functionalization at C-H Positions
Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom economy.[10][11][27]
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can occur, typically at the C3 and C5 positions. Halogenation of this compound can lead to the introduction of an additional halogen atom.[28]
C-H Activation/Functionalization
Transition metal-catalyzed C-H activation offers a powerful route to functionalize specific C-H bonds. The directing-group ability of the pyridine nitrogen can be exploited to achieve regioselective functionalization, often at the C6 position.
Conceptual Workflow: Directed C-H Arylation at C6
Part 3: Functionalization of the Ethyl Group
The ethyl group at the C5 position also presents opportunities for functionalization, primarily through radical reactions at the benzylic-like position.
Benzylic Bromination
The benzylic protons of the ethyl group can be selectively halogenated using radical initiators.
Protocol: Benzylic Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Standard reflux apparatus with a light source
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in CCl4.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux while irradiating with a sunlamp or a 100W incandescent bulb for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution, water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield 2-chloro-5-(1-bromoethyl)pyridine, which can be used in subsequent nucleophilic substitution reactions.
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. The strategic functionalization of its pyridine ring allows for the creation of a diverse array of complex molecules with potential applications in pharmaceuticals and materials science. By understanding the inherent reactivity of the different positions on the ring and employing the appropriate synthetic methodologies, researchers can effectively tailor the properties of the final products to meet their specific needs. This guide provides a foundational set of protocols and strategic considerations to enable the effective utilization of this important synthetic intermediate.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Kappe, C. O., et al. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- PMC - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- Ningbo Inno Pharmchem Co., Ltd. (2025, September 9). What are the reaction products when 2 - Chloropyridine reacts with halogenating agents?.
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- PMC - NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- NIH. (2015, January 1). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
- PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- ResearchGate. (n.d.). (sp³) C–H activation of 2‐ethylpyridines.
- Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- RSC Publishing. (n.d.). C–H functionalization of pyridines.
- Bohrium. (2023, June 16). c-h-functionalization-of-pyridines.
- ResearchGate. (n.d.). C-H Functionalization of Pyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PubMed. (2025, January 9). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- YouTube. (2019, January 7). Sonogashira coupling.
- Guidechem. (n.d.). 2-Chloro-5-ethyl-pyridine 90196-32-0.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. guidechem.com [guidechem.com]
- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. youtube.com [youtube.com]
- 26. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 27. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 28. yufengchemicals.com [yufengchemicals.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-ethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to the synthesis of diverse, novel heterocyclic compounds utilizing 2-chloro-5-ethylpyridine as a versatile starting material. The protocols herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind the experimental choices.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a readily available and highly valuable building block in medicinal chemistry and materials science. Its structure presents two key points of reactivity: the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions, and the pyridine nitrogen, which can be involved in cyclization reactions. The ethyl group at the 5-position can also be functionalized, although this is less common. This guide will focus on the strategic derivatization of the 2-position to generate a library of novel heterocyclic compounds.
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The ability to controllably introduce diverse functionalities at the 2-position of the 5-ethylpyridine core allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.
Mechanistic Rationale: The catalytic cycle, as illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the active catalyst.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-ethylpyridine
-
Materials:
-
This compound (1.0 mmol, 141.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with this compound
| Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is instrumental in the synthesis of a wide range of biologically active compounds.
Mechanistic Rationale: The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to form the C-N bond.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-benzyl-5-ethylpyridin-2-amine
-
Materials:
-
This compound (1.0 mmol, 141.6 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 131 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.
-
Add this compound and toluene.
-
Add benzylamine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash chromatography (silica gel, gradient elution with hexanes and ethyl acetate) to yield the product.
-
Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are a class of fused heterocyclic compounds with significant biological activities, including kinase inhibition. They can be synthesized from this compound through a multi-step sequence.
Synthetic Strategy:
Figure 3: Synthetic pathway to substituted pyrido[2,3-b]pyrazines.
Experimental Protocol: Synthesis of 5-Ethylpyridine-2,3-diamine
-
Step A: Nitration of this compound
-
Cool concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.
-
Slowly add this compound (10.0 g, 70.6 mmol).
-
Add a mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (10 mL) dropwise, maintaining the temperature below 10 °C.
-
Stir at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-chloro-5-ethyl-3-nitropyridine.
-
-
Step B: Amination of 2-Chloro-5-ethyl-3-nitropyridine
-
Dissolve 2-chloro-5-ethyl-3-nitropyridine (5.0 g, 26.8 mmol) in methanol (50 mL) in a sealed pressure vessel.
-
Bubble ammonia gas through the solution for 30 minutes at 0 °C.
-
Seal the vessel and heat to 80 °C for 24 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Recrystallize the residue from ethanol to yield 5-ethyl-3-nitropyridin-2-amine.
-
-
Step C: Reduction to 5-Ethylpyridine-2,3-diamine
-
Dissolve 5-ethyl-3-nitropyridin-2-amine (2.0 g, 12.0 mmol) in ethanol (40 mL).
-
Add 10% palladium on carbon (200 mg).
-
Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ for 6 hours.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate to obtain 5-ethylpyridine-2,3-diamine, which can be used in the next step without further purification.
-
This diamine is a key intermediate that can be condensed with various α-dicarbonyl compounds to generate a library of pyrido[2,3-b]pyrazines.
Conclusion and Future Perspectives
This compound is a cornerstone starting material for the synthesis of a vast array of novel heterocyclic compounds. The protocols detailed in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of fused systems like pyrido[2,3-b]pyrazines provide a robust foundation for researchers in drug discovery and materials science. The continued development of new catalytic systems and synthetic methodologies will undoubtedly expand the utility of this versatile building block, enabling the creation of next-generation therapeutics and functional materials.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Bradbury, R. H., et al. (2000). Pyrido[2,3-b]pyrazines as a New Class of Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 43(19), 3427–3430. [Link]
Application Notes & Protocols: Leveraging Flow Chemistry for the Synthesis of 2-Chloro-5-ethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of continuous flow chemistry applications for the synthesis and functionalization of 2-chloro-5-ethylpyridine derivatives. As a key structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals, developing safe, efficient, and scalable methods for its modification is of paramount importance.[1][2] Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods by providing superior control over reaction parameters, enhancing safety when handling hazardous reagents or unstable intermediates, and enabling seamless scalability from lab to production.[3][4][5]
We will delve into three critical transformations for this compound: Nucleophilic Aromatic Substitution (SNAr), lithiation-borylation for the synthesis of boronic acid derivatives, and subsequent Suzuki-Miyaura cross-coupling reactions. Each section provides the scientific rationale, a detailed experimental protocol, and a visual workflow to facilitate implementation in your laboratory.
Application 1: High-Temperature Amination via Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale
Nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridines is a fundamental transformation. However, unactivated substrates such as 2-chloropyridines often require harsh conditions and long reaction times in batch processing to achieve good conversion.[6][7] This can lead to the formation of impurities and poses challenges for scalability.
Flow chemistry elegantly overcomes these limitations. By using a pressurized flow reactor, solvents can be superheated far beyond their atmospheric boiling points. This high-temperature regime dramatically accelerates reaction rates, allowing for complete conversion in minutes rather than hours or days.[6][8] The continuous nature of the process ensures excellent heat transfer, preventing the formation of hot spots and improving the overall safety and product profile. This protocol details the direct amination of a 2-chloropyridine derivative with a secondary amine.
Experimental Protocol: Continuous Flow Amination
Objective: To synthesize a 2-(diethylamino)-5-ethylpyridine derivative from this compound and diethylamine using a high-temperature flow reactor.
Materials:
-
This compound (Substrate)
-
Diethylamine (Nucleophile)
-
N-Methyl-2-pyrrolidone (NMP, Solvent)
-
HPLC Syringe Pumps (2)
-
T-Mixer
-
Stainless Steel Reactor Coil (e.g., 10 mL volume)
-
Heated Reactor Module or Oil Bath
-
Back-Pressure Regulator (BPR), set to 200 psi (approx. 13.8 bar)
-
Collection Flask
Procedure:
-
Reagent Preparation:
-
Solution A (Substrate): Prepare a 0.5 M solution of this compound in NMP.
-
Solution B (Nucleophile): Prepare a 1.0 M solution of diethylamine in NMP (2 equivalents).
-
-
System Setup:
-
Assemble the flow chemistry setup as depicted in the workflow diagram below. Ensure all connections are secure, especially for high-temperature and high-pressure operation.
-
Prime Pump A with Solution A and Pump B with Solution B.
-
-
Reaction Execution:
-
Set the reactor temperature to 250 °C.
-
Set the Back-Pressure Regulator to 200 psi.
-
Begin pumping both solutions into the T-mixer at equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min.
-
This total flow rate in a 10 mL reactor coil results in a residence time of 10 minutes. The causality here is that the elevated temperature and pressure overcome the activation energy barrier for the SNAr reaction on the moderately activated pyridine ring, enabling rapid conversion within this short timeframe.[6]
-
-
Steady State & Collection:
-
Allow the system to reach a steady state by discarding the initial output equivalent to three reactor volumes (30 mL).
-
Once at steady state, collect the product stream in a flask cooled in an ice bath.
-
-
Work-up and Analysis:
-
The collected solution containing the product in NMP can be purified via reverse-phase chromatography.
-
Analyze the product by LC-MS and ¹H NMR to confirm identity and purity.
-
Data Summary: SNAr Reaction Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.5 M | Balances throughput with solubility. |
| Nucleophile Conc. | 1.0 M | Uses a 2-fold excess to drive the reaction to completion. |
| Temperature | 250 °C | Provides sufficient thermal energy to accelerate the reaction.[6] |
| Pressure (BPR) | 200 psi | Prevents solvent boiling, enabling superheating. |
| Total Flow Rate | 1.0 mL/min | Controls residence time. |
| Residence Time | 10 min | Optimized time for achieving high conversion at 250 °C. |
| Expected Yield | >90% | Based on similar uncatalyzed aminations of 2-chloropyridines.[6] |
Workflow Diagram: Continuous SNAr Amination
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jst.org.in [jst.org.in]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Harnessing 2-Chloro-5-ethylpyridine for Novel Synthetic Pathways
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-5-ethylpyridine as a versatile and highly valuable building block in modern organic synthesis. Moving beyond a simple catalogue of reactions, we delve into the strategic application of this intermediate, elucidating the causality behind experimental choices for key transformations. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), Nucleophilic Aromatic Substitution (SNAr), and Directed ortho-Metalation (DoM) are presented. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this compound in the design and execution of novel synthetic pathways for pharmaceutical and agrochemical applications.[1][2]
Introduction: The Strategic Value of this compound
This compound is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its utility stems from a combination of structural features: the electron-deficient nature of the pyridine ring, the presence of a reactive chlorine atom at the 2-position, and the ethyl group at the 5-position which can be a site for further modification or can influence the molecule's overall properties. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution and serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of functional groups.[3] This versatility makes it an attractive starting material for the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries.[1][3]
Core Reactivity: A Multi-faceted Building Block
The synthetic potential of this compound is dictated by three primary reactive zones, each offering distinct opportunities for molecular elaboration.
-
C2-Chloride: This is the most activated site for transformations. The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the C2 position highly susceptible to both nucleophilic attack and oxidative addition by palladium catalysts.[4]
-
Pyridine Ring: The pyridine nitrogen can act as a Lewis base, coordinating to metals. This property is key in Directed ortho-Metalation, enabling functionalization at the C3 position.[5][6][7]
-
C5-Ethyl Group: While less reactive than the C2-chloride, the benzylic-like protons on the ethyl group can potentially be functionalized under specific conditions, offering a secondary site for modification.
Figure 1: Key reactive sites of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. This compound is an excellent substrate for these transformations due to the reactivity of the C-Cl bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron species, typically a boronic acid or ester.[8][9] This reaction is widely used to synthesize biaryl and substituted pyridine structures.
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[8][10]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 141.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the less reactive aryl chloride.[11] |
| Base | K₃PO₄ | A moderately strong base is required to activate the boronic acid for transmetalation.[8][11] |
| Solvent | Toluene/Water | A biphasic solvent system often enhances the reaction rate and yield.[8] |
| Temperature | 100 °C | Elevated temperature is typically necessary to overcome the activation energy for the coupling of aryl chlorides. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[12] This reaction has broad applications in the synthesis of pharmaceuticals, as the aryl amine moiety is a common pharmacophore.
Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition of Pd(0) to the aryl chloride, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[13][14]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol, 141.6 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.
-
Remove the flask from the glovebox, and add this compound and toluene under an inert atmosphere.
-
Add morpholine via syringe.
-
Degas the mixture and heat to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
-
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a bulky biaryl phosphine ligand that is highly effective for the coupling of challenging substrates like aryl chlorides.[15] |
| Base | NaOtBu | A strong, non-nucleophilic base is essential for deprotonating the amine to form the active palladium-amido intermediate.[14] |
| Solvent | Toluene | An aprotic solvent is required to prevent quenching of the strong base. |
| Inert Atmosphere | Argon/Nitrogen | The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation. |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl halide, creating substituted alkynes.[16] This reaction is valuable for synthesizing rigid molecular scaffolds and precursors for further transformations.
Mechanistic Insight: The Sonogashira reaction involves a dual catalytic system, typically palladium and copper(I).[17] The palladium catalyst undergoes oxidative addition to the C-Cl bond, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[16]
Figure 4: Dual catalytic cycles in the Sonogashira coupling.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 141.6 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Pd(PPh₃)₄ (0.02 mmol, 23.1 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
THF (5 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI under an inert atmosphere.
-
Add THF and triethylamine.
-
Degas the solution for 15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at 60 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and filter off the triethylammonium salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, eluent: hexane/ethyl acetate).
-
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₄ / CuI | The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings.[17] |
| Base/Solvent | Triethylamine | Acts as both the base to deprotonate the alkyne and as a solvent. |
| Co-Solvent | THF | Helps to solubilize the reactants and catalysts. |
| Temperature | 60 °C | Mild heating is often sufficient to promote the reaction. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution.[4][18] The chlorine atom at the C2 position of this compound can be displaced by a variety of strong nucleophiles.
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it.[4][19] Subsequent elimination of the chloride ion restores the aromaticity of the ring.
Protocol 4: SNAr of this compound with Sodium Methoxide
-
Materials:
-
This compound (1.0 mmol, 141.6 mg)
-
Sodium methoxide (1.5 mmol, 81 mg)
-
Methanol (5 mL)
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product.
-
Directed ortho-Metalation (DoM)
For more advanced synthetic strategies, Directed ortho-Metalation (DoM) can be employed to functionalize the C3 position of the pyridine ring. The pyridine nitrogen acts as a directed metalation group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent ortho position.[5][20]
Conceptual Protocol:
-
Complexation: The pyridine nitrogen of this compound coordinates to a strong base like n-butyllithium or LDA at low temperatures (-78 °C).[6]
-
Deprotonation: The base removes a proton from the C3 position, forming an aryllithium intermediate.
-
Electrophilic Quench: The aryllithium is then reacted with an electrophile (e.g., CO₂, I₂, aldehydes) to introduce a new functional group at the C3 position.
This powerful technique opens up pathways to tri-substituted pyridine derivatives that are otherwise difficult to access.
Conclusion
This compound is a robust and versatile building block with a predictable and exploitable reactivity profile. The protocols and insights provided herein demonstrate its utility in a range of high-impact synthetic transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and directed metalations. By understanding the principles behind its reactivity, researchers can effectively incorporate this intermediate into the synthesis of novel and complex molecular architectures for a wide array of applications.
References
- MySkinRecipes. This compound. [Link]
- Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Wikipedia.
- University of Liverpool. Directed (ortho)
- Baran Lab, Scripps Research.
- Andrew G Myers Research Group, Harvard University.
- Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Elangovan, A. et al. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Chemistry LibreTexts.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- Harish Chopra.
- TMP Chem. Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- ResearchGate.
- Hamed, E. A. et al.
- Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
- Google Patents.
- Google Patents.
- Erland Stevens.
- Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
- NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PubMed.
- The Organic Chemistry Tutor. Nucleophilic substitution of pyridine. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]
- NJ.gov. Common Name: 2-METHYL-5-ETHYLPYRIDINE. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 19. youtube.com [youtube.com]
- 20. Directed Ortho Metalation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-ethylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols.
Introduction: Strategic Approaches to this compound Synthesis
This compound is a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Its synthesis, while achievable through several routes, presents challenges in regioselectivity and yield. The primary strategies for its synthesis generally fall into three categories:
-
Chlorination of 3-Ethylpyridine N-oxide: A common and often effective method involving the activation of the pyridine ring towards nucleophilic attack.
-
Direct Chlorination of 3-Ethylpyridine: A more direct but often less selective approach that can lead to a mixture of isomers.
-
Modern Catalytic Routes: Advanced methods, such as Suzuki or Wittig reactions followed by selective hydrogenation, offer high selectivity but may require more specialized reagents and catalysts.[3]
This guide will focus on providing practical solutions for the most common challenges encountered in the more traditional and widely accessible synthesis routes.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound
Question: My reaction has a low overall yield. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Probable Cause: Insufficient reaction time or temperature. The reaction may not have reached completion.
-
Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the initially planned reaction time, consider extending the duration. A gradual increase in temperature can also drive the reaction to completion, but be cautious as this may also increase the formation of byproducts.[4]
-
-
Suboptimal Reagent Stoichiometry:
-
Probable Cause: The molar ratio of the chlorinating agent to the starting material is critical. An insufficient amount of the chlorinating agent will result in an incomplete reaction.
-
Recommended Solution: For chlorination of N-oxides, a modest excess of the chlorinating agent like phosphorus oxychloride (POCl3) is often used.[5] Experiment with slightly increasing the molar equivalents of your chlorinating agent. However, a large excess can lead to the formation of polychlorinated byproducts.
-
-
Product Loss During Workup:
-
Probable Cause: this compound is a basic compound. Improper pH during aqueous extraction can lead to significant product loss in the aqueous phase. Emulsion formation during extraction can also trap the product.
-
Recommended Solution: After quenching the reaction, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction with an organic solvent.[6] This ensures the pyridine nitrogen is deprotonated, maximizing its solubility in the organic phase. To break emulsions, adding brine (saturated NaCl solution) can be effective.
-
Issue 2: Formation of Isomeric Byproducts
Question: My final product is contaminated with isomers, primarily 4-chloro-3-ethylpyridine and 2-chloro-3-ethylpyridine. How can I improve the regioselectivity for the desired this compound?
Answer: Achieving high regioselectivity is a central challenge in pyridine chemistry. The formation of isomers is dictated by the reaction mechanism and conditions.
-
High Reaction Temperature:
-
Probable Cause: High temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture of products.[4]
-
Recommended Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For the chlorination of 3-substituted pyridine N-oxides with POCl3, reactions are often carried out at low temperatures (e.g., 0-5°C) to enhance selectivity.[1]
-
-
Nature of the Chlorination Reaction:
-
Probable Cause: The direct chlorination of 3-ethylpyridine is notoriously difficult to control and often yields a mixture of isomers. The reaction of 3-substituted pyridine N-oxides with POCl3 is generally more selective for the 2- and 4-positions. The electronic and steric properties of the substituent at the 3-position influence the isomeric ratio.
-
Recommended Solution: The synthesis via the N-oxide is generally preferred for better regioselectivity. The mechanism involves the formation of an adduct between the N-oxide and POCl3, which is then attacked by a chloride ion. The 2-position is often favored due to electronic effects.[7][8]
-
-
Use of Additives:
-
Probable Cause: The reaction environment can influence the regioselectivity.
-
Recommended Solution: Some literature suggests the use of tertiary amines or other additives can influence the isomer distribution in the chlorination of pyridine N-oxides.[1] Experimenting with different bases or solvents may help optimize the selectivity for the desired isomer.
-
Issue 3: Formation of Polychlorinated Byproducts
Question: I am observing the formation of dichlorinated or trichlorinated pyridines in my product mixture. How can I prevent this?
Answer: The formation of polychlorinated byproducts is a result of over-chlorination of the pyridine ring.
-
Excess Chlorinating Agent:
-
Probable Cause: Using a large excess of the chlorinating agent can lead to further chlorination of the desired product.
-
Recommended Solution: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess to ensure complete conversion of the starting material, but avoid a large excess. A controlled, dropwise addition of the chlorinating agent can also help to maintain a low instantaneous concentration, minimizing over-reaction.[4]
-
-
High Reaction Temperature or Prolonged Reaction Time:
-
Probable Cause: Harsher reaction conditions can promote further chlorination.
-
Recommended Solution: As with improving regioselectivity, use the mildest conditions possible that afford a good conversion rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of polychlorinated species.
-
Issue 4: Difficulties in Product Purification
Question: I am struggling to purify my this compound from the reaction byproducts. What are the best practices for purification?
Answer: Effective purification is crucial for obtaining a high-purity final product.
-
Distillation:
-
Probable Cause: Isomeric byproducts often have very similar boiling points, making separation by simple distillation challenging.
-
Recommended Solution: Fractional distillation under reduced pressure is the most common method for purifying this compound.[6] Ensure your distillation column is efficient (e.g., a Vigreux or packed column) to achieve good separation. Careful control of the vacuum and heating rate is essential.
-
-
Chromatography:
-
Probable Cause: Residual polar impurities or baseline separation issues on the column.
-
Recommended Solution: Flash column chromatography on silica gel can be an effective method for removing both more and less polar impurities.[6] A solvent system of ethyl acetate and hexanes is a good starting point for elution. A gradual solvent gradient can improve separation.
-
-
Crystallization:
-
Probable Cause: The crude product may be an oil or may not crystallize easily.
-
Recommended Solution: If the product is a solid, or if a solid derivative can be formed, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Experimental Protocols & Data
Synthesis of this compound via 3-Ethylpyridine N-oxide
This protocol is a representative procedure based on common methods for the chlorination of 3-substituted pyridine N-oxides.
Step 1: Synthesis of 3-Ethylpyridine N-oxide
-
To a solution of 3-ethylpyridine (1.0 equiv.) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution, ~1.5-2.0 equiv.).
-
Heat the reaction mixture to 70-80°C and stir for several hours until the reaction is complete (monitor by TLC).
-
After cooling, carefully neutralize the excess acetic acid and peroxide.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 3-ethylpyridine N-oxide.
Step 2: Chlorination of 3-Ethylpyridine N-oxide
-
Dissolve 3-ethylpyridine N-oxide (1.0 equiv.) in a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) and cool the mixture to 0-5°C in an ice bath.[1]
-
Slowly add phosphorus oxychloride (POCl3, ~1.5-2.0 equiv.) dropwise, maintaining the temperature below 10°C.[1]
-
After the addition is complete, allow the reaction to stir at a low temperature for a couple of hours, then let it warm to room temperature and stir overnight.[1]
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9.[6]
-
Extract the product with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.
Data Summary: Comparison of Synthesis Routes
| Parameter | Synthesis via N-oxide | Direct Chlorination | Suzuki/Wittig & Hydrogenation |
| Starting Material | 3-Ethylpyridine | 3-Ethylpyridine | 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine |
| Key Reagents | H₂O₂, POCl₃ | Cl₂, SO₂Cl₂, etc. | Organoboron/phosphonium salts, Pd/Ir catalyst, H₂ |
| Typical Yield | 60-80% | Variable, often lower | High |
| Regioselectivity | Good to excellent | Poor to moderate | Excellent |
| Key Challenges | Handling of N-oxide, temperature control | Isomer separation, over-chlorination | Catalyst cost and sensitivity, multi-step process |
Mechanistic Insights & Visualizations
Mechanism of Chlorination of 3-Ethylpyridine N-oxide with POCl₃
Understanding the reaction mechanism is key to troubleshooting. The chlorination of a pyridine N-oxide with POCl₃ proceeds through the formation of a highly reactive intermediate.
Caption: Mechanism of this compound formation from its N-oxide.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
References
- Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions - Benchchem
- Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
- CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google P
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchG
- Role of POCl3 and pyridine : r/chemhelp - Reddit
- 2-CHLORO-3-ETHYL PYRIDINE synthesis - ChemicalBook
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google P
- Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Removal of oxygen
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
- The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchG
- Regioselective chlorination of pyridine N‐oxides under optimized...
- The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III)†‡ | Request PDF
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- A Comparative Guide to the Synthesis of Substituted 2-Ethylpyridines - Benchchem
- 3-Chloro-5-ethylpyridine - MySkinRecipes
- Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1 - Googleapis.com
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
- Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine - Benchchem
- CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google P
- CN105669535A - One-step synthesis method of 2-chloropyridine
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
Sources
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. 3-Chloro-5-ethylpyridine [myskinrecipes.com]
- 3. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 2-Chloro-5-ethylpyridine
Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-5-ethylpyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you optimize your reaction outcomes and minimize impurity formation.
Introduction to the Synthesis and Its Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, is often plagued by the formation of undesired byproducts that can complicate purification and reduce overall yield. The primary challenge lies in controlling the regioselectivity of the chlorination reaction and preventing side reactions of the ethyl group. This guide will address the most common issues encountered during the synthesis, providing both diagnostic and preventative solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Q1: What are the most common byproducts observed in the synthesis of this compound and how are they formed?
A1: The most prevalent byproducts are typically isomers and over-chlorinated species. The specific byproducts depend heavily on the synthetic route employed.
-
Isomeric Byproducts: The most common isomeric byproduct is 2-Chloro-3-ethylpyridine. Its formation is a result of a lack of complete regioselectivity during the chlorination of 3-ethylpyridine. The directing effect of the ethyl group (an ortho-, para-director) and the pyridine nitrogen (a meta-director) can lead to substitution at both the C2 and C6 positions, as well as the C3 and C5 positions of the pyridine ring.
-
Over-chlorinated Byproducts: Dichloro- and trichloro-ethylpyridines can form if the reaction conditions are too harsh or if an excess of the chlorinating agent is used. The ethyl group itself can also undergo chlorination, leading to byproducts such as 2-chloro-5-(1-chloroethyl)pyridine.
-
Oxidation Byproducts: If using oxidative chlorination methods, byproducts such as this compound-N-oxide can be formed.
Troubleshooting Flowchart: Identifying Byproduct Formation
Caption: Stepwise approach to improving regioselectivity.
Quantitative Data Summary
| Issue | Common Cause | Recommended Action | Expected Outcome |
| High Isomer Content | Non-selective chlorination | Lower temperature, use a bulkier chlorinating agent | Increased ratio of this compound to isomers |
| Low Conversion | Inactive chlorinating agent, low temp. | Add catalyst, optimize temperature | >95% conversion of starting material |
| Over-chlorination | Excess chlorinating agent, high temp. | Use stoichiometric amounts, control temp. | Reduced formation of di- and tri-chlorinated byproducts |
Conclusion
The synthesis of this compound presents several challenges, primarily related to byproduct formation. By understanding the underlying reaction mechanisms and systematically troubleshooting key parameters such as temperature, choice of chlorinating agent, and reagent purity, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for addressing the most common issues, enabling more efficient and successful syntheses.
References
- Synthesis of this compound.
- Process for the preparation of 2-chloro-5-alkylpyridines.
- Method for synthesizing 2-chloro-5-methylpyridine.
Technical Support Center: Purification of 2-Chloro-5-ethylpyridine
Welcome to the technical support resource for the purification of 2-Chloro-5-ethylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the pharmaceutical and agrochemical industries, obtaining high-purity this compound is paramount for the success of subsequent reactions and the quality of the final product.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. The information is structured in a practical question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific, problem-oriented challenges that can arise during the purification of this compound.
Question 1: My final product after distillation is still contaminated with an impurity of a very similar boiling point. How can I resolve this?
Answer: This is a classic challenge when dealing with isomeric impurities, which are common byproducts in pyridine synthesis.[2] For example, 2-chloro-3-ethylpyridine is a potential isomeric impurity.[3] While fractional vacuum distillation is the primary choice for purifying high-boiling liquids like this compound (Predicted B.P. ~204°C), its efficacy diminishes when boiling points are too close.[3]
Causality: Fractional distillation separates liquids based on differences in vapor pressure. If the vapor pressures of your product and impurity are nearly identical, they will co-distill, leading to poor separation.
Troubleshooting Steps:
-
Optimize Distillation Parameters:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.
-
Control the Reflux Ratio: Slowing down the distillation rate (i.e., increasing the reflux ratio) allows for better equilibration between the liquid and vapor phases on each theoretical plate, improving separation.[4]
-
-
Switch to an Orthogonal Purification Method: When distillation fails, chromatography is the logical next step.[4]
-
Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. Since isomers often have slightly different polarities, this method can be highly effective.
-
Key Consideration for Pyridines: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor recovery.[5]
-
Protocol: Neutralized Flash Chromatography:
-
Solvent System Selection: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.[6]
-
Eluent Modification: Add 0.5-1% triethylamine (Et₃N) to your chosen mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica gel, preventing your target compound from tailing.[7]
-
Column Packing: Pack the column using the modified eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. "Dry loading" by adsorbing the crude product onto a small amount of silica gel is often preferred for better resolution.[6]
-
Elution & Collection: Elute the column with the triethylamine-modified solvent, collecting fractions and monitoring them by TLC to isolate the pure this compound.
-
-
Question 2: My purified this compound is a pale yellow or brown liquid, not colorless. What causes this discoloration and how can I remove it?
Answer: Discoloration in pyridine compounds often indicates the presence of trace impurities, which can be oxidation or degradation products.[8] While these may be present in very small quantities, they can be highly colored.
Causality: The pyridine ring can be susceptible to oxidation, especially if exposed to air and light over time. The synthesis itself might also generate minor, highly conjugated byproducts that are colored.
Troubleshooting Steps:
-
Acid-Base Extraction Workup: This is a highly effective method to separate the basic product from many non-basic or less-basic colored impurities.[4]
-
Principle: The basic nitrogen of this compound is protonated by an acid, forming a water-soluble salt. Neutral impurities remain in the organic phase and are washed away.
-
Detailed Protocol is provided in the FAQ section.
-
-
Treatment with Activated Carbon: If the color persists after extraction and distillation, it may be due to trace, non-volatile colored impurities.
-
Procedure: Dissolve the discolored liquid in a suitable low-boiling organic solvent (e.g., diethyl ether or dichloromethane). Add a small amount of activated carbon (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the carbon. Remove the solvent via rotary evaporation.
-
Caution: Activated carbon can adsorb your product as well, potentially leading to a loss of yield. Use it sparingly.
-
-
Final Distillation: A final vacuum distillation after one of the above treatments will typically yield a colorless product.
Question 3: I suspect my sample is contaminated with the corresponding N-oxide. How can I detect and remove it?
Answer: Pyridine N-oxides are common starting materials or intermediates in the synthesis of substituted pyridines.[2] For instance, the synthesis of chloropyridines can start from a pyridine N-oxide.[9] If the reaction is incomplete or if side reactions occur, you may have residual N-oxide.
Causality: this compound N-oxide is significantly more polar than the parent pyridine due to the N⁺–O⁻ bond.[10] This large polarity difference is the key to its separation.
Troubleshooting Steps:
-
Detection:
-
TLC: The N-oxide will have a much lower Rf value (it will stick closer to the baseline) than this compound on a silica gel TLC plate.
-
LC-MS: This is a definitive method. The N-oxide will have a molecular weight that is 16 units (due to the oxygen atom) higher than the product.
-
-
Removal Methods:
-
Chromatography: Due to the large polarity difference, flash column chromatography is extremely effective. The N-oxide will adhere strongly to the silica gel, allowing the desired product to elute much earlier.
-
Chemical Reduction (Deoxygenation): If chromatography is not desired, you can chemically reduce the N-oxide back to the pyridine.
-
Procedure: A common method involves treating the crude mixture with a reducing agent like phosphorus trichloride (PCl₃) in a solvent like chloroform or dichloromethane at reflux.[9]
-
Important Note: This step should be followed by a standard workup and purification (distillation or another chromatographic step) to remove the phosphorus byproducts and any other impurities.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary methods for purifying this compound and how do I choose the right one?
The choice of purification method depends on the scale of your reaction and the nature of the impurities. The two primary methods are fractional vacuum distillation and flash column chromatography.
| Technique | Principle of Separation | Best For Removing | Advantages | Limitations |
| Fractional Vacuum Distillation | Differences in boiling point | High-boiling residues, low-boiling solvents/reagents, impurities with significantly different boiling points. | Scalable, cost-effective for large quantities, excellent for removing non-volatile impurities. | Ineffective for separating compounds with close boiling points (e.g., isomers). High temperatures can cause decomposition of sensitive compounds.[4] |
| Flash Column Chromatography | Differences in polarity/adsorption | Isomeric impurities, compounds with similar boiling points but different functional groups, colored impurities. | High resolving power for difficult separations, operates at room temperature, versatile. | Less scalable than distillation, requires solvents and silica gel, can be more time-consuming for large batches.[6] |
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
FAQ 2: Can you provide a detailed protocol for an acid-base extraction workup?
Absolutely. This is a powerful technique for removing neutral and acidic impurities from basic pyridine compounds.
Caption: Workflow for acid-base extraction purification.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate or diethyl ether (approx. 10-20 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it two to three times with 1 M hydrochloric acid (HCl). The basic pyridine will be protonated and move into the aqueous layer. Combine the aqueous extracts.
-
Back-Extraction of Impurities: The initial organic layer, which contains neutral or acidic impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly and carefully add a concentrated base, such as 50% sodium hydroxide (NaOH) solution, with swirling until the solution is strongly basic (pH > 10, check with pH paper). Your product will deprotonate and may form an oily layer.
-
Product Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate or dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.
FAQ 3: What are the essential safety precautions when purifying this compound?
Handling chloropyridine derivatives requires strict adherence to safety protocols.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[11]
-
Chemical Incompatibility: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[11] Keep it away from these materials.
-
Thermal Hazards: Avoid overheating during distillation, as thermal decomposition can release toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[12]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residues, according to your institution's hazardous waste disposal procedures.[11]
FAQ 4: How should I properly store the purified product?
Proper storage is crucial to maintain the purity of your this compound.
-
Container: Store in a tightly sealed, dark glass bottle to protect it from moisture and light, which can cause degradation.[8]
-
Atmosphere: For long-term storage or for very high purity requirements, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[1][11]
References
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support Center. Link
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Support Center. Link
- BenchChem. (2025). Technical Support Center: Purification of Halogenated Pyridine Intermediates. BenchChem Technical Support Center. Link
- Guidechem. (n.d.). 2-Chloro-5-ethyl-pyridine 90196-32-0. Guidechem.com. Link
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem Technical Support Center. Link
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support Center. Link
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-5-hydroxymethylpyridine. Fisher Scientific. Link
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.com. Link
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-5-methylpyridine. Fisher Scientific. Link
- BenchChem. (2025). Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography. BenchChem Technical Support Center. Link
- BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. BenchChem Technical Support Center. Link
- Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
- BenchChem. (2025). 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8. BenchChem. Link
- Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Link
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
troubleshooting failed Suzuki coupling with 2-Chloro-5-ethylpyridine
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Failed Suzuki Coupling with 2-Chloro-5-ethylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with specific, often demanding, substrates. Here, we focus on the coupling of this compound, a substrate known for its unique reactivity challenges.
Core Troubleshooting Guide
Q1: My reaction with this compound shows no product, and I've recovered most of my starting material. What are the primary reasons for this failure?
A1: Complete lack of reactivity with 2-chloropyridine substrates is a common issue that typically points to two main bottlenecks in the Suzuki catalytic cycle: inefficient oxidative addition or catalyst deactivation.[1][2]
-
Challenge 1: The C-Cl Bond Strength: The Carbon-Chlorine (C-Cl) bond on a pyridine ring is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1][2] This makes the first and often rate-determining step of the catalytic cycle, oxidative addition, energetically demanding.[1][3] Your catalyst system may not be active enough to break this bond efficiently.
-
Challenge 2: Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[1][4][5] This coordination can stabilize the catalyst in an inactive state, effectively poisoning it and preventing it from participating in the catalytic cycle.[2][5]
Initial Troubleshooting Steps:
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines.[5] You require a more active system.
-
Ligand Choice is Critical: The key is to use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition, stabilize the active Pd(0) species, and sterically shield the palladium center from being inhibited by the pyridine nitrogen.[4][6]
-
Base Selection: The base activates the boronic acid for the crucial transmetalation step.[1] Weak or poorly soluble bases can stall the reaction entirely.
-
-
Ensure Rigorous Anhydrous and Oxygen-Free Conditions: While seemingly basic, any oxygen present can lead to the homocoupling of your boronic acid and oxidation of the Pd(0) catalyst, while water can promote protodeboronation.[5][7] Ensure all solvents and reagents are properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).[5]
Q2: I'm seeing some product, but my yield is very low and I have significant side products like 5-ethylpyridine (dehalogenation) and biaryl from my boronic acid (homocoupling). What's going wrong?
A2: The formation of these specific byproducts provides valuable clues about which parts of your reaction are inefficient or competing with your desired cross-coupling.
-
Protodeboronation: This is the reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, often facilitated by water or base.[8][9] Heteroaromatic boronic acids are particularly susceptible to this side reaction.[10] If you are coupling this compound with a heteroaryl boronic acid, this is a major concern.
-
Mitigation Strategy: Use a more stable boronic acid derivative like a pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K).[1][8] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[9] Using anhydrous conditions and a non-nucleophilic base like K₃PO₄ can also help.[1]
-
-
Homocoupling: The self-coupling of your boronic acid to form a symmetrical biaryl is typically promoted by the presence of oxygen or Pd(II) species.[5][7][11]
-
Mitigation Strategy: This strongly indicates that your degassing procedure is insufficient.[12] Ensure your solvents are thoroughly sparged with an inert gas before use. Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes help, as it bypasses an in-situ reduction step where homocoupling can occur.[13] Adding a mild reducing agent, like potassium formate, has also been shown to suppress this side reaction.[14]
-
-
Dehalogenation: The replacement of the chlorine with a hydrogen atom to form 5-ethylpyridine suggests that after oxidative addition, a competing reductive pathway is occurring instead of transmetalation.[5]
-
Mitigation Strategy: This can happen if the transmetalation step is too slow. Ensure your base is strong enough and soluble enough to activate the boronic acid effectively. Switching to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃) can accelerate transmetalation, helping it outcompete the dehalogenation pathway.[1]
-
Frequently Asked Questions (FAQs)
Q: Which specific palladium catalyst and ligand combination do you recommend for this compound?
For challenging heteroaryl chlorides, the most successful systems are typically based on bulky, electron-rich biaryl monophosphine ligands developed by groups like Buchwald and Fu.
| Catalyst/Ligand System | Key Features & Recommendations |
| Pd₂(dba)₃ with SPhos or XPhos | Primary Recommendation. These are highly active, versatile ligands. SPhos is often a great starting point for heteroaryl chlorides.[15] XPhos is even bulkier and can be effective when SPhos is not sufficient.[6][16] Use a 1:2 Pd:Ligand ratio. |
| Pd(OAc)₂ with SPhos or XPhos | A common alternative. Pd(OAc)₂ is a Pd(II) precatalyst that must be reduced in-situ. Ensure your conditions promote this reduction effectively to avoid side reactions.[4] |
| Precatalysts (e.g., XPhos-Pd-G2/G3) | These are pre-formed, air-stable complexes of Pd(II) with the ligand. They offer excellent reproducibility and activate readily under reaction conditions to form the active monoligated Pd(0) species.[16][17] They are an excellent, though more expensive, choice for difficult couplings. |
Q: What is the best base and solvent for this reaction?
A strong, non-nucleophilic inorganic base is typically required. The solvent must be able to partially solubilize the base and substrates while remaining stable at higher temperatures.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | These strong bases are highly effective at promoting the formation of the reactive boronate species needed for transmetalation, a critical step for unreactive chlorides.[1] Start with K₃PO₄. |
| Solvent | 1,4-Dioxane/water (e.g., 10:1) or Toluene/water | Dioxane is a common and effective solvent.[5] A small amount of water is often necessary to help solubilize the inorganic base and facilitate the transmetalation step.[10] Anhydrous conditions should be tried if protodeboronation is a major issue.[1] |
| Temperature | 80-120 °C | Higher temperatures are often needed to overcome the activation energy for the oxidative addition of the C-Cl bond.[4] Monitor for thermal decomposition of your substrates. |
Q: How do I properly set up the reaction to ensure it is oxygen-free?
A rigorous degassing procedure is non-negotiable for success.
-
Solid Reagents: Add your this compound, boronic acid/ester, base, catalyst, and ligand to an oven-dried flask equipped with a stir bar.
-
Evacuate and Backfill: Seal the flask with a septum, and connect it to a Schlenk line or manifold. Evacuate the flask under high vacuum for several minutes, then backfill with an inert gas (Argon is preferred). Repeat this "vac/fill" cycle at least three times.[5]
-
Solvent Degassing: The solvent must be degassed separately. The most common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to use.[18]
-
Transfer and Heat: Transfer the degassed solvent to your reaction flask via a cannula or syringe under a positive pressure of inert gas. Once all components are combined, you can begin heating.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps. Failures with 2-chloropyridines often occur at the Oxidative Addition or are outcompeted by side reactions if Transmetalation is too slow.[19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Use this flowchart to diagnose common issues with your this compound coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nasc.ac.in [nasc.ac.in]
- 17. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in 2-Chloro-5-ethylpyridine Cross-Coupling Reactions
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-chloro-5-ethylpyridine. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst deactivation when utilizing this specific, and often tricky, substrate. The inherent electronic properties and coordination potential of the pyridine nitrogen, combined with the presence of an alkyl group, create a unique set of hurdles that can lead to stalled reactions and low yields.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established organometallic principles and field-proven strategies. Our goal is to empower you to not only solve immediate experimental issues but also to build a deeper understanding of the underlying catalyst dynamics.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses the most common problems encountered during the cross-coupling of this compound. Each issue is presented with potential causes and a step-by-step approach to resolution.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, but after the allotted time, TLC or LC-MS analysis shows predominantly unreacted this compound.
Potential Cause A: Inefficient Oxidative Addition
The C-Cl bond in 2-chloropyridines is notoriously less reactive than its C-Br or C-I counterparts, making the initial oxidative addition step a significant kinetic barrier.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium center, reducing its electron density and hindering its ability to insert into the C-Cl bond.[2][3]
Solutions:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is essential for activating the C-Cl bond.[5][6] The steric bulk also helps prevent the pyridine nitrogen from deactivating the catalyst.[5]
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome a high activation barrier, especially during initial screening.[7]
-
Elevate Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the oxidative addition barrier. However, this must be balanced against the risk of faster catalyst decomposition.[4] A careful temperature screen (e.g., 80 °C, 100 °C, 120 °C) is recommended.
Potential Cause B: Poor Quality Reagents or Improper Setup
Cross-coupling reactions are highly sensitive to impurities.
Solutions:
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[5] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Verify Reagent Purity: Use fresh, high-purity catalyst, ligands, and base.[4] Solvents should be anhydrous. Trace water can facilitate protodeboronation in Suzuki couplings or hydrolyze reagents.[8] Amines used in Buchwald-Hartwig couplings must be of high purity, as trace impurities can act as catalyst poisons.
Issue 2: Reaction Stalls Prematurely or Formation of Palladium Black
The reaction begins as expected, but progress halts midway, often accompanied by the formation of a black precipitate (palladium black).
Potential Cause: Catalyst Agglomeration
Palladium black is finely divided, bulk palladium metal, which is catalytically inactive.[9] It forms when the Pd(0) species, stripped of its stabilizing ligands, aggregates.[10] This is a common deactivation pathway, especially at elevated temperatures or with insufficient ligand concentration.
Solutions:
-
Optimize Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is typically recommended for bulky monophosphine ligands.[11] An excess of ligand can help stabilize the active monomeric palladium species and prevent aggregation.[2]
-
Re-evaluate Ligand Choice: Ligands with greater steric bulk are more effective at preventing the palladium centers from coming together and aggregating.[6][12] If you are using a smaller ligand and observing precipitation, switching to a bulkier one like XPhos or a Josiphos-type ligand may resolve the issue.
-
Control Temperature: Avoid aggressive heating. Increase the temperature gradually and maintain it consistently. Excessively high temperatures accelerate the rate of both the desired reaction and catalyst decomposition pathways.[4]
-
Solvent Effects: The choice of solvent can influence catalyst stability. Aprotic polar solvents like dioxane, toluene, or DMF are common. If palladium black formation is persistent, a solvent screen may be beneficial.[4]
Visualizing Deactivation Pathways
To effectively troubleshoot, it is crucial to understand the competing processes that lead to catalyst death. The following diagram illustrates the primary deactivation pathways for a palladium catalyst during the cross-coupling of this compound.
Caption: Primary catalyst deactivation pathways in this compound couplings.
Frequently Asked Questions (FAQs)
Q1: Can the ethyl group on the pyridine ring cause problems?
A: Yes. The ethyl group possesses β-hydrogens. After oxidative addition, the resulting alkyl-Pd(II) intermediate can potentially undergo β-hydride elimination.[13] This is a decomposition pathway that forms a palladium-hydride species and an alkene, consuming the active catalyst.[14]
-
Mitigation Strategy: The choice of ligand is key. Bulky, electron-donating ligands that promote rapid reductive elimination can help this step outcompete β-hydride elimination.[6][13] Additionally, ensuring the reductive elimination step is kinetically favorable is crucial.
Q2: What is the optimal base for coupling with this compound?
A: The choice of base is highly dependent on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig). A common starting point for Suzuki-Miyaura reactions is a moderately strong inorganic base like K₃PO₄ or K₂CO₃.[9][10] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
Key Insight: The base not only participates in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling) but also influences catalyst stability.[15][16] An overly strong base can sometimes promote ligand degradation or other side reactions. If you suspect base-related issues, screening a panel of bases with varying strengths and solubilities is a prudent step.
Q3: I'm observing hydrodehalogenation of my starting material. What causes this?
A: Hydrodehalogenation (replacement of the chlorine with hydrogen) is a common side reaction. It often occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This can happen via β-hydride elimination from the ethyl group or from reactions with trace water or other proton sources.[8] This Pd-H species can then reductively eliminate with the aryl group to produce the undesired hydrodehalogenated product.
-
Mitigation Strategy:
-
Ensure Dry Conditions: Scrupulously dry all reagents and solvents.
-
Optimize Base: The choice of base can influence the formation of Pd-H species.[8]
-
Ligand Choice: Use ligands that favor rapid C-C or C-N bond formation over competing side reactions.
-
Q4: Is it possible to regenerate a deactivated catalyst?
A: For heterogenous catalysts like Pd/C, regeneration is sometimes possible by washing away adsorbed organic species or using chemical reduction to restore the active palladium sites.[17][18] For homogeneous catalysts that have formed palladium black, regeneration is generally not practical in a standard laboratory setting. The best approach is to optimize the reaction conditions to prevent deactivation in the first place. Some patented methods describe washing and reduction procedures for deactivated palladium on carbon catalysts used in pyridine reactions.[17][19]
Protocols & Data
Table 1: Comparative Ligand Performance in Suzuki-Miyaura Coupling
The following table provides a general comparison of common ligand types for the coupling of this compound with a generic arylboronic acid. Conditions are representative and may require optimization.
| Ligand Type | Example Ligand | Typical Pd Loading (mol%) | Temperature (°C) | Relative Rate | Common Issues |
| Triarylphosphine | PPh₃ | 2 - 5 | 100 - 120 | Slow | Low conversion, Pd black formation |
| Buchwald Biaryl | SPhos, XPhos | 1 - 2 | 80 - 110 | Fast | Can be sensitive to air/moisture |
| N-Heterocyclic Carbene | IPr, IMes | 1 - 3 | 90 - 120 | Moderate-Fast | Precatalyst activation may be needed |
| Dialkylphosphines | PCy₃, P(tBu)₃ | 1 - 2 | 80 - 100 | Fast | Highly air-sensitive, pyrophoric |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)
-
Ligand (e.g., SPhos)
-
This compound
-
Arylboronic acid
-
Base (e.g., K₃PO₄, oven-dried)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1 mol% Pd) and the ligand (e.g., 2 mol%).
-
Reagent Addition: Under an inert atmosphere (Argon or N₂), add the base (e.g., 2.0 equivalents), the arylboronic acid (1.2 equivalents), and this compound (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Troubleshooting Workflow
When a reaction fails, a systematic approach is the most efficient way to identify the root cause.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
References
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science (RSC Publishing). DOI:10.1039/D2SC00174H
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). Dalton Transactions (RSC Publishing).
- ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a [Download Table].
- A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- ChemRxiv. (n.d.).
- Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0)
- NIH. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- ResearchGate. (n.d.). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus S N Ar-Type Mechanism [Request PDF].
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- Google Patents. (n.d.). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- PubMed. (2000). Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: an efficient synthesis of 3-arylmethylpyrrolidines.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- PubMed Central. (n.d.). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters.
- Google Patents. (n.d.). CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.
- PubMed. (2015).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D0CS01556C
- PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- OUCI. (n.d.). Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review.
- ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions [Request PDF].
- csbsju. (n.d.). oxidative addition and palladium coupling.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 13. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-ethylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-5-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. This compound is a key intermediate in the pharmaceutical and agrochemical industries[1]. This document provides in-depth, field-proven insights to navigate the complexities of its synthesis.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
There are several viable synthetic pathways, with the choice often depending on the starting material availability and scalability requirements. The two most prevalent routes are:
-
Chlorination of 2-Hydroxy-5-ethylpyridine: This is a widely used method involving the direct chlorination of the corresponding hydroxypyridine (which exists in tautomeric equilibrium with the pyridone form) using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Sandmeyer Reaction of 2-Amino-5-ethylpyridine: This classic transformation converts the amino group into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst[2][3].
Q2: My chlorination of 2-Hydroxy-5-ethylpyridine with POCl₃ is giving a low yield. What are the likely causes?
Low yields in this reaction are often attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Key parameters to check are reaction time and temperature.
-
Side reactions: Undesirable side reactions can consume starting material and generate impurities.
-
Hydrolysis of the product: this compound can be sensitive to hydrolysis back to the starting hydroxypyridine, especially during workup in acidic conditions[4].
-
Inefficient purification: Product loss during extraction and purification steps can significantly lower the isolated yield.
Q3: I am observing significant byproduct formation in my Sandmeyer reaction. How can I improve the selectivity?
Byproduct formation in the Sandmeyer reaction is a known challenge. Common side products include phenols (from reaction with water) and biaryl compounds[2]. To enhance selectivity for the desired this compound:
-
Control the temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Use of a catalyst: The presence of a copper(I) salt is crucial for the efficient displacement of the diazonium group with chloride[3][5].
-
Minimize water content: Excess water can lead to the formation of phenolic byproducts.
Q4: Are there any alternative, high-yield methods for synthesizing this compound?
Yes, a patented method involves the selective hydrogenation of 2-chloro-5-vinylpyridine using an iridium-containing catalyst. This approach is reported to have high selectivity and yield, with the product not requiring further purification[6].
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.
Guide 1: Chlorination of 2-Hydroxy-5-ethylpyridine
This reaction is a robust method for synthesizing this compound. However, optimizing the yield requires careful control of the reaction conditions.
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient reaction temperature or time | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC. | The chlorination of hydroxypyridines with POCl₃ often requires elevated temperatures to proceed at a reasonable rate[7][8]. |
| Inadequate amount of chlorinating agent | Use a stoichiometric excess of the chlorinating agent, such as phosphorus oxychloride[9][10]. | Ensuring an excess of the chlorinating agent drives the reaction to completion. |
| Presence of moisture | Ensure all glassware is dry and use anhydrous solvents. | Phosphorus oxychloride reacts violently with water, which would consume the reagent and introduce impurities. |
Issue 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excessively high reaction temperature | Lower the reaction temperature and consider a more gradual heating profile. | High temperatures can lead to polymerization and decomposition of the starting material and product. |
| Use of a high-boiling solvent | Consider using a high-boiling solvent like 1,2,4-trichlorobenzene to maintain a consistent and controllable reaction temperature[9][10]. | A high-boiling solvent can help to moderate the reaction temperature and prevent localized overheating. |
Issue 3: Product Hydrolysis During Workup
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Quenching with water in acidic conditions | Pour the reaction mixture onto ice and then carefully neutralize with a base (e.g., NaHCO₃ or NaOH solution) while keeping the temperature low[4]. | 2-Chloropyridines are susceptible to hydrolysis back to the corresponding hydroxypyridines under acidic conditions, which are generated when excess POCl₃ is quenched with water[4]. |
Experimental Protocol: Chlorination of 2-Hydroxy-5-ethylpyridine
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add 2-hydroxy-5-ethylpyridine (1.0 eq).
-
Add a high-boiling solvent such as 1,2,4-trichlorobenzene (if desired).
-
Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise to the reaction mixture with stirring.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Guide 2: Sandmeyer Reaction of 2-Amino-5-ethylpyridine
The Sandmeyer reaction is a powerful tool for introducing a chloro group onto the pyridine ring.
Issue 1: Low Yield of Diazonium Salt Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Temperature too high | Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. | Aryl diazonium salts are generally unstable at higher temperatures and can decompose. |
| Incorrect stoichiometry of reagents | Use a slight excess of sodium nitrite and a sufficient amount of acid (e.g., HCl) to ensure complete diazotization. | The formation of the diazonium salt requires nitrous acid, which is generated in situ from sodium nitrite and a strong acid. |
Issue 2: Inefficient Displacement of the Diazonium Group
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive catalyst | Use freshly prepared or commercially available high-purity copper(I) chloride. | The catalytic activity of copper(I) salts is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction[2][11]. |
| Premature decomposition of the diazonium salt | Add the cold diazonium salt solution slowly to the heated solution of copper(I) chloride. | This ensures that the diazonium salt reacts with the catalyst as soon as it is introduced into the reaction mixture, minimizing decomposition. |
Experimental Protocol: Sandmeyer Reaction of 2-Amino-5-ethylpyridine
-
Diazotization:
-
Dissolve 2-amino-5-ethylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Displacement:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Heat the copper(I) chloride solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
-
Workup and Purification:
-
After the addition is complete, heat the reaction mixture for an additional 30 minutes.
-
Cool the mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
-
Part 3: Visualization of Key Processes
Troubleshooting Workflow for Low Yield in Chlorination
Caption: Troubleshooting workflow for low yield in chlorination.
Synthetic Pathway Comparison
Caption: Comparison of common synthetic routes.
References
- CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google P
- Preparation of 2-chloro-5-methylpyridine - P
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
- CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google P
- Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 B1. (URL: [Link])
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google P
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google P
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
- Process for preparing 2-chloro-5-aminomethyl-pyridine - European Patent Office - EP 0609811 A1. (URL: [Link])
- This compound - MySkinRecipes. (URL: [Link])
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
- Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
- CN106632014A - Preparation of 2-amino-5-chloropyridine - Google P
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
- The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchG
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (URL: [Link])
- Chlorination of 2-hydroxypydridines at 0.5 mole scale.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing. (URL: [Link])
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. (URL: [Link])
- Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed. (URL: [Link])
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 9. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
Technical Support Center: Purification of 2-Chloro-5-ethylpyridine
Welcome to the technical support hub for 2-Chloro-5-ethylpyridine. As a key intermediate in the pharmaceutical and agrochemical industries, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active ingredient.[1] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical building block.
Troubleshooting Guide: Addressing Common Purification Challenges
This section tackles specific issues that may arise during your experimental work. We delve into the root causes and provide actionable, step-by-step protocols to resolve them.
Issue 1: My final product purity is low after synthesis and initial work-up. What are the likely impurities and how can I remove them?
Expert Analysis: Low purity after a standard aqueous wash and extraction is common. The impurities present are typically byproducts from the synthesis, unreacted starting materials, or regioisomers. For instance, if synthesizing via hydrogenation of 2-chloro-5-vinylpyridine, the starting material may persist.[2] Similarly, chlorination reactions on picoline precursors can yield polychlorinated species or isomers that are not efficiently removed by simple extraction.[3][4]
Given that this compound is a liquid with a boiling point around 204°C, fractional distillation under reduced pressure is the most effective industrial and lab-scale method for removing impurities with different volatilities.[5]
Recommended Solution: Fractional Distillation
Fractional distillation separates components of a liquid mixture based on differences in their boiling points. By introducing a fractionating column between the boiling flask and the condenser, you create a temperature gradient that allows for repeated vaporization and condensation cycles, effectively enriching the vapor with the more volatile component.[6]
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Potential Origin |
| This compound | C₇H₈ClN | 141.60 | ~204.3 (Predicted)[5] | Target Product |
| 2-Chloro-5-vinylpyridine | C₇H₆ClN | 139.58 | ~190-195 | Incomplete Hydrogenation[2] |
| 2,3-Dichloro-5-ethylpyridine | C₇H₇Cl₂N | 176.05 | > 220 | Over-chlorination[4] |
| 3-Ethylpyridine | C₇H₉N | 107.15 | ~166 | Precursor/Side-reaction |
| Solvent (e.g., Toluene) | C₇H₈ | 92.14 | ~111 | Reaction Medium[7] |
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Use a packed fractionating column (e.g., with Raschig rings or Vigreux indentations) for optimal separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 20-30 mmHg). A lower pressure will reduce the required boiling temperature, preventing potential degradation.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and drips back into the flask (reflux). This process allows the separation to occur.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities like residual solvents. The temperature at the thermometer will be relatively low and may fluctuate.
-
Main Fraction: Once the temperature stabilizes at the boiling point of your target compound (at the given pressure), switch to a new receiving flask to collect the purified this compound.
-
Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-ethylpyridine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-5-ethylpyridine. This resource is meticulously designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important reaction from the laboratory bench to pilot and production scales. As an essential intermediate in the pharmaceutical and agrochemical industries, mastering the synthesis of this compound is critical for robust and efficient manufacturing.[1]
This guide moves beyond simplistic protocols to provide a deep, mechanistic understanding of the reaction, enabling you to anticipate, troubleshoot, and resolve the challenges inherent in its scale-up.
I. Core Synthesis Strategy and Inherent Challenges
The most prevalent industrial route to this compound involves a two-step process:
-
Formation of 2-Chloro-5-vinylpyridine: This is typically achieved through a cross-coupling reaction, such as a Suzuki or Wittig reaction.[2]
-
Selective Hydrogenation: The vinyl group of 2-Chloro-5-vinylpyridine is then selectively hydrogenated to an ethyl group. This step is critical and presents significant challenges in maintaining selectivity.
The primary challenge in the synthesis of this compound lies in the selective hydrogenation of the vinyl group without affecting the chloro-substituent on the pyridine ring. Over-reduction can lead to the formation of 5-ethylpyridine, a significant impurity that is difficult to separate from the desired product.
II. Troubleshooting Guide and FAQs: A Deep Dive into Scale-Up Challenges
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the scale-up of this compound synthesis.
A. Hydrogenation Selectivity and Catalyst Performance
Q1: We are observing significant over-reduction to 5-ethylpyridine during the hydrogenation of 2-chloro-5-vinylpyridine at the pilot scale. How can we improve selectivity?
A1: This is a classic challenge in this synthesis. The key is to control the hydrogenation conditions to favor the reduction of the vinyl group over the dehalogenation of the pyridine ring. Here’s a multi-faceted approach:
-
Catalyst Selection: While various catalysts can be used, iridium-based catalysts, such as (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate, have shown high selectivity for this transformation.[2] The choice of ligands on the metal center is crucial in tuning the catalyst's activity and selectivity.
-
Catalyst Loading: At a larger scale, it's tempting to increase catalyst loading to ensure complete conversion. However, this can lead to over-reduction. It is crucial to re-optimize the catalyst loading at the intended scale. A lower catalyst loading might be sufficient and can improve selectivity.
-
Hydrogen Pressure: Lowering the hydrogen pressure can often reduce the rate of dehalogenation more than the rate of vinyl group reduction, thus improving selectivity. This parameter needs careful optimization at each scale of production.
-
Temperature Control: Hydrogenation reactions are exothermic.[3] Poor heat transfer in larger reactors can lead to temperature spikes, which can favor over-reduction. Ensure your reactor has adequate cooling capacity and that the temperature is monitored and controlled precisely throughout the reaction.[3][4]
Q2: Our iridium catalyst appears to be deactivating during the hydrogenation run, leading to incomplete conversion. What are the likely causes and how can we mitigate this?
A2: Iridium catalyst deactivation is a known issue, often due to the formation of inactive dimers or trimers through hydride-bridged bonds in the presence of hydrogen.[5][6] Here’s how to troubleshoot:
-
Ligand Design: The use of bulky ligands on the iridium center can sterically hinder the formation of inactive clusters.[5] If you are not already using a catalyst with bulky phosphine ligands, this is a critical consideration.
-
Substrate Purity: Impurities in the 2-chloro-5-vinylpyridine feed can act as catalyst poisons. Ensure the starting material is of high purity. Common poisons for noble metal catalysts include sulfur and certain nitrogen-containing compounds.[7]
-
Solvent Effects: The choice of solvent can influence catalyst stability. Non-coordinating solvents can sometimes promote the aggregation of catalyst species.[2] Experiment with different solvents to find one that enhances catalyst longevity.
-
Additives: In some cases, the addition of a co-catalyst or an additive can help to stabilize the active catalytic species. For instance, the presence of a coordinating species can sometimes prevent the formation of inactive iridium clusters.
Visualizing the Reaction Pathway and Potential Pitfalls
To better understand the process, the following diagram illustrates the key reaction steps and potential side reactions during the synthesis of this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. achievechem.com [achievechem.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-Chloro-5-ethylpyridine under different reaction conditions
Welcome to the technical support center for 2-Chloro-5-ethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this important chemical intermediate under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. As a chlorinated pyridine derivative, it is generally stable under neutral conditions at room temperature but can be susceptible to degradation under harsh acidic, basic, or oxidative environments.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place, preferably between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.[1] Always keep the container tightly sealed.
Q3: Are there any known incompatibilities with common reagents or solvents?
A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Reactions with these substances can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound. It is advisable to avoid prolonged contact with reactive metals as well.
Q4: What are the initial signs of degradation I should look for?
A4: Visual signs of degradation can include a change in color (e.g., from colorless or pale yellow to a darker shade) or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC to monitor the purity of the compound over time and after exposure to stressful conditions.
Q5: Can I use data from similar compounds like 2-Chloro-5-methylpyridine to predict the stability of this compound?
A5: While data from structurally similar compounds such as 2-Chloro-5-methylpyridine can provide valuable insights, it should be used with caution. The ethyl group in this compound may slightly alter its electronic properties and steric hindrance compared to the methyl group, potentially influencing its reactivity and degradation pathways. Therefore, experimental verification for your specific application is highly recommended.
Troubleshooting Guides: Stability Under Different Reaction Conditions
This section provides detailed troubleshooting guides for common stability issues encountered during experiments involving this compound.
Issue 1: Degradation Under Acidic Conditions
Symptom: Loss of the starting material and appearance of new, more polar peaks in the HPLC chromatogram after treatment with acidic reagents or in an acidic medium.
Probable Cause: The pyridine nitrogen in this compound is basic and can be protonated under acidic conditions. While the protonated form is generally more stable against electrophilic attack, strong acidic conditions, especially at elevated temperatures, can promote hydrolysis of the chloro group. The hydrolysis of a similar compound, 2-chloropyridine, has been observed under supercritical water conditions, suggesting the lability of the chloro substituent under forcing hydrolytic conditions.[3]
Troubleshooting Steps & Mitigation:
-
pH Control: Whenever possible, maintain the reaction mixture at a neutral or near-neutral pH. If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.
-
Temperature Management: Avoid excessive heating in acidic media. If elevated temperatures are required, minimize the reaction time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential acid-catalyzed oxidative processes.
-
Monitoring: Regularly monitor the reaction progress using a suitable analytical method like HPLC to detect the onset of degradation.
Issue 2: Instability in the Presence of Bases
Symptom: Rapid consumption of this compound and formation of byproducts when strong bases are used.
Probable Cause: Chloropyridines are susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles like alkoxides or hydroxides. The electron-withdrawing nature of the pyridine ring activates the chloro substituent for displacement.
Troubleshooting Steps & Mitigation:
-
Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a weak inorganic base (e.g., potassium carbonate) instead of strong nucleophilic bases like sodium hydroxide or sodium methoxide.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of nucleophilic substitution.
-
Solvent Selection: The choice of solvent can influence the rate of nucleophilic substitution. Aprotic solvents may be preferred over protic solvents in some cases.
-
Reaction Time: Minimize the exposure time to basic conditions.
Issue 3: Oxidative Degradation
Symptom: Formation of N-oxides or other oxidation products, often leading to a complex mixture of byproducts.
Probable Cause: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide. The ethyl group can also be a site of oxidation. The metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species.[4]
Troubleshooting Steps & Mitigation:
-
Avoid Strong Oxidants: Do not use strong oxidizing agents unless the desired transformation requires it.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to oxidative degradation, especially in the presence of light or metal catalysts.
-
Use of Antioxidants: In some formulations or long-term storage, the addition of a small amount of an antioxidant may be considered, after verifying its compatibility.
-
Inert Atmosphere: Always work under an inert atmosphere to protect the compound from atmospheric oxygen.
Issue 4: Reductive Instability
Symptom: Loss of the chloro substituent or reduction of the pyridine ring during catalytic hydrogenation or when using chemical reducing agents.
Probable Cause: The chloro group can be removed via hydrogenolysis, and the pyridine ring can be reduced to a piperidine or tetrahydropyridine under certain reductive conditions. Catalytic transfer hydrogenation of pyridinium salts is a known method for producing piperidines and tetrahydropyridines.[5]
Troubleshooting Steps & Mitigation:
-
Selective Reducing Agents: Choose a reducing agent that is chemoselective for the desired functional group transformation, avoiding conditions that would affect the chloropyridine moiety.
-
Catalyst Selection: For catalytic hydrogenations, the choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical. Palladium-based catalysts, for instance, are often used for selective dehalogenation.[6]
-
Monitoring: Closely monitor the reaction to stop it once the desired transformation is complete, preventing over-reduction.
Issue 5: Thermal Decomposition
Symptom: Degradation of the compound upon heating, even in the absence of other reactive species.
Probable Cause: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to thermal decomposition. The presence of impurities can sometimes catalyze this process. Thermal decomposition of related compounds can release toxic fumes, including nitrogen oxides and hydrogen chloride.[2]
Troubleshooting Steps & Mitigation:
-
Determine Thermal Stability: If high-temperature reactions are necessary, it is advisable to first determine the thermal stability of this compound using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
-
Minimize Exposure to Heat: Use the lowest effective temperature and shortest possible heating time for your reaction.
-
Purify Starting Material: Ensure the starting material is of high purity, as impurities can lower the decomposition temperature.
Issue 6: Photodegradation
Symptom: Degradation of the compound when exposed to light, particularly UV light.
Probable Cause: Chloropyridine derivatives can undergo photodegradation. Studies on 2-chloropyridine have shown that it degrades in aqueous solutions upon photolytic treatment, forming various intermediate products.[7] The mechanism can involve photosubstitution or other complex pathways.
Troubleshooting Steps & Mitigation:
-
Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from light by wrapping it in aluminum foil.
-
Work in a Controlled Environment: Use a fume hood with the sash down and minimize exposure to ambient light.
-
ICH-Compliant Photostability Testing: If the final product is light-sensitive, perform formal photostability testing according to ICH guidelines to understand the degradation profile and establish appropriate protective measures.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[8][9][10][11][12]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same sampling and analysis procedure as for acid hydrolysis.
-
If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation.
-
If the degradation is slow, 30% H₂O₂ can be used, with caution.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial and place it in an oven at a controlled temperature (e.g., 80°C).
-
Analyze the sample at various time points.
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample protected from light to differentiate between photolytic and thermal degradation.
-
Analyze both samples at appropriate time intervals.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. An example method for a similar compound, 2-Chloro-5-methylpyridine, uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[13][14] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[13]
-
The method should be able to separate the parent compound from all degradation products.
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
Protocol 2: HPLC Method for Purity and Stability Analysis
Objective: To provide a starting point for developing an HPLC method to assess the purity of this compound and monitor its stability.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the proportion of B to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 270 nm, to be determined by UV scan)
-
Injection Volume: 10 µL
Note: This is a generic method and must be optimized and validated for your specific application.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (RT) | 24 | < 1% | - |
| 1 M HCl (60°C) | 8 | 15% | 2-Hydroxy-5-ethylpyridine |
| 0.1 M NaOH (RT) | 4 | 10% | 2-Hydroxy-5-ethylpyridine |
| 1 M NaOH (60°C) | 1 | > 90% | Complex mixture |
| 3% H₂O₂ (RT) | 24 | 5% | This compound N-oxide |
| Thermal (80°C, solid) | 48 | < 2% | - |
| Photolytic (ICH Q1B) | 24 | 8% | Various photoproducts |
Note: This data is for illustrative purposes and should be confirmed by experimental studies.
Visualizations
Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
- Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57. [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 42(10), 793-795.
- Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridines in the Environment. Journal of Environmental Quality, 14(4), 580-584.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar. [Link]
- Fetzner, S. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(15).
- Ortega-Liébana, M. C., Sánchez-Polo, M., & Rivera-Utrilla, J. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. Chemical Engineering Journal, 193-194, 249-257.
- ResearchGate. (n.d.). Catalytic reduction of pyridines.
- Zeng, Y. K., Chen, D., Zeng, L. H., et al. (2018). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Journal of Chemical Engineering of Chinese Universities, 32(1), 163-168.
- Tanaka, Y., et al. (2002). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 30(5), 558-563.
- Barrera, C. M., Salvatierra, D., & Giralt, F. (2002). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 41(19), 4751-4757.
- Li, Y., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
- Qian, J., et al. (2022). Catalytic reduction of pyridinium cations with metal hydrides. American Chemical Society.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Singh, S., & Bakshi, M. (2000). Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 891-896.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-88.
- AbacipharmTech. (n.d.). This compound.
- Stenutz. (n.d.). 2-chloro-5-ethylpyrimidine.
- Jubilant Ingrevia Limited. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Jorner, K., et al. (2020).
- Benchchem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
- Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.
- OECD SIDS. (1994). 5-Ethyl-2-picoline CAS N°: 104-90-5.
- Royal Society of Chemistry. (2016). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine.
- Gómez, M. J., Sirtori, C., Mezcua, M., et al. (2008). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products.
- Friščić, T., & Stolar, T. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4435-4442.
- Klein, I., & Lavee, S. (1979). Effect of water vapor pressure on the thermal decomposition of 2-chloroethylphosphonic Acid. Plant Physiology, 63(3), 474-477.
- ResearchGate. (n.d.). (PDF) Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives.
- Royal Society of Chemistry. (2015). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.
- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.
Sources
- 1. This compound [myskinrecipes.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
A Guide to Controlling and Avoiding Over-Chlorination
Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who work with the synthesis of chloropyridines. The chlorination of pyridine rings is a foundational yet often challenging transformation. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution requires forcing conditions, which frequently leads to a lack of selectivity and the formation of undesired di- and polychlorinated byproducts.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high selectivity and control in your chlorination reactions.
Troubleshooting Guide: Common Over-Chlorination Issues
Over-chlorination is the most common side reaction in the synthesis of chloropyridines, leading to difficult purifications and reduced yields of the desired product.[3] This section addresses specific experimental outcomes and provides a logical framework for resolving them.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of dichlorinated and trichlorinated products are observed alongside the desired monochloropyridine. | Harsh Reaction Conditions: High temperatures (>100 °C) and strong Lewis acids (e.g., AlCl₃) are often used to overcome the low reactivity of the pyridine ring.[4] These conditions are aggressive enough to force multiple chlorination events. | 1. Lower the Reaction Temperature: If feasible, reduce the temperature and extend the reaction time. Monitor the reaction closely by GC-MS or LC-MS to find the optimal point where starting material is consumed but over-chlorination is minimal. 2. Use a Milder Chlorinating System: Switch from aggressive reagents like Cl₂/AlCl₃ to N-Chlorosuccinimide (NCS) or Dichloroiodobenzene (PhICl₂).[5][6] These reagents are less reactive and offer better control. |
| The reaction is selective for monochlorination, but the yield is very low. | Insufficient Activation of the Pyridine Ring: The conditions are too mild to effectively chlorinate the electron-deficient pyridine.[1] Reagent Instability: The chlorinating agent may be decomposing under the reaction conditions before it can react. | 1. Activate the Pyridine Ring: Convert the pyridine to its N-oxide derivative. The N-oxide is more electron-rich and readily undergoes chlorination at the 2- or 4-position using reagents like POCl₃ or SO₂Cl₂ under milder conditions. The N-oxide can be subsequently reduced.[7][8] 2. Consider a Catalytic Approach: Palladium-catalyzed C-H chlorination can offer high regioselectivity under milder conditions, particularly for substrates with directing groups.[5] |
| Chlorination occurs, but at the wrong position, leading to a mixture of isomers. | Electronic vs. Steric Effects: The regioselectivity of electrophilic pyridine chlorination is complex. While electronics favor the 3-position, directing groups and steric hindrance can significantly influence the outcome.[2][9] Reaction Mechanism: Different chlorinating agents can operate via different mechanisms (e.g., electrophilic aromatic substitution vs. radical pathways), leading to different isomer distributions.[10] | 1. Leverage Directing Groups: If your substrate allows, install a directing group to guide the chlorination to the desired position. 2. Employ Modern Synthetic Methods: For highly specific regioselectivity, consider methods that proceed via a defined intermediate. For example, phosphine-based reagents can be installed at the 4-position and subsequently displaced by a chloride source, offering excellent control.[11][12][13] |
| Starting material is recovered unchanged, even under forcing conditions. | Strongly Deactivated Ring: The presence of multiple electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) can render the pyridine ring too unreactive for even harsh electrophilic chlorination.[12] | 1. Switch to a Nucleophilic Pathway: If the desired product has chlorine at the 2- or 4-position, a nucleophilic aromatic substitution (SNAr) approach may be more effective. This would involve starting with a different pyridine derivative (e.g., a nitropyridine) and displacing the leaving group with a chloride nucleophile. 2. Use a High-Temperature Gas-Phase Reaction: For industrial-scale synthesis of specific isomers, continuous gas-phase chlorination at very high temperatures (350-500°C) can be highly selective, operating through a different, radical-based mechanism.[14] |
Process Logic for Troubleshooting Over-Chlorination
When faced with poor selectivity, a systematic approach is crucial. The following workflow helps diagnose the root cause and identify the most effective solution.
Caption: Troubleshooting workflow for over-chlorination.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine so difficult to chlorinate selectively compared to benzene?
The nitrogen atom in the pyridine ring is highly electronegative. This has two major consequences: 1) It withdraws electron density from the ring, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene.[1] 2) The nitrogen lone pair readily complexes with Lewis acids or Brønsted acids, which are often required for the reaction, placing a positive charge on the ring system and deactivating it further.[9] Consequently, harsh conditions are needed to achieve chlorination, and these conditions often lead to over-chlorination once the first chlorine atom is on the ring.[4]
Q2: How does the position of the first chlorine atom affect subsequent chlorinations?
A chlorine atom is an ortho-, para-directing deactivator in classical electrophilic aromatic substitution. However, in the electron-deficient pyridine system, its effect is more complex. The initial chlorine atom deactivates the ring further, but the harsh conditions used can still force a second reaction. The combination of the directing effect of the nitrogen atom (favoring the 3- and 5-positions) and the new chlorine atom will determine the position of the second chlorination, often leading to specific dichloropyridine isomers like 2,6- or 3,5-dichloropyridine.[3][15]
Q3: What are the best analytical methods to determine the ratio of chlorinated products?
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the volatile and thermally stable chloropyridine isomers.[16] It provides excellent separation of isomers and confident identification based on their mass spectra. For less volatile or thermally sensitive derivatives, High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector is a robust alternative.[17][18] For accurate quantification, it is crucial to use an internal standard and create a calibration curve with purified samples of each expected product.
Q4: Are there modern methods that can reliably produce a single chloropyridine isomer?
Yes, significant progress has been made in the selective halogenation of pyridines. Key strategies include:
-
Pyridine N-Oxide Chemistry: This is a well-established method where the N-oxide is activated towards substitution at the 2- and 4-positions.[7][8]
-
Directed C-H Functionalization: Using a directing group on the pyridine ring, transition metals (like palladium) can catalyze chlorination at a specific C-H bond, often ortho to the directing group.[5]
-
Phosphine-Based Reagents: A newer strategy involves the design of phosphine reagents that are selectively installed at the 4-position of pyridines to form phosphonium salts. These salts can then be displaced by a simple chloride source like LiCl, providing a highly selective route to 4-chloropyridines under relatively mild conditions.[11][12][13]
Visualizing the Reaction Pathways
The choice of reaction conditions directly influences the product distribution. The following diagram illustrates how different factors can favor the desired monochlorination versus the undesired polychlorination pathway.
Caption: Pathways in pyridine chlorination.
Experimental Protocols
Protocol 1: Selective Synthesis of a 4-Chloropyridine via Phosphonium Salt Displacement
This protocol is adapted from modern methods using designed phosphine reagents, which offer high selectivity for the 4-position.[11][12][13]
Step A: Formation of the Phosphonium Salt
-
In a nitrogen-purged glovebox, add the starting pyridine (1.0 mmol, 1.0 equiv) and the designed phosphine reagent (e.g., a custom heterocyclic phosphine, 1.1 equiv) to a vial.
-
Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL).
-
Add triflic anhydride (Tf₂O, 1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The formation of the phosphonium salt can be monitored by ³¹P NMR. The crude salt is often used directly in the next step.
Step B: Chloride Displacement
-
To the crude phosphonium salt mixture from Step A, add Lithium Chloride (LiCl, 4.0 equiv).
-
Seal the vial and heat the mixture to 80 °C.
-
Monitor the reaction progress by GC-MS or LC-MS analysis of aliquots. The reaction is typically complete within 5-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-chloropyridine.
Protocol 2: Analysis of Chloropyridine Mixture by GC-MS
This protocol provides a general method for separating and identifying chlorination products.[16][19]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) at a known concentration.
-
Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 280 °C, split mode (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Identify the starting material, monochloro-, dichloro-, and trichloropyridine isomers based on their retention times and unique mass spectra (isotopic patterns for chlorine are highly characteristic). Quantify the relative peak areas against the internal standard.
References
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.).
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents | Journal of the American Chemical Society. (2020-05-29).
- Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. (n.d.). Thieme Connect. [Link]
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - ChemRxiv. (n.d.). ChemRxiv. [Link]
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters. (2015-06-03).
- Re-evaluating pyridine's role in chlorination reaction | Research - Chemistry World. (2021-05-19). Chemistry World. [Link]
- EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents. (n.d.).
- Pyridine: Electrophilic & Nucleophilic Reactions | PDF - Scribd. (n.d.). Scribd. [Link]
- Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram - ResearchGate. (n.d.).
- Electrophilic substitution on pyridine. - Química Organica.org. (n.d.). Química Organica.org. [Link]
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). ChemRxiv. [Link]
- Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical | The Journal of Chemical Physics. (2013-02-06). AIP Publishing. [Link]
- Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - European Publication Server. (n.d.).
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents. (n.d.).
- Pyridines – Structure - DAV University. (n.d.). DAV University. [Link]
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.).
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. davuniversity.org [davuniversity.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Re-evaluating pyridine’s role in chlorination reaction | Research | Chemistry World [chemistryworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 15. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Ligand Selection for Efficient Cross-Coupling of 2-Chloro-5-ethylpyridine
Introduction: Navigating the Challenges of 2-Chloropyridine Coupling
Welcome to the technical support center for the cross-coupling of 2-chloro-5-ethylpyridine. As researchers and drug development professionals, you are likely aware that heteroaryl chlorides, particularly 2-chloropyridines, present a significant challenge in palladium-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the pyridine ring and the strong Carbon-Chlorine (C-Cl) bond make the crucial oxidative addition step of the catalytic cycle difficult.[1][2] Furthermore, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to catalyst inhibition and deactivation.[2][3][4]
This guide is designed to provide you with in-depth, field-proven insights into overcoming these hurdles through judicious ligand selection. We will explore the causality behind experimental choices, offer troubleshooting guides for common issues, and provide detailed protocols to enhance the success of your cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low to no product formation is a frequent challenge with 2-chloropyridines. The primary reasons are often related to:
-
Inefficient Oxidative Addition: The C-Cl bond in this compound is strong and less reactive compared to its bromo or iodo counterparts, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[2][5]
-
Catalyst Deactivation: The pyridine nitrogen can act as a Lewis base and poison the palladium catalyst by forming stable, off-cycle complexes that are catalytically inactive.[2][3][4]
-
Suboptimal Ligand Choice: The ligand is arguably the most critical component for a successful reaction. An inappropriate ligand will fail to provide the necessary steric and electronic properties to promote the catalytic cycle and protect the palladium center.
Q2: What are the key characteristics of a good ligand for this type of reaction?
A2: For challenging substrates like this compound, the ideal ligand should possess a combination of the following features:
-
High Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition of the electron-deficient C-Cl bond.[5][6][7]
-
Steric Bulk: Bulky ligands create a sterically hindered environment around the palladium atom. This has two main benefits: it promotes the reductive elimination step to release the product and it shields the metal center from deactivation by the pyridine nitrogen.[1][2][6]
-
Robustness and Stability: The ligand should be stable under the reaction conditions and form a strong, stable bond with palladium to prevent catalyst decomposition, which often manifests as the formation of palladium black.[2]
Q3: Which classes of ligands are most effective for the cross-coupling of 2-chloropyridines?
A3: Two main classes of ligands have demonstrated significant success in the cross-coupling of 2-chloropyridines:
-
Bulky, Electron-Rich Phosphines: This class, pioneered by researchers like Buchwald, includes dialkylbiaryl phosphines that are both sterically demanding and highly electron-donating.[6][7][8] These ligands have become the go-to choice for many challenging cross-coupling reactions.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, often even more so than electron-rich phosphines.[7] This property makes them highly effective at activating the C-Cl bond. Their robust bond to the palladium center also contributes to greater catalyst stability.[2]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Conversion | Inefficient oxidative addition due to a weak ligand. | Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC).[1][6] |
| Catalyst deactivation by the pyridine nitrogen. | Increase the ligand-to-palladium ratio slightly. Use bulky ligands that can sterically shield the palladium center.[1][2] | |
| Ineffective base. | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is at least partially soluble in the reaction medium.[1] | |
| Formation of Side Products (e.g., Protodeboronation, Homocoupling) | In Suzuki coupling, protodeboronation of the boronic acid can occur. | Use anhydrous and degassed solvents. A stronger base that promotes a faster cross-coupling rate can outcompete this side reaction.[3] |
| Homocoupling of the boronic acid can be promoted by oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3][4] | |
| Formation of Palladium Black | Catalyst decomposition. | Use bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands) or NHCs to stabilize the Pd(0) species.[2] Control the reaction temperature; high temperatures can accelerate decomposition.[2] |
| Substrate Appears Unreactive | The C-Cl bond is particularly difficult to activate. | In addition to a highly active ligand, consider increasing the reaction temperature. Ensure the catalyst system is robust and the reagents are of high quality.[1][2] |
Ligand Selection and Screening Workflow
For the cross-coupling of this compound, a systematic approach to ligand selection is crucial. The following workflow can guide your optimization process.
Caption: A workflow diagram for systematic ligand selection and reaction optimization.
Comparative Data for Ligand Performance in Suzuki-Miyaura Coupling
The following table provides a summary of representative ligand performance for the Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids. This data is illustrative and should be used as a starting point for your specific system.
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Characteristics |
| SPhos | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | Highly active, bulky, and electron-rich biaryl phosphine.[1][3] |
| XPhos | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 80-100 | 80-90 | Very bulky ligand, effective for sterically hindered substrates.[6] |
| RuPhos | RuPhos-Pd-G3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 80-95 | Pre-catalyst system, often shows high activity at lower temperatures. |
| IPr | (IPr)Pd(allyl)Cl | NaOt-Bu | Toluene | 110 | 75-85 | N-heterocyclic carbene ligand, very strong σ-donor. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing).
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions - Benchchem.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing).
- Cross-Coupling Reaction Guide - Sigma-Aldrich.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
Technical Support Center: Solvent Effects on 2-Chloro-5-ethylpyridine Reactivity
Welcome to the technical support center for optimizing reactions involving 2-Chloro-5-ethylpyridine. As a versatile building block in pharmaceutical and agrochemical synthesis, its reactivity is profoundly influenced by the choice of solvent.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you, our fellow researchers and drug development professionals, with actionable insights into the causal effects of solvents on your experimental outcomes.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstone reactions for functionalizing the pyridine ring. However, the electron-deficient nature of the pyridine and the potential for nitrogen-palladium coordination present unique challenges where solvent choice is critical.[2][3]
FAQ 1.1: My Suzuki-Miyaura coupling with this compound is giving low yield. Could the solvent be the problem?
Answer: Absolutely. The solvent system is one of the most critical parameters in a Suzuki coupling, especially with a less reactive electrophile like a chloropyridine. The solvent's role is multifaceted, influencing reagent solubility, catalyst stability, and the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Causality: The oxidative addition of a palladium(0) species to the C-Cl bond is often the rate-limiting step for chloropyridines. Polar aprotic solvents are generally preferred as they can stabilize the polar transition states involved in the catalytic cycle. However, the choice is not always straightforward.[4]
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are common choices. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, DMF/H₂O) is often used.[5] The aqueous portion is crucial for dissolving the inorganic base (like Na₂CO₃ or K₃PO₄) and facilitating the transmetalation step by activating the boronic acid.
-
Toluene: While less polar, toluene is effective, particularly at higher temperatures. It's less coordinating than solvents like DMF, which can sometimes be beneficial for catalyst activity.
-
Alcohols (e.g., EtOH, t-BuOH): Can be used, often in aqueous mixtures. However, be cautious of potential side reactions like ether formation or competitive binding to the catalyst.
-
-
Troubleshooting & Recommendations:
-
Screen Solvents: If you are using a single solvent system like pure THF or toluene with an inorganic base, consider switching to a biphasic system. A common starting point is a 4:1 to 10:1 mixture of 1,4-Dioxane/Water or Toluene/Water.[6]
-
Consider Base Solubility: Ensure your chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is sufficiently soluble in the solvent system. If it's not, the reaction will be slow or fail. This is a primary reason for adding water.[2]
-
Evaluate Catalyst/Ligand Compatibility: Some palladium-ligand complexes have poor stability in certain solvents. For instance, highly polar solvents like DMF or DMSO can sometimes accelerate catalyst decomposition at high temperatures. In contrast, some polar solvents can induce unexpected selectivity in multifunctional substrates.[4]
-
Data Summary: Solvent Impact on Suzuki Coupling Yield
The following table summarizes typical observations for solvent effects on Suzuki-Miyaura couplings involving chloropyridine substrates.
| Solvent System | Typical Base | General Observations & Rationale |
| Toluene/H₂O | K₃PO₄, Cs₂CO₃ | Good for higher temperatures. Less polar, but effective. Water phase is crucial for the base. |
| 1,4-Dioxane/H₂O | K₂CO₃, K₃PO₄ | Excellent general-purpose system. Dioxane solubilizes organics, water dissolves the base.[7] |
| DMF/H₂O | Na₂CO₃, K₂CO₃ | Highly polar; can accelerate slow reactions but may also promote side reactions or catalyst decomposition.[5] |
| THF | NaH, KHMDS | Used in anhydrous conditions with strong, non-nucleophilic bases. Less common for standard Suzuki. |
| Ethanol/H₂O | Na₂CO₃ | A "greener" option that can be effective, particularly under microwave irradiation.[8] |
FAQ 1.2: I'm observing significant protodeboronation of my boronic acid and hydrodehalogenation of my this compound. How can solvent choice mitigate this?
Answer: These are common and frustrating side reactions. Protodeboronation (replacement of the -B(OH)₂ group with -H) and hydrodehalogenation (replacement of -Cl with -H) are often promoted by the solvent system and reaction conditions.
-
Causality:
-
Protodeboronation: This is often catalyzed by traces of palladium and exacerbated in protic solvents (like water or alcohols) at elevated temperatures, especially with prolonged reaction times.[2]
-
Hydrodehalogenation: This side reaction can occur via several pathways, including a β-hydride elimination from the palladium catalyst or reaction with trace water/base. The choice of solvent can influence the prevalence of these pathways.
-
-
Troubleshooting & Recommendations:
-
Minimize Water Content: While some water is necessary to dissolve the base, excess water can promote protodeboronation. Use the minimum amount required, or consider using a boronic acid pinacol ester (Bpin) derivative, which is more stable.
-
Switch to Aprotic Conditions: If side reactions are severe, moving to a strictly anhydrous solvent like THF or Toluene with a soluble organic base (e.g., LiHMDS) or a weaker inorganic base like CsF can be effective.
-
Lower Reaction Temperature: High temperatures accelerate these decomposition pathways. If possible, use a more active catalyst/ligand combination that allows for lower reaction temperatures.
-
FAQ 1.3: What is the best practice for choosing a solvent for a Buchwald-Hartwig amination with this compound?
Answer: The Buchwald-Hartwig amination is highly sensitive to the solvent, base, and ligand combination. For a challenging substrate like a 2-chloropyridine, careful selection is key.
-
Causality: The solvent must solubilize the aryl halide, amine, and base while facilitating the catalytic cycle. The polarity and coordinating ability of the solvent can dramatically affect the rate of oxidative addition and reductive elimination.[9]
-
Common Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[10][11] Toluene is often a good starting point due to its non-coordinating nature, which can prevent catalyst inhibition. Dioxane is also widely successful.
-
Ethereal Solvents: Solvents like THF or 2-MeTHF (a greener alternative) are excellent choices.[12][13]
-
Polar Aprotic Solvents (DMF, DMAc): These are generally avoided as they can coordinate strongly to the palladium center, inhibiting catalysis, and are difficult to render completely anhydrous.[13][14]
-
-
Troubleshooting & Recommendations:
-
Start with Toluene or Dioxane: These are the most reliable solvents for this reaction.[10]
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) is the most common base. Its solubility is highest in ethereal solvents like THF and dioxane, but it is also effective as a slurry in toluene.
-
Ensure Anhydrous Conditions: Water can hydrolyze the phosphine ligands and interfere with the base. Solvents should be rigorously dried before use.
-
Workflow Diagram: Solvent Screening for Cross-Coupling
Caption: Energy profile showing how polar aprotic solvents lower the SNAr activation barrier.
Section 3: Troubleshooting Metalation Reactions
Generating an organometallic species from this compound, typically via lithiation, is a powerful strategy for subsequent functionalization. Solvent choice here is absolutely critical and non-negotiable.
FAQ 3.1: I'm trying to perform a halogen-metal exchange on this compound with n-BuLi, but I'm getting a complex mixture of products. What's happening?
Answer: This is a classic problem. The reaction of organolithium reagents with halopyridines is notoriously complex, and the solvent dictates the outcome. Using a non-coordinating solvent like hexane is likely leading to undesired side reactions.
-
Causality: Organolithium reagents exist as aggregates, and their reactivity is modulated by the solvent. [15] * Non-Coordinating Solvents (Hexane, Toluene): In these solvents, n-BuLi exists as large aggregates (hexamers/tetramers). This form is highly basic but poorly nucleophilic and can lead to deprotonation at the C6 position or other undesired reactions rather than the desired halogen-metal exchange at C2. [15] * Coordinating Ethereal Solvents (THF, Diethyl Ether): These solvents are essential for successful lithiation. [16]They break down the large n-BuLi aggregates into more reactive monomers and dimers. [15]This deaggregated form favors the desired halogen-metal exchange pathway. THF is generally the most effective solvent for this transformation. [17][18]
-
Critical Protocol Point: The reaction must be performed at very low temperatures (typically -78 °C or lower) in an ethereal solvent to prevent side reactions, such as addition of the organolithium to the pyridine ring or elimination to form pyridyne intermediates. [17][19]
-
Troubleshooting & Recommendations:
-
Solvent is Key: ALWAYS use an anhydrous ethereal solvent, with THF being the preferred choice for this chemistry. [16][17]Diethyl ether is a less effective but viable alternative. Never attempt this reaction in a hydrocarbon solvent alone.
-
Maintain Low Temperature: Perform the addition of n-BuLi at -78 °C (dry ice/acetone bath) and maintain that temperature until quenching with your electrophile. [17]Allowing the reaction to warm can lead to a cascade of side products.
-
Consider Alternative Reagents: If problems persist, consider using lithium naphthalenide for reductive lithiation, which can be less prone to side reactions and shows good reactivity at the 2-position of chloropyridines in THF. [17]
-
Section 4: Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
K₂CO₃ (2.0 equiv), finely powdered
-
1,4-Dioxane, anhydrous (to make 0.2 M solution)
-
Deionized Water
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add a degassed 4:1 mixture of 1,4-Dioxane and water via syringe. The final concentration of the limiting reagent should be ~0.2 M.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Vertex AI Search.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? Quora.
- Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. Benchchem.
- Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange.
- REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES.
- SN1 vs SN2. KPU Pressbooks.
- Organometallic Reagents. Chemistry LibreTexts.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithi
- nucleophilic arom
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit. Sigma-Aldrich.
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Solvent Selection Guide. University of York.
- CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry (RSC Publishing).
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.
- green solvent selection guides. White Rose Research Online.
- Buchwald-Hartwig Amin
- Solvent and Reagent Selection Guide.
- Help troubleshooting a Buchwald-Hartwig amin
- 2-Chloro-5-ethyl-pyridine 90196-32-0. Guidechem.
- Preparation of 2-chloro-5-methylpyridine.
- Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol.
- Kinetic Studies of the Reaction between 2-chloro-3,5-dinitropyridine and Aniline in Mixed Solvents. Beirut Arab University.
- A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 15. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-5-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling reactions with 2-Chloro-5-ethylpyridine. This guide, designed by Senior Application Scientists, provides in-depth technical advice and troubleshooting protocols to ensure the integrity and success of your experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the work-up of reactions involving this compound.
Q1: What are the general solubility properties of this compound?
A1: this compound is a colorless to pale yellow liquid.[1] It is generally insoluble in water but soluble in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, and toluene.[2] This differential solubility is fundamental to designing effective aqueous work-up procedures to separate it from water-soluble impurities.
Q2: My reaction is complete. What is the first step in a typical aqueous work-up?
A2: The first step is typically to quench the reaction. The choice of quenching agent depends on the reagents used. For reactions involving strong bases, a careful addition of water or a saturated aqueous solution of a weak acid like ammonium chloride is common. For reactions with acidic components, a mild base such as sodium bicarbonate solution is often used. The goal is to neutralize any reactive species and bring the pH of the aqueous layer to a near-neutral range to facilitate extraction.
Q3: I've performed a nucleophilic aromatic substitution (SNAr) with an amine. How do I remove the excess amine and its salt?
A3: After quenching, you can typically remove excess amine and its corresponding salt (e.g., hydrochloride salt) by washing the organic layer with water or a dilute acid solution. A wash with a saturated sodium bicarbonate solution will then neutralize any remaining acid and remove the resulting salts. Be cautious, as vigorous shaking can lead to emulsion formation, especially if a phase-transfer catalyst was used.
Q4: I'm observing an emulsion during my liquid-liquid extraction. What should I do?
A4: Emulsions are common when working with pyridine derivatives due to their ability to act as surfactants. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite®.
Q5: What are the recommended methods for purifying the final product?
A5: The most common purification methods for products derived from this compound are flash column chromatography on silica gel or distillation. The choice depends on the physical properties of your product (solid vs. liquid, boiling point) and the nature of the impurities. For non-volatile compounds, chromatography is preferred. For volatile liquids, distillation can be a highly effective and scalable purification method.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions involving this compound, providing detailed explanations and actionable protocols.
Issue 1: Incomplete Reaction or Low Conversion
Problem: After quenching and initial work-up, TLC or GC-MS analysis indicates a significant amount of unreacted this compound.
Root Cause Analysis: 2-Chloropyridines can be less reactive than other aryl halides in nucleophilic aromatic substitution (SNAr) reactions due to the need to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer complex.[3][4] The reaction rate is influenced by the electron-withdrawing strength of substituents on the pyridine ring.[4] In the case of this compound, the ethyl group is weakly electron-donating, which can slightly decrease the reactivity of the C2 position towards nucleophilic attack compared to an unsubstituted 2-chloropyridine.
Troubleshooting Protocol:
-
Re-evaluate Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. Microwave irradiation can sometimes be used to accelerate these reactions.[5]
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions.[5]
-
Catalysis: For some nucleophiles, the addition of a catalyst such as a copper(I) salt (for Ullmann coupling type reactions) or a palladium catalyst (for Buchwald-Hartwig amination) may be necessary to achieve good conversion.[6]
Issue 2: Formation of 2-Hydroxy-5-ethylpyridine as a Side Product
Problem: You observe a significant amount of a more polar byproduct, which mass spectrometry identifies as 2-Hydroxy-5-ethylpyridine.
Root Cause Analysis: 2-Chloropyridines are susceptible to hydrolysis, particularly under basic conditions or at elevated temperatures, to form the corresponding 2-pyridone.[7][8] The presence of water in your reaction mixture, either from solvents that were not properly dried or from certain reagents, can lead to this unwanted side reaction. While 2-chloropyridine itself is not expected to readily hydrolyze under neutral environmental conditions, in a reaction flask with heat and other reagents, the scenario changes.[9][10]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions:
-
Dry all solvents and reagents thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Work-up Modification: If the hydrolysis is occurring during a basic work-up, minimize the contact time with the aqueous base. Perform the extraction quickly and at a lower temperature if possible.
-
Purification Strategy: 2-Hydroxy-5-ethylpyridine is significantly more polar and has a higher boiling point than the starting material. It can often be separated by silica gel chromatography or by performing an acidic wash during the work-up. The pyridone will be more soluble in the acidic aqueous layer.
Issue 3: Difficulty in Separating Product from Pyridine-based Byproducts
Problem: After purification, your product is still contaminated with other pyridine-containing impurities.
Root Cause Analysis: Reactions involving pyridine derivatives can sometimes lead to complex mixtures of isomers or related pyridine byproducts.[11][12] These byproducts may have similar polarities and boiling points to your desired product, making separation challenging.
Experimental Workflow for Purification:
Detailed Purification Protocol:
-
Optimize Aqueous Washes:
-
Perform an initial wash with dilute HCl. This will protonate the pyridine nitrogen of your product and byproducts, moving them into the aqueous layer.
-
Separate the aqueous layer and basify it with NaOH or NaHCO₃ to deprotonate the pyridines.
-
Extract the now neutral pyridine derivatives back into an organic solvent. This can help remove non-basic impurities.
-
-
Fine-tune Column Chromatography:
-
Use a shallow solvent gradient during elution to improve the separation of closely related compounds.
-
Consider using a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
-
If standard silica is not effective, consider using functionalized silica (e.g., amino-propylated silica) or a different stationary phase like alumina.
-
-
Consider Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be a very effective method for achieving high purity.
Section 3: Safety Precautions
Working with this compound and its derivatives requires strict adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of inhalation, a respirator may be necessary.[14]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist.[15] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[16][17] Keep containers tightly closed.
Emergency Procedures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[18]
References
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. (2010).
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- Nucleophilic Arom
- 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety D
- 2-Chloro-5-ethyl-pyridine 90196-32-0. Guidechem.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
- 2-Chloropyridine | C5H4ClN | CID 7977. PubChem.
- SAFETY D
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. (1992).
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- US4942239A - Process for the production of 2-hydroxypyridine.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- SAFETY D
- SAFETY D
- This compound. MySkinRecipes.
- 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.
- 2-Chloro-5-methylpyridine Manufacturer & Exporter
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent Office - EP 0609811 A1 - Googleapis.com.
- Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- 2-Chloro-5-nitropyridine Safety D
- 2-METHYL-5-ETHYLPYRIDINE. CAMEO Chemicals - NOAA.
- Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE. NJ.gov.
- Pyridine synthesis. Organic Chemistry Portal.
Sources
- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. youtube.com [youtube.com]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 11. chempanda.com [chempanda.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. This compound [myskinrecipes.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of 2-Chloro-5-ethylpyridine
In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is a cornerstone of final product quality, safety, and efficacy.[1][2] 2-Chloro-5-ethylpyridine, a key building block in the synthesis of various active compounds, demands rigorous analytical scrutiny to ensure it meets stringent purity requirements.[1][2] This guide provides an in-depth, experience-driven perspective on the use of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and draw objective comparisons with alternative analytical techniques.
The narrative that follows is grounded in the principles of scientific integrity, aiming to provide a self-validating framework for researchers, scientists, and drug development professionals. Every recommendation is substantiated by established analytical principles and authoritative guidelines.
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) remains a dominant technique in pharmaceutical quality control for its robustness, versatility, and high resolving power.[3][4] The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[4][5] For a molecule like this compound, a substituted pyridine, reversed-phase HPLC is typically the method of choice. This is due to the non-polar nature imparted by the ethyl group and the moderate polarity of the pyridine ring, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
The selection of an appropriate HPLC method is a critical decision, guided by the physicochemical properties of the analyte and potential impurities. A well-developed HPLC method should be able to separate the main component from process-related impurities (e.g., starting materials, by-products) and degradation products.
A Robust HPLC Protocol for this compound
The following protocol is a robust starting point for the purity analysis of this compound, designed for specificity, accuracy, and precision. The choices of column, mobile phase, and detection wavelength are explained to highlight the causality behind the experimental design.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic retention for the ethylpyridine moiety.
-
Chemicals:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (ACS Grade)
-
Water (HPLC Grade)
-
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water. The buffer helps to maintain a consistent pH and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm | The pyridine ring exhibits strong UV absorbance. 270 nm is a typical wavelength for monitoring pyridine derivatives, offering good sensitivity. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0.0 | 30 | |
| 15.0 | 80 | |
| 15.1 | 30 | |
| 20.0 | 30 |
A gradient elution is employed to ensure that both more polar and less polar impurities can be effectively eluted and separated from the main peak within a reasonable timeframe.
4. System Suitability: Before sample analysis, the system's performance must be verified. According to the United States Pharmacopeia (USP) General Chapter <621>, system suitability is an integral part of chromatographic methods.[6] Inject the Standard Solution five times and evaluate the following parameters:
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak area of the five replicate injections should not be more than 2.0%.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should not be less than 2000.
These criteria ensure that the chromatographic system is suitable for the intended analysis.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the volatility of the analyte and the desired speed of analysis.
Gas Chromatography (GC)
Gas Chromatography is a viable alternative for the analysis of volatile and thermally stable compounds.[7] Pyridine and its derivatives are often amenable to GC analysis.[7][8]
-
Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.
-
Advantages for this compound:
-
High Efficiency: Capillary GC columns offer very high resolution.
-
Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds.
-
-
Disadvantages:
-
Thermal Stability: The analyte must be thermally stable and volatile. While this compound is likely suitable, non-volatile impurities would not be detected.
-
Derivatization: Polar impurities may require derivatization to increase their volatility, adding complexity to the sample preparation.
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically < 2 µm) and higher operating pressures.[3][9][10]
-
Principle: The fundamental principle is the same as HPLC, but the smaller particles lead to significantly improved efficiency and speed.[3][9]
-
Advantages over HPLC:
-
Faster Analysis: Run times can be significantly shorter, increasing laboratory throughput.[3][10][11]
-
Improved Resolution and Sensitivity: The higher efficiency results in sharper and narrower peaks, leading to better separation and higher sensitivity.[3][9]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[3][10]
-
-
Disadvantages:
-
Higher Cost: UPLC systems have a higher initial acquisition cost.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system may require re-validation.
-
Summary of Comparison
| Feature | HPLC | GC | UPLC |
| Principle | Liquid-Solid Partitioning | Gas-Liquid/Solid Partitioning | Liquid-Solid Partitioning |
| Analyte Suitability | Wide range of polarities | Volatile & Thermally Stable | Wide range of polarities |
| Analysis Time | 15-30 minutes | 5-20 minutes | 1-10 minutes[11] |
| Resolution | Good to Excellent | Excellent | Superior |
| Sensitivity | Good | Excellent (with FID/MS) | Excellent to Superior |
| Solvent Consumption | High | Low | Low |
| Instrumentation Cost | Moderate | Moderate | High |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Trustworthiness Through Validation
The described HPLC protocol must be validated to ensure it is fit for its intended purpose.[12] Method validation is a regulatory requirement and provides documented evidence that the method is reliable.[13][14] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for analytical method validation.[13][15][16]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By thoroughly validating the HPLC method, a high degree of confidence in the purity results for this compound can be established.
Conclusion
The purity determination of this compound is a critical step in ensuring the quality of downstream products. Reversed-phase HPLC offers a robust, reliable, and versatile platform for this analysis. The provided protocol, grounded in established chromatographic principles, serves as a strong foundation for method development. While GC and UPLC present viable alternatives with their own distinct advantages, HPLC often strikes an optimal balance between performance, cost, and applicability for a wide range of potential impurities. Ultimately, the selection of the most appropriate analytical technique should be guided by the specific needs of the laboratory and the product, with a steadfast commitment to rigorous method validation to ensure data integrity and regulatory compliance.
References
- Alispharm.
- US Pharmacopeia.
- Rajput, J. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- WebofPharma. HPLC vs. UPLC. [Link]
- ICH. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Semantic Scholar.
- Agilent.
- Pharmaguideline. Differences between HPLC and UPLC. [Link]
- AMSbiopharma.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- US Pharmacopeia.
- ICH. Validation of Analytical Procedures Q2(R2). [Link]
- LCGC International. Are You Sure You Understand USP <621>?. [Link]
- Agilent. Pyridines Separation of pyridine and other amines. [Link]
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
- Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]
- Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography)
- ResearchGate.
- MySkinRecipes. This compound. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. agilent.com [agilent.com]
- 9. rjptonline.org [rjptonline.org]
- 10. HPLC vs. UPLC [webofpharma.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-5-ethylpyridine
Welcome to an in-depth comparative guide on the essential analytical methodologies for the characterization of 2-Chloro-5-ethylpyridine (C₇H₈ClN). As a critical intermediate in the pharmaceutical and agrochemical industries, the unequivocal confirmation of its identity, purity, and impurity profile is paramount.[1] This document moves beyond mere procedural lists, offering a narrative grounded in practical field experience to guide researchers, quality control analysts, and drug development professionals in selecting and implementing the most appropriate analytical techniques. We will explore the causality behind experimental choices and establish self-validating systems for robust and reliable characterization.
Introduction to this compound and its Analytical Imperatives
This compound is a substituted pyridine derivative whose molecular structure presents specific analytical challenges and opportunities.[1] Its volatility, moderate polarity, and UV-active chromophore dictate the suitability of various instrumental techniques. The goal of any analytical endeavor is not just to generate data, but to produce a validated, coherent, and defensible analytical package. This guide will focus on the four cornerstone techniques for the comprehensive analysis of this molecule:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For purity, impurity profiling, and definitive identification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and separation from non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: For functional group confirmation and rapid identity screening.
Below, we compare these methods head-to-head before delving into the specifics of each.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a strategic decision based on the specific question being asked. Is the goal quantification, identification, or structural confirmation? The table below summarizes the key performance characteristics of each method for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV | NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Application | Purity, Impurity ID, Quantification | Quantitative Purity, Stability | Unambiguous Structure ID | Functional Group ID, Raw Material Screen |
| Selectivity | Very High | High | Very High | Moderate |
| Sensitivity | High (ng/mL to pg/mL) | High (µg/mL to ng/mL) | Low (mg/mL) | Low (µg to mg) |
| Structural Information | High (Fragmentation Pattern) | Low (Retention Time) | Definitive (Chemical Environment) | Moderate (Functional Groups) |
| Sample Throughput | Moderate | High | Low | Very High |
| Destructive? | Yes | No (with fraction collection) | No | No |
| Key Advantage | Excellent for volatile impurities and definitive ID. | Robust quantification and widely available. | Gold standard for structure confirmation. | Fast, non-destructive identity check. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is arguably the most powerful technique for analyzing volatile and semi-volatile compounds like this compound.[2] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Expertise & Rationale
The choice of GC-MS is predicated on the compound's thermal stability and sufficient volatility. The ethyl and chloro substituents on the pyridine ring provide a unique fragmentation pattern upon electron ionization (EI), creating a veritable fingerprint for identification.[3] A key consideration is the oven temperature program; a gradient is essential to ensure sharp peaks for the parent compound while also eluting any lower or higher boiling impurities for a complete profile.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately dissolve ~10 mg of this compound in 10 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex to ensure complete dissolution. Perform serial dilutions as necessary to achieve a final concentration of approximately 10-100 µg/mL.
2. Instrumental Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 ratio) to avoid column overloading.
-
Injector Temperature: 250 °C. Rationale: Ensures rapid volatilization without thermal degradation.
-
Column: A medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., HP-5ms). Rationale: This phase provides excellent resolution for a wide range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. Rationale: This program provides good separation of potential early-eluting impurities and ensures any high-boiling compounds are eluted from the column.
-
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI provides reproducible, library-searchable fragmentation patterns.[4]
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-350. Rationale: This range covers the molecular ion and expected fragments.
Data Interpretation
The molecular ion (M⁺) for this compound (C₇H₈ClN) is expected at m/z 141.60. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z 143 with an intensity of approximately one-third of the M⁺ peak is a critical diagnostic feature.[3] Key fragments would likely arise from the loss of the ethyl group ([M-29]⁺) or cleavage of the pyridine ring.
Caption: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
For quantitative analysis of purity and stability, HPLC with UV detection is the industry standard.[2] It excels at separating the target analyte from non-volatile impurities, degradation products, or starting materials that may not be amenable to GC analysis.
Expertise & Rationale
A reverse-phase (RP-HPLC) method is the logical choice, as it separates compounds based on hydrophobicity.[5] this compound is a moderately polar compound that will be well-retained on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and resolution from adjacent peaks. An acidic modifier (e.g., phosphoric acid) is added to the aqueous phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanols on the column packing.[6]
Experimental Protocol: HPLC Purity Assay
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases prior to use.
2. Standard & Sample Preparation:
-
Standard: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a 100 µg/mL stock.
-
Sample: Prepare the sample in the same manner as the standard.
3. Instrumental Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm. Rationale: A general-purpose C18 column that provides robust performance for pyridine derivatives.[6]
-
Mobile Phase Gradient:
-
Start at 70% A / 30% B.
-
Linear gradient to 30% A / 70% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector at 240 nm. Rationale: Wavelength selected based on the UV absorbance maximum for the pyridine chromophore, ensuring high sensitivity.[6]
Data Interpretation
Purity is typically calculated using an area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For an accurate assay, a calibration curve should be generated using multiple standard concentrations to ensure linearity.
Caption: HPLC analytical workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
When unambiguous structural confirmation is required, NMR is the ultimate authority. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for complete structural elucidation.
Expertise & Rationale
For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values are all used to piece the structure together. For a related compound, 2-chloro-5-methylpyridine, the aromatic protons appear between δ 7.1 and 8.2 ppm, and the methyl protons appear around δ 2.3 ppm.[7] We can expect similar aromatic shifts for this compound, with the ethyl group showing a characteristic quartet and triplet pattern.
Experimental Protocol: ¹H NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumental Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Acquisition: Standard proton acquisition with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Expected Spectrum and Interpretation
-
Aromatic Protons (3H): Expect three distinct signals in the δ 7.0-8.5 ppm region. Their splitting patterns (e.g., doublet, doublet of doublets) will be dictated by their coupling to each other.
-
Ethyl Group Protons (5H):
-
A quartet (CH₂) at approximately δ 2.6 ppm, split by the neighboring CH₃ group.
-
A triplet (CH₃) at approximately δ 1.2 ppm, split by the neighboring CH₂ group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Identity Check
FT-IR is a fast, simple, and non-destructive technique perfect for confirming the presence of key functional groups and for use as a rapid identity test for raw materials.[5]
Expertise & Rationale
The FT-IR spectrum provides a molecular fingerprint. For this compound, we are looking for characteristic absorption bands corresponding to aromatic C-H stretching, aromatic C=C and C=N ring vibrations, aliphatic C-H stretching from the ethyl group, and the C-Cl stretch.[8] While not quantitative, a comparison of the sample spectrum to that of a reference standard is a powerful identity confirmation tool.
Experimental Protocol: FT-IR (ATR)
1. Sample Preparation:
-
No specific preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Simply place a small drop of the liquid sample directly onto the ATR crystal.
2. Instrumental Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with a universal ATR accessory.
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Expected Characteristic Bands
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2970-2850 cm⁻¹: Aliphatic C-H stretching (from the ethyl group).
-
~1600-1450 cm⁻¹: Aromatic ring C=C and C=N stretching vibrations.
-
~850-750 cm⁻¹: C-Cl stretching.
Conclusion: An Integrated Analytical Approach
No single technique provides a complete picture. A robust characterization of this compound relies on an integrated approach. GC-MS provides unparalleled insight into purity and volatile impurities, HPLC offers robust quantification, FT-IR serves as a rapid and reliable identity check, and NMR stands as the final arbiter of molecular structure. By understanding the strengths and rationale behind each method, researchers and analysts can confidently select the appropriate tools to ensure the quality, safety, and efficacy of their materials.
References
- SU Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.com.
- ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
- BenchChem. (n.d.). A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals. Benchchem.com.
- Stephen, W. I. (1969). A comparison of some pyridyl-substituted pyrazines as analytical reagents. Talanta, 16(7), 939-947.
- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum. chemicalbook.com.
- BenchChem. (2025).
- DTIC. (2008). Synthesis and mass spectral analysis of HD degradation products.
- MySkinRecipes. (n.d.). This compound. myskinrecipes.com.
- ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine.
- BenchChem. (n.d.). Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols. Benchchem.com.
- Guidechem. (n.d.). 2-Chloro-5-ethyl-pyridine 90196-32-0. guidechem.com.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 7. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro-5-ethylpyridine and 2-Bromo-5-ethylpyridine in Cross-Coupling Reactions
Introduction
Within the landscape of modern synthetic chemistry, 2-halopyridines stand out as exceptionally versatile building blocks. Their prevalence in medicinal chemistry and materials science is well-documented, forming the core scaffold of numerous therapeutic agents and functional materials.[1] The choice between a chloro- or bromo-substituent at the 2-position is a critical decision point in any synthetic strategy, profoundly impacting reaction kinetics, process efficiency, and economic viability. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro-5-ethylpyridine and 2-bromo-5-ethylpyridine, focusing on their performance in the three most ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Our analysis is grounded in fundamental chemical principles and supported by representative experimental data to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
Foundational Principles: Understanding the C-X Bond in Catalysis
The disparate reactivity between 2-chloro- and 2-bromo-5-ethylpyridine is not arbitrary; it is dictated by the fundamental properties of their respective carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling, the reaction mechanism almost invariably begins with the oxidative addition of the Pd(0) catalyst into the C-X bond. This step is frequently the rate-determining step of the entire catalytic cycle.[2][3][4]
The efficiency of this crucial step is governed by the bond dissociation energy (BDE) of the C-X bond. The established trend for aryl halides is C-F > C-Cl > C-Br > C-I.[5][6] The carbon-chlorine bond (BDE ≈ 328 kJ/mol) is significantly stronger than the carbon-bromine bond (BDE ≈ 276 kJ/mol), requiring a higher activation energy to cleave.[7] Consequently, the oxidative addition of a C-Br bond to a palladium center is kinetically more favorable and proceeds much faster than that of a C-Cl bond.[3][8] This intrinsic difference is the primary driver of the observed reactivity hierarchy: Aryl Bromides > Aryl Chlorides .
While this principle holds true, it is important to recognize a unique challenge associated with 2-halopyridines. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex. This catalyst inhibition or "poisoning" is a common failure mode in these reactions and necessitates the use of carefully selected, sterically bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the metal center and favor the desired catalytic turnover.[9][10]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
To understand the centrality of the C-X bond cleavage, consider the generalized catalytic cycle for the Suzuki-Miyaura reaction. The entire process is initiated by the oxidative addition step.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Analysis
The theoretical principles are borne out in experimental practice. While reaction conditions must always be optimized for a specific substrate pairing, a clear performance gap exists between the chloro- and bromo-derivatives across all major cross-coupling classes.
Suzuki-Miyaura Coupling
This C-C bond-forming reaction is a workhorse in synthetic chemistry. While protocols for 2-chloropyridines are available, they often require more forcing conditions to achieve yields comparable to their bromo counterparts.[1][11]
| Feature | 2-Bromo-5-ethylpyridine | This compound |
| Relative Reactivity | High | Moderate to Low |
| Typical Temperature | 80 - 100 °C | 100 - 120 °C |
| Typical Time | 2 - 12 hours | 12 - 24 hours |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) or simple Pd(OAc)₂/phosphine systems often suffice. | Requires more advanced, bulky, electron-rich ligands (e.g., SPhos, XPhos) for good yields.[9] |
| Typical Yield | Good to Excellent (80-95%) | Moderate to Good (60-85%), highly dependent on catalyst system. |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination follows a similar reactivity trend. Protocols for 2-bromopyridines are robust and widely reported.[12][13] The amination of 2-chloropyridines is significantly more challenging, demanding highly active and specialized catalyst systems to overcome the difficult oxidative addition.
| Feature | 2-Bromo-5-ethylpyridine | This compound |
| Relative Reactivity | High | Low |
| Typical Temperature | 80 - 110 °C | 100 - 130 °C |
| Catalyst System | Effective with a range of ligands (e.g., BINAP, Xantphos).[14] | Often requires highly specialized, sterically demanding ligands (e.g., GPhos, RuPhos). |
| Substrate Scope | Broad scope of amine coupling partners. | More limited scope; may fail with less nucleophilic amines. |
| Typical Yield | Good to Excellent (75-95%) | Variable (40-80%), highly sensitive to conditions. |
Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is particularly sensitive to the identity of the halogen. The reactivity order of I > Br >> Cl is very pronounced.[15][16] Consequently, coupling 2-chloropyridines is often inefficient and requires significantly elevated temperatures or specialized catalyst systems, whereas 2-bromopyridines react readily.[17][18]
| Feature | 2-Bromo-5-ethylpyridine | This compound |
| Relative Reactivity | High | Very Low |
| Typical Temperature | Room Temp. to 60 °C | 80 - 120 °C |
| Catalyst System | Standard Pd/Cu co-catalyst systems (e.g., PdCl₂(PPh₃)₂/CuI) are highly effective.[19] | Often requires copper-free conditions with advanced ligands to prevent side reactions at high temperatures. |
| Reaction Success | Generally reliable and high-yielding. | Often sluggish, low-yielding, and prone to failure. |
| Typical Yield | Excellent (85-98%) | Poor to Moderate (20-60%) |
Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling
To illustrate the practical differences, the following are representative, self-validating protocols for the Suzuki-Miyaura coupling of each substrate with 4-methoxyphenylboronic acid.
Workflow: General Experimental Setup
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Coupling of 2-Bromo-5-ethylpyridine (Higher Reactivity)
-
Materials:
-
2-Bromo-5-ethylpyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Dioxane/Water (4:1 mixture, 5 mL), degassed
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5-ethylpyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask, and purge with argon for 10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours .
-
Follow the standard workup and purification procedure.
-
-
Expected Outcome: A high yield (typically >85%) of 2-(4-methoxyphenyl)-5-ethylpyridine.
Protocol 2: Coupling of this compound (Lower Reactivity)
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate [K₃PO₄] (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL), anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask, and purge with argon for 10 minutes.
-
Add this compound followed by anhydrous, degassed toluene.
-
Finally, add the 4-methoxyphenylboronic acid.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16-24 hours .
-
Follow the standard workup and purification procedure.
-
-
Expected Outcome: A good yield (typically 70-85%) of 2-(4-methoxyphenyl)-5-ethylpyridine, achieved through the use of a more potent catalyst system and more forcing conditions.
Practical Considerations and Decision Matrix
While reactivity data clearly favors the bromo-derivative, the final choice of starting material is a strategic decision that balances chemical efficiency with economic reality.
-
Cost & Availability: Aryl chlorides are, as a rule, significantly less expensive and available in larger quantities from commercial suppliers than their corresponding aryl bromides.[1] For large-scale industrial campaigns, the cost savings associated with the chloro-starting material can be substantial, often justifying the investment in more expensive catalyst systems and longer reaction times.
-
Process Conditions: The milder conditions required for bromopyridines are advantageous when working with thermally sensitive or highly functionalized substrates. The ability to run reactions at lower temperatures can prevent decomposition and improve the overall process yield and purity profile.
Decision Logic: Which Substrate to Choose?
Caption: Decision logic for selecting the optimal starting material.
Conclusion and Recommendations
The comparative reactivity of 2-chloro- and 2-bromo-5-ethylpyridine in palladium-catalyzed cross-coupling reactions is a clear-cut case of chemical principles translating directly to practical outcomes.
-
2-Bromo-5-ethylpyridine is unequivocally the more reactive substrate. Its weaker C-Br bond facilitates a rapid oxidative addition, enabling reactions to proceed under milder conditions, with shorter reaction times, and often with simpler, less expensive catalyst systems. It should be the default choice for laboratory-scale synthesis, proof-of-concept studies, and reactions involving sensitive functional groups.
-
This compound represents a more economical but chemically challenging alternative. Its robust C-Cl bond necessitates more forcing conditions (higher temperatures, longer times) and the use of highly active, state-of-the-art catalyst systems. It is the preferred substrate for large-scale industrial applications where the significantly lower starting material cost outweighs the increased process and catalyst expenses.
Ultimately, the optimal choice is context-dependent. By understanding the fundamental trade-offs between reactivity and cost, chemists can design more efficient, robust, and economically sound synthetic routes.
References
- Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Klapars, A., Campos, K. R., Chen, C. Y., & Volante, R. P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- Valente, C., Organ, M. G., & C-H Functionalization/Cross-Coupling University of Victoria, Canada. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10832-10835. [Link]
- Klapars, A., Campos, K. R., Chen, C. Y., & Volante, R. P. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
- Engle, K. M., & Houk, K. N. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Engle, K. M., & Houk, K. N. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Klapars, A., Campos, K. R., Chen, C. Y., & Volante, R. P. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
- Singh, J., Singh, N., & Sharma, A. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
- Lin, G., & Zhang, Y. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 72(15), 5845-5848. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Tradeindia. (n.d.). 2 Chloro 5 Bromo Pyridine. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Suzuki Coupling of 2-Chloro-5-ethylpyridine and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the construction of biaryl and hetero-biaryl scaffolds is of paramount importance, and the Suzuki coupling is a frequently employed method to achieve this.[2][3][4] This guide provides an in-depth comparison of the Suzuki coupling of 2-chloro-5-ethylpyridine with other halopyridines, offering insights into reactivity trends, catalyst selection, and protocol optimization.
The Challenge of Chloropyridines in Suzuki Coupling
Chloropyridines, such as this compound, are attractive starting materials due to their lower cost and wider availability compared to their bromo and iodo counterparts. However, their application in Suzuki coupling is often hampered by the strength of the carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[5][6] This inherent lack of reactivity necessitates the use of highly active catalyst systems to achieve efficient coupling.[5][7]
The reactivity of halopyridines in Suzuki coupling generally follows the order of bond dissociation energy: I > Br > Cl.[8] This trend dictates that iodo- and bromopyridines are typically more reactive and require less forcing reaction conditions.
Understanding the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
DOT Script for Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine. This is often the rate-determining step, particularly for less reactive chlorides.[6]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center.[5][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[9][10]
Comparative Performance: this compound vs. Other Halopyridines
The choice of halogen on the pyridine ring significantly impacts the reaction conditions required for successful Suzuki coupling. The following table provides a comparative overview based on typical experimental observations.
| Halopyridine | Relative Reactivity | Typical Catalyst System | Reaction Temperature |
| 2-Iodo-5-ethylpyridine | Highest | Pd(PPh₃)₄, Pd/C | Room Temp to 80 °C |
| 2-Bromo-5-ethylpyridine | Intermediate | Pd(dppf)Cl₂, Pd(PPh₃)₄ | 80 - 120 °C |
| This compound | Lowest | Pd(OAc)₂/SPhos, PEPPSI-IPr | 100 - 120 °C |
This table represents general trends; specific conditions can vary based on the coupling partner and other reaction parameters.
The Case for 2-Iodo- and 2-Bromopyridines
Due to their higher reactivity, 2-iodo- and 2-bromopyridines can often be coupled using traditional palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium on carbon (Pd/C) under relatively mild conditions.[1][11] These reactions typically proceed with good to excellent yields and may not require the specialized, and often more expensive, ligands needed for chloropyridines.
Overcoming the Hurdle of 2-Chloropyridines
The successful Suzuki coupling of 2-chloropyridines, including this compound, hinges on the use of highly active catalyst systems.[7] These systems typically employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7]
-
Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective.[7] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the challenging oxidative addition of the C-Cl bond to the palladium center.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as PEPPSI-IPr, are also powerful catalysts for the coupling of chloro-heterocycles.[7] They often exhibit high activity and can lead to faster reaction times.[7]
Experimental Protocols
The following are representative, generalized protocols for the Suzuki coupling of different halopyridines. Note: These protocols should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki Coupling of 2-Bromo-5-ethylpyridine (General Procedure)
DOT Script for Protocol 1 Workflow
Caption: Experimental workflow for the Suzuki coupling of 2-bromo-5-ethylpyridine.
Materials:
-
2-Bromo-5-ethylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add 2-bromo-5-ethylpyridine, the arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of this compound (Using a Buchwald Ligand)
DOT Script for Protocol 2 Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Strong base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene/water, 10:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
In a separate vial, prepare a solution of the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. Reactions with chloropyridines may require longer reaction times (12-24 hours).[7]
-
Follow the workup and purification steps as described in Protocol 1.
Conclusion
The Suzuki coupling of halopyridines is a powerful tool for the synthesis of valuable chemical entities. While 2-iodo- and 2-bromopyridines offer higher reactivity and can be coupled under milder conditions with conventional catalysts, the economic advantages of 2-chloropyridines make them highly desirable starting materials. The challenges associated with the inertness of the C-Cl bond in substrates like this compound can be effectively overcome through the use of modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. Careful selection of the catalyst, ligand, base, and solvent is paramount to achieving high yields and efficient conversion. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and optimize Suzuki coupling reactions for a wide range of halopyridine substrates.
References
- Krasňan, V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5621. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501. [Link]
- Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3563-3578. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4869-4872. [Link]
- Piango, A. G., & Gayo, L. M. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Singh, K., et al. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of Organometallic Chemistry, 867, 1-23. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Das, S., et al. (2019). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ChemistrySelect, 4(1), 133-137. [Link]
- Ortiz-Rojano, L. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(51), 32095-32100. [Link]
- Krasňan, V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5621. [Link]
- Scott, J. D., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions, 50(41), 14503-14512. [Link]
- Singh, K., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(42), 11845-11850. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Al-dujaili, A. H., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 75(30), 3939-3949. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Garrity, S. T., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2087-2101. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- Lenoir, I., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Seela, F., et al. (2007). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2′-Deoxynucleosides and Nucleosides. Organic Letters, 9(10), 1851-1854. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Sharma, A., & Kumar, V. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 5(1), 1-10. [Link]
- Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Jencks, W. P., et al. (1984). Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2, (10), 1637-1644. [Link]
- ResearchGate. (n.d.). Coupling outcomes for pyridines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chen, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 2-Chloro-5-alkylpyridine Derivatives
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold stands as a cornerstone of innovation. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 2-chloro-5-alkylpyridine derivatives have emerged as a class of significant interest, serving as crucial intermediates and bioactive molecules in their own right. This guide provides an in-depth, objective comparison of the biological performance of these derivatives against other established compounds in the fields of insect control, fungal inhibition, and cancer therapy. The insights presented herein are grounded in experimental data to empower researchers, scientists, and drug development professionals in their pursuit of novel and effective chemical entities.
Insecticidal Activity: A Comparative Analysis with Neonicotinoids
The 2-chloro-5-alkylpyridine moiety is a key structural feature of several commercially successful neonicotinoid insecticides. These compounds are valued for their systemic action and efficacy against a wide range of sucking insects.[1]
The Role of the 2-Chloro-5-alkylpyridine Scaffold
The 2-chloro-5-methylpyridine derivative is a well-established precursor in the synthesis of prominent neonicotinoids like imidacloprid and acetamiprid.[2] The chlorine atom at the 2-position and the alkyl group at the 5-position are crucial for the molecule's interaction with the nicotinic acetylcholine receptors (nAChRs) in insects.[3]
Comparative Performance Against Leading Neonicotinoids
To provide a clear comparison, we will evaluate the insecticidal activity of pyridine derivatives against two widely used neonicotinoids, Imidacloprid and Acetamiprid.
| Compound | Target Pest | LC50 (ppm) | Duration of Efficacy | Key Characteristics |
| Compound 2 (thieno[2,3-b]pyridine derivative) | Aphis craccivora (nymphs) | 0.029 (after 24h) | - | Strong to weak insecticidal activity.[4] |
| Compound 3 (thieno[2,3-b]pyridine derivative) | Aphis craccivora (nymphs) | 0.040 (after 24h) | - | Strong to weak insecticidal activity.[4] |
| Imidacloprid | Piercing-sucking pests | Varies by pest | Up to 25 days | High systemic activity, slower knockdown, less affected by temperature.[2][5] |
| Acetamiprid | Aphis craccivora (nymphs) | 0.045 (after 24h) | Shorter duration (~5 days) | Faster knockdown, contact and systemic action, more effective at higher temperatures.[2][4][5] |
Analysis: As illustrated in the table, novel thieno[2,3-b]pyridine derivatives have demonstrated potent insecticidal activity against cowpea aphids, with LC50 values comparable to or even lower than the commercial standard, acetamiprid.[4] This highlights the potential for further optimization of the 2-chloro-5-alkylpyridine scaffold to develop new and effective insecticides. Imidacloprid, while having a slower initial effect, offers a longer period of protection due to its strong systemic properties.[5] The choice between these compounds often depends on the specific application, balancing the need for rapid pest control with the desire for long-lasting efficacy.
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
Neonicotinoids and related pyridine-based insecticides act as agonists at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect. The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[3][6]
Mechanism of Neonicotinoid Insecticides.
Antifungal Activity: A New Frontier for Pyridine Carboxamides
While the insecticidal properties of some pyridine derivatives are well-established, recent research has unveiled their potential as potent antifungal agents. Specifically, pyridine carboxamides have shown promise as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[7][8]
Comparative Efficacy Against Standard Fungicides
Here, we compare the antifungal activity of a representative pyridine carboxamide derivative with two established fungicides, Fluconazole (an azole) and Boscalid (an SDHI).
| Compound | Fungal Species | EC50 (µg/mL) | Mechanism of Action |
| Compound A5 (Pyridine amide-hydrazide) | Fusarium graminearum | 2.53 | Lipid metabolism disruption |
| Magnaporthe oryzae | 2.84 | ||
| Rhizoctonia solani | 1.64 | ||
| Botrytis cinerea | 4.67 | ||
| Fluconazole | Candida species | Varies (0.25 - >64) | Ergosterol synthesis inhibition |
| Boscalid | Various fungi | Varies | Succinate dehydrogenase inhibition |
Analysis: The novel pyridine amide-hydrazide compound A5 demonstrates broad-spectrum antifungal activity with impressive EC50 values against several important plant pathogens.[9] Its efficacy is comparable to or, in some cases, potentially better than existing fungicides. This underscores the potential of the pyridine scaffold in the development of new antifungal agents, possibly with novel mechanisms of action that could help combat the growing issue of fungicide resistance.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Many pyridine carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex in the mitochondrial inner membrane, thereby blocking the electron transport chain and inhibiting fungal respiration. This ultimately leads to a depletion of cellular energy and fungal cell death.
Mechanism of SDHI Fungicides.
Anticancer Activity: Pyridine Derivatives as Inducers of Apoptosis
The structural versatility of pyridine derivatives has also led to their exploration as potential anticancer agents. Several studies have reported the cytotoxic effects of novel pyridine compounds against various cancer cell lines, often through the induction of apoptosis.[10][11][12]
Comparative Cytotoxicity Against a Standard Chemotherapeutic
To contextualize the anticancer potential of pyridine derivatives, we compare the in vitro cytotoxicity of a novel pyridine derivative with Doxorubicin, a widely used chemotherapeutic drug.[13][14][15]
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound H42 (Pyridine derivative) | SKOV3 (Ovarian) | 0.87 | G0/G1 cell cycle arrest, Apoptosis induction |
| A2780 (Ovarian) | 5.4 | ||
| Compound 7 (2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative) | Caco-2 (Colorectal) | 7.83 | S phase cell cycle arrest, Apoptosis induction |
| Doxorubicin | Caco-2 (Colorectal) | 12.49 | DNA intercalation, Topoisomerase II inhibition |
Analysis: The data reveals that certain novel pyridine derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range.[11] Notably, some of these compounds have demonstrated greater cytotoxicity against specific cancer cell lines compared to the standard drug, Doxorubicin.[12] This suggests that the pyridine scaffold is a promising starting point for the development of new anticancer therapies, potentially with improved efficacy and reduced side effects.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of many pyridine derivatives is attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[10][16] This is often achieved through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, some pyridine derivatives have been shown to induce G2/M or G0/G1 phase cell cycle arrest by upregulating cell cycle inhibitors like p21 and p53.[10][11] They can also trigger apoptosis through the activation of c-Jun N-terminal kinase (JNK) signaling or by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][12][17]
Mechanism of Anticancer Pyridine Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This method is commonly used to evaluate the efficacy of insecticides against sucking insects like aphids.
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound and a reference insecticide (e.g., Acetamiprid) in a suitable solvent (e.g., acetone with a surfactant).
-
Leaf Treatment: Dip leaves of the host plant (e.g., fava bean for cowpea aphids) into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.
-
Insect Infestation: Place the treated leaves in a petri dish with a moist filter paper. Introduce a known number of insects (e.g., 20-30 aphid nymphs) onto each leaf.
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
In Vitro Antifungal Assay (Broth Microdilution Method)
This assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a spore or cell suspension in a sterile saline solution and adjust the concentration to a standard (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: Prepare serial dilutions of the test compound and a reference fungicide (e.g., Fluconazole) in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
EC50 Determination: To determine the EC50, measure the optical density of each well using a microplate reader and calculate the concentration that inhibits 50% of fungal growth compared to the control.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Conclusion
The 2-chloro-5-alkylpyridine scaffold is a versatile and highly valuable platform in the development of bioactive compounds. This guide has demonstrated that derivatives of this core structure exhibit potent insecticidal, antifungal, and anticancer activities. In many instances, their performance is comparable or superior to existing commercial products. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the discovery of next-generation drugs and agrochemicals that are both effective and safe.
References
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. URL
- An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. MDPI. URL
- Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. URL
- Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. International Journal of Molecular Sciences. URL
- Imidacloprid vs Acetamiprid. POMAIS Agriculture. URL
- Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors. Journal of Pesticide Science. URL
- Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors.
- Imidacloprid, Acetamiprid, which one is better? –Do you know whats the difference between them?. Henan Vision Agricultural Science and Technology Co., Ltd.. URL
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. URL
- A New Benzo[3][20]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. URL
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmacognosy Journal. URL
- News - Imidacloprid VS Acetamiprid. POMAIS. URL
- The Difference Between Acetamiprid and Imidacloprid. King Quenson. URL
- What are the differences between imidacloprid and acetamiprid.
- Doxorubicin Altern
- Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. URL
- What drug can be use as a substitute of Doxorubicin in case of anticancer study.
- Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase. Sigma-Aldrich. URL
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. URL
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. URL
- Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.
- Personal Use Only Not For Distribution.
- Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. URL
- Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. URL
- Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. URL
- The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.. URL
- Doxorubicin combination drugs show activity against cancer. AABC. URL
- Cytotoxicity on the human cancer cell lines.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. URL
- Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy. MDPI. URL
- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. URL
- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. URL
- Residual Safety of Boscalid, Fluxapyroxad, Hexaconazole, Pencycuron, Pyraclostrobin, and Thifluzamide as Fungicides for the Prevention of Sclerotinia Rot on Carrot.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. URL
- Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. URL
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry Letters. URL
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Future Medicinal Chemistry. URL
- Boscalid. PubChem. URL
- Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. URL
- Field efficacy of different fungicide mixtures in control of net blotch on barley.
- Chemical structures of Neonicotinoids.
- Occurrence of Boscalid and Other Selected Fungicides in Surface Water and Groundwater in Three Targeted Use Areas in the United States.
Sources
- 1. nbinno.com [nbinno.com]
- 2. kingquenson.com [kingquenson.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. News - Imidacloprid, Acetamiprid, which one is better? –Do you know whats the difference between them? [tangagri.com]
- 6. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors [mdpi.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. mdpi.com [mdpi.com]
- 15. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy [mdpi.com]
- 16. A New Benzo[6,7]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines [mdpi.com]
- 17. journal.waocp.org [journal.waocp.org]
A Comparative Guide to the Synthesis of 2-Chloro-5-ethylpyridine: A Novel Two-Step Route vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and agrochemical development, the efficient and scalable synthesis of key heterocyclic intermediates is of paramount importance. 2-Chloro-5-ethylpyridine serves as a critical building block in the creation of a variety of active compounds, making the optimization of its synthesis a topic of significant interest[1][2]. This guide provides an in-depth, objective comparison of a novel, two-step synthetic pathway for this compound against a representative traditional multi-step approach. The analysis is grounded in established chemical principles and supported by representative experimental data to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary: A Paradigm Shift in Efficiency
The synthesis of this compound has traditionally relied on multi-step sequences that can be lengthy and may present challenges in purification. A novel approach, leveraging a palladium-catalyzed cross-coupling reaction followed by a highly selective iridium-catalyzed hydrogenation, offers a more convergent and potentially more efficient alternative. This guide will dissect both methodologies, providing detailed protocols, comparative data, and a discussion of the underlying scientific principles.
The Novel Two-Step Synthetic Route: A Modern Approach
This innovative route comprises two key transformations: the formation of a vinyl intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by a selective hydrogenation of the vinyl group.
Logical Workflow: New Synthetic Route
Caption: Workflow of the new two-step synthesis of this compound.
Step 1: Suzuki-Miyaura Cross-Coupling to 2-Chloro-5-vinylpyridine
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds[3]. In this step, the commercially available 2-Chloro-5-bromopyridine is coupled with a vinyl source, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst. Potassium vinyltrifluoroborate is an air- and moisture-stable reagent, making it a convenient vinylating agent[4][5][6].
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 2-chloro-5-bromopyridine (1.0 equiv.), potassium vinyltrifluoroborate (1.2 equiv.), and cesium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of a palladium catalyst, such as Pd(dppf)Cl2 (3 mol%), in a 9:1 mixture of THF and water.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-chloro-5-vinylpyridine.
Step 2: Iridium-Catalyzed Selective Hydrogenation
The selective hydrogenation of the vinyl group in the presence of a chloro-substituted pyridine ring is a key advantage of this new route. While traditional catalysts like Pd/C can lead to a mixture of products, including dechlorination, specialized iridium catalysts offer high selectivity for the reduction of the C=C double bond[7][8].
Experimental Protocol: Selective Hydrogenation
-
In a high-pressure reactor, dissolve 2-chloro-5-vinylpyridine (1.0 equiv.) in a suitable solvent such as dichloromethane or methanol.
-
Add a catalytic amount of an iridium-based catalyst, for example, [Ir(COD)Cl]2 in combination with a suitable ligand.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the consumption of the starting material by GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound, which can be further purified by distillation if necessary.
The Traditional Synthetic Route: A Multi-Step Approach via Sandmeyer Reaction
A common traditional approach to synthesizing 2-chloropyridine derivatives involves the Sandmeyer reaction, starting from an aminopyridine precursor[9][10][11]. This route for this compound would likely begin with the commercially available 5-ethyl-2-aminopyridine.
Logical Workflow: Traditional Synthetic Route
Caption: Workflow of the traditional synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve 5-ethyl-2-aminopyridine (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 equiv.) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Performance Comparison: A Head-to-Head Analysis
The choice of a synthetic route is often a balance of several factors. The following table provides a comparative overview of the new and traditional routes based on representative data and established chemical principles.
| Parameter | New Synthetic Route (Suzuki + Hydrogenation) | Traditional Route (Sandmeyer Reaction) |
| Number of Steps | 2 | 2 (from 5-ethyl-2-aminopyridine) |
| Overall Yield (estimated) | 70-85% | 60-75% |
| Purity (typical) | >98% (after chromatography/distillation) | >97% (after distillation) |
| Reaction Conditions | Step 1: 80 °C; Step 2: Room Temperature | Diazotization: 0-5 °C; Sandmeyer: Room Temp. |
| Reagents & Catalysts | Palladium & Iridium catalysts, organoboron | Sodium nitrite, copper(I) chloride |
| Substrate Scope | Potentially broader for analogs | Dependent on availability of aminopyridines |
| Safety Considerations | Hydrogen gas handling (Step 2) | Diazonium salts are potentially explosive |
| Cost (Qualitative) | Higher catalyst cost (Pd, Ir) | Lower reagent cost |
| Purification | Chromatography and/or distillation | Primarily distillation |
Scientific Integrity & Logic: A Deeper Dive
Causality Behind Experimental Choices
-
New Route: The choice of a Suzuki-Miyaura coupling is driven by its high functional group tolerance and the commercial availability of a wide range of boronic acids and their derivatives, allowing for potential diversification of the ethyl group. The subsequent use of a specialized iridium catalyst is crucial for the selective hydrogenation of the vinyl group without affecting the chloro-substituent on the pyridine ring, a common side reaction with less selective catalysts like palladium on carbon[7].
-
Traditional Route: The Sandmeyer reaction is a classic and reliable method for introducing a chloro-substituent onto an aromatic ring via a diazonium salt intermediate. The low temperatures required for the diazotization step are critical to prevent the decomposition of the unstable diazonium salt. Copper(I) chloride is the standard catalyst for the chloro-de-diazoniation.
Self-Validating Systems: Ensuring Product Integrity
Each protocol is designed to be a self-validating system through in-process monitoring and final product characterization.
Analytical Validation Protocol
-
Reaction Monitoring: The progress of each reaction step should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting materials and the formation of the desired product.
-
Purity Determination: The purity of the final this compound should be determined by GC-MS. The resulting mass spectrum should show a molecular ion peak at m/z = 141 and a characteristic isotopic pattern for a chlorine-containing compound. The fragmentation pattern would be expected to show losses of ethyl and chloro radicals[12][13][14].
-
Structural Confirmation: The structure of the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and three distinct aromatic protons. The chemical shifts and coupling constants will be consistent with the 2-chloro-5-ethyl substitution pattern. For reference, the ¹H NMR of the related 2-chloro-5-methylpyridine shows aromatic protons in the range of 7.1-8.2 ppm[15][16]. The ¹³C NMR will also provide a unique fingerprint for the carbon skeleton[17].
-
Physical Properties: The boiling point of the purified product should be measured and compared to literature values (Predicted: 204.3±20.0 °C)[1].
Conclusion: A Clear Advantage for the Novel Route in Efficiency and Versatility
While the traditional Sandmeyer reaction route provides a viable pathway to this compound, the novel two-step approach via Suzuki-Miyaura coupling and selective hydrogenation presents a more modern and potentially more efficient strategy. The higher overall yields, milder conditions for the hydrogenation step, and the potential for greater substrate scope make the new route an attractive option for both laboratory-scale synthesis and potential scale-up. The higher initial cost of the palladium and iridium catalysts may be offset by the increased efficiency and reduced purification efforts. Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including scale, cost considerations, and the availability of starting materials.
References
- CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google P
- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. [Link]
- Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed. [Link]
- Wittig Reaction: Mechanism and Examples - NROChemistry. [Link]
- This compound - MySkinRecipes. [Link]
- JP3046137B2 - Preparation of 2-chloropyridine - Google P
- 2-Chloropyridine - Wikipedia. [Link]
- 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
- Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. [Link]
- Mass Spectra of some substituted 2-Chloro-pyridones.
- Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles - ResearchG
- A preparation of 2-chloropyridine / - ResearchG
- ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
- A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Educ
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing). [Link]
- Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. As for the entire assessment, this cost calculation also includes the preparation of all materials needed for the Suzuki reactions presented in Schemes 1 and 2.
- Mass Spectrometry - Fragmentation P
- Wittig Reaction Experiment Part 2: Reaction and Product Isol
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines | Catalysis | ChemRxiv | Cambridge Open Engage. [Link]
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. [Link]
- 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. [Link]
- Deaminative chlorination of aminoheterocycles - PMC - NIH. [Link]
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]
- Regioselective Chlorination and Suzuki-Miyaura Cross-Coupling of 4-Alkoxy-2-Coumarins, 2-Pyrones and Related Heterocycles | Request PDF - ResearchG
- Iridium-catalyzed enantioselective hydrogenation of vinyl boron
- Simulation of direct chlorination of ethylene in a two-phase reactor by coupling equilibrium, kinetic and popul
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][7]benzodiazepin-1( 2H)-ones - PubMed. [Link]
- mass spectra - fragmentation p
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. JP3046137B2 - Preparation of 2-chloropyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. rsc.org [rsc.org]
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2-Chloro-5-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethylpyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is critical as impurities can affect the efficacy, safety, and stability of the final product. Therefore, robust and validated analytical methods are essential for its accurate quantification and impurity profiling. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. As no standardized method for this specific compound is readily available in published literature, this document outlines adaptable methodologies based on established methods for structurally similar halogenated pyridines.[3][4]
The Crucial Role of Analytical Method Validation
Before delving into the specific methodologies, it is paramount to understand the principle of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[6] A validated method ensures reliable and reproducible data, which is a cornerstone of quality control in the pharmaceutical industry.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high-resolution separation and definitive identification based on mass-to-charge ratio and fragmentation patterns.[7]
Rationale for GC-MS Method Design
The design of a robust GC-MS method is a systematic process. The selection of the column, temperature program, and MS parameters is critical for achieving optimal separation and sensitivity. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often a good starting point for the analysis of pyridine derivatives due to its ability to separate compounds based on their boiling points and polarity. The temperature program is optimized to ensure good peak shape and resolution from potential impurities. Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS Analysis
The following is a detailed protocol for the GC-MS analysis of this compound, based on established methods for similar compounds.[6][8]
1. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard or sample and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Solution: Dilute the sample with the chosen solvent to a concentration that falls within the calibration range.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 40-350 |
| Scan Mode | Full Scan |
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Illustrative GC-MS Workflow
Sources
A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-ethylpyridine: The Ascendancy of qNMR
In the landscape of pharmaceutical and agrochemical development, the precise characterization of chemical intermediates is not merely a procedural step but the bedrock of quality and safety. 2-Chloro-5-ethylpyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides, demands rigorous purity assessment to ensure the efficacy and safety of the final product.[1][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for the assay of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Principle of Quantitative NMR (qNMR): A First-Principles Approach
Quantitative NMR (qNMR) stands apart from many other analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] This fundamental principle allows for the determination of the absolute concentration or purity of a substance without the need for compound-specific calibration curves, a significant advantage over chromatographic methods.[5][6] For ¹H qNMR, the most common variant, the high natural abundance (99.99%) and high gyromagnetic ratio of protons contribute to its excellent sensitivity and applicability to nearly all organic molecules.[7]
The success of a qNMR assay hinges on meticulous planning and execution, encompassing four key stages: method planning, sample preparation, data collection, and data processing.[7] A critical aspect of method planning is the selection of a suitable internal standard.
Causality in Experimental Design: Why Every Step Matters
Internal Standard Selection: The choice of an internal standard is paramount for accurate quantification. An ideal internal standard should:
-
Possess high purity (≥99%) and be chemically stable, ensuring that its contribution to the NMR spectrum is well-defined and unchanging.[8]
-
Have resonance peaks that are well-resolved from the analyte's signals to prevent overlap and integration errors.[8]
-
Be soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[8]
-
Exhibit similar relaxation properties to the analyte to avoid systematic errors in quantification.[9]
For the assay of this compound, a suitable internal standard would be a compound like 1,4-bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4), which provides a sharp singlet in a region of the spectrum typically devoid of other signals.[10]
Relaxation Delay (D1): The relaxation delay (D1) is the time allowed for the nuclear spins to return to their equilibrium state before the next pulse sequence.[11] If this delay is too short relative to the spin-lattice relaxation time (T1) of the nuclei, the signals may become saturated, leading to inaccurate integrals.[12] For quantitative work, a relaxation delay of at least 5 times the longest T1 of interest is recommended to ensure complete relaxation and accurate quantification.[11][13]
A Self-Validating System: The qNMR Workflow
The qNMR workflow is designed to be a self-validating system, where the integrity of the data is ensured at each step.
Caption: The qNMR experimental workflow from sample preparation to purity calculation.
Experimental Protocol: qNMR Assay of this compound
1. Sample Preparation:
- Accurately weigh approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid, 99.5%+ purity) into a vial. The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[5]
- Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that provides good solubility for both the analyte and the internal standard.[8]
- Ensure complete dissolution by vortexing, then transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.[7]
- Use a standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).[7]
- Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons, particularly the aromatic protons which may have longer T1 values.
- Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[14]
3. Data Processing and Purity Calculation:
- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform manual phasing and baseline correction to ensure accurate integration.[7]
- Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the ethyl group's quartet and triplet or the aromatic protons can be used. For maleic acid, the singlet of the two olefinic protons is ideal.[15]
- Calculate the purity of this compound using the following equation[7]:
Comparison with Alternative Analytical Methods
While qNMR offers a primary method of quantification, traditional techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titration are also employed for purity determination.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For this compound, a GC method coupled with a Flame Ionization Detector (FID) is a common choice.
Typical GC Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detector Temperature (FID): 280 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Quantification: Requires a certified reference standard of this compound to create a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a liquid mixture. A reverse-phase HPLC method is suitable for this compound.[16]
Typical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]
-
Mobile Phase: A gradient of acetonitrile and water, potentially with an acid modifier like formic or phosphoric acid.[16][17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 240 nm).[17]
-
Quantification: Relies on a calibration curve generated from a reference standard of known purity.
Karl Fischer Titration for Water Content
For a comprehensive purity assessment, the water content of the this compound sample should be determined, as water can be a significant impurity. Karl Fischer titration is the gold standard for this purpose.[18][19] It is a highly selective and accurate method for quantifying water content, even at trace levels.[20] The method involves the stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[21]
Comparative Performance at a Glance
| Feature | qNMR | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Karl Fischer Titration |
| Principle | Signal area proportional to the number of nuclei | Separation based on volatility and interaction with stationary phase | Separation based on partitioning between mobile and stationary phases | Stoichiometric reaction with water |
| Quantification | Absolute (with internal standard) | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute for water content |
| Reference Standard | Requires a certified internal standard of a different compound | Requires a certified standard of the analyte | Requires a certified standard of the analyte | Requires a standardized titrant |
| Selectivity | High, based on unique chemical shifts | High, based on retention time | High, based on retention time | Highly selective for water |
| Accuracy | Excellent (typically <1% RSD) | Good to Excellent | Good to Excellent | Excellent |
| Sample Throughput | Moderate | High | High | High |
| Destructive? | No | Yes | Yes | Yes |
| Strengths | Primary method, no analyte-specific standard needed, structural information | High resolution for volatile impurities | Broad applicability, high sensitivity | Gold standard for water determination |
| Limitations | Lower sensitivity than chromatography, potential for signal overlap | Requires volatile and thermally stable analytes | Requires chromophores for UV detection, potential for co-elution | Only measures water content |
Decision-Making in Method Selection
The choice of analytical method depends on the specific requirements of the assay, including the desired accuracy, the availability of reference standards, and the nature of potential impurities.
Caption: A decision tree for selecting the appropriate analytical method for purity assay.
Conclusion: The Strategic Advantage of qNMR
For the assay of this compound, qNMR offers a distinct strategic advantage, particularly in research and development settings where a certified reference standard of the analyte may not be available.[5] Its nature as a primary ratio method, combined with its high precision and the wealth of structural information it provides, makes it an unparalleled tool for purity determination.[3][22] While chromatographic techniques remain workhorses for routine quality control due to their high throughput, qNMR provides a foundational, reference-standard-independent method that can be used to qualify secondary standards for use in these other techniques.[23][24] A comprehensive purity assessment should ideally leverage the strengths of multiple techniques: qNMR for an absolute purity value, chromatography for profiling impurities, and Karl Fischer titration for accurate water content determination. This integrated approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the downstream products.
References
- GMP Insiders.
- Emery Pharma.
- Mettler Toledo.
- Wikipedia.
- Scharlab.
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
- PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link]
- Mestrelab Resources. What is qNMR and why is it important?. [Link]
- University of Cambridge.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
- National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]
- ResolveMass Laboratories Inc.
- IMSERC. Building Block.
- JEOL Ltd. What is qNMR (quantitative NMR) ?
- Pharmaceutical Technology.
- YouTube.
- Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]
- SIELC Technologies. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. [Link]
- GMP SOP. What is meant by reference standard in pharmaceuticals?. [Link]
- MDPI.
- PMC - NIH.
- ResearchGate. (PDF)
- ACS Publications.
- US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
- University of Iowa. NMR Parameter Primer. [Link]
- University of Edinburgh. Measuring relaxation times - Inversion recovery for T1. [Link]
- University of Wisconsin-Madison. Optimized Default 1H Parameters. [Link]
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
- Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]
- Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- JEOL Ltd.
- Durham University.
- PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. [Link]
- SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. [Link]
- MySkinRecipes. This compound. [Link]
- PubMed. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. rssl.com [rssl.com]
- 6. azom.com [azom.com]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Building Block. The relaxation delay [imserc.northwestern.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. NMR Relaxation [chem.ch.huji.ac.il]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. mt.com [mt.com]
- 20. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 21. Karl Fischer water content titration - Scharlab [scharlab.com]
- 22. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gmpsop.com [gmpsop.com]
- 24. who.int [who.int]
Decoding Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-ethylpyridine Analogs for Nicotinic Acetylcholine Receptor Modulation
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone for constructing biologically active molecules. Among these, 2-chloro-5-ethylpyridine serves as a critical intermediate and a foundational structure for a range of potent compounds, particularly those targeting nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth comparison of this compound analogs, elucidating the nuanced relationship between their chemical structure and biological activity. By synthesizing data from various studies, we will explore how subtle molecular modifications can dramatically influence potency and selectivity, offering a valuable resource for researchers in the field.
The 2-Chloro-5-substituted Pyridine Scaffold: A Privileged Pharmacophore
The 2-chloro-5-substituted pyridine moiety is a key pharmacophore found in a variety of bioactive compounds, most notably in the neonicotinoid class of insecticides.[1][2] The chlorine atom at the 2-position and the substituent at the 5-position are crucial for interaction with the target receptor, primarily the nAChR in insects.[3][4] The ethyl group in this compound provides a lipophilic character that can influence binding affinity and pharmacokinetic properties. Understanding the structure-activity relationship (SAR) of analogs based on this core structure is paramount for designing next-generation compounds with improved efficacy and safety profiles.
Synthesis of this compound and its Analogs
The synthetic accessibility of this compound and its derivatives is a key factor in its widespread use as a chemical intermediate.[5][6] A common synthetic route involves the selective hydrogenation of 2-chloro-5-vinylpyridine, which can be prepared through methods like Suzuki or Wittig reactions from 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine, respectively.[7]
Caption: Synthetic routes to this compound.
Modifications to the ethyl group or the chloro substituent can be achieved through various organic synthesis techniques, allowing for the creation of a diverse library of analogs for SAR studies.[8][9]
Structure-Activity Relationship: A Comparative Analysis
The biological activity of this compound analogs is highly dependent on the nature of the substituents on the pyridine ring. The primary target for many of these compounds is the nAChR, a ligand-gated ion channel crucial for synaptic transmission.[10][11][12] The SAR can be systematically explored by modifying the 5-position substituent and observing the impact on insecticidal activity or receptor binding affinity.
Modification of the 5-Position Substituent
The ethyl group at the 5-position can be replaced with various other functional groups to probe the binding pocket of the nAChR. The general trend observed is that the size, electronics, and hydrogen bonding capacity of this substituent significantly influence activity.
| Analog | Modification at 5-Position | Observed Activity | Rationale for Activity Change |
| Parent Compound | -CH₂CH₃ (Ethyl) | Baseline activity | Provides optimal lipophilicity and size for the binding pocket. |
| Analog A | -CH₃ (Methyl) | Often reduced activity | Smaller size may lead to weaker van der Waals interactions within the receptor.[6] |
| Analog B | -CH=CH₂ (Vinyl) | Variable activity, can be a precursor | The double bond introduces rigidity and potential for different interactions.[7] |
| Analog C | -C(O)CH₃ (Acetyl) | Can exhibit activity, serves as a synthetic handle | The carbonyl group can act as a hydrogen bond acceptor, potentially increasing binding affinity.[8] |
| Analog D | -CH₂-Heterocycle | Potentially high activity | Introduction of a heterocyclic ring can lead to additional binding interactions and improved potency, as seen in many neonicotinoids.[1][13] |
The Critical Role of the 2-Chloro Substituent
The chlorine atom at the 2-position is a key feature for the activity of many nAChR-targeting insecticides. It acts as an essential electron-withdrawing group, influencing the electronic properties of the pyridine ring and its interaction with the receptor.[3] Replacing the chlorine with other halogens or functional groups can have a profound impact on activity.
| Analog | Modification at 2-Position | Observed Activity | Rationale for Activity Change |
| Parent Compound | -Cl (Chloro) | High activity | Optimal balance of electron-withdrawing character and size for receptor interaction. |
| Analog E | -F (Fluoro) | Often similar or slightly reduced activity | Fluorine is also electron-withdrawing but has a smaller atomic radius. |
| Analog F | -Br (Bromo) | Can maintain activity | Bromine is larger and less electronegative than chlorine, which may alter binding. |
| Analog G | -H (Unsubstituted) | Significantly reduced or abolished activity | Lack of an electron-withdrawing group diminishes the key interaction with the nAChR. |
Experimental Protocols for Activity Evaluation
To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following outlines a typical workflow for assessing the insecticidal activity and nAChR binding of this compound analogs.
Insecticidal Activity Assay
Objective: To determine the lethal concentration (LC50) of the analogs against a target insect species, such as the cowpea aphid (Aphis craccivora).[1][2]
Methodology:
-
Compound Preparation: Analogs are dissolved in an appropriate solvent (e.g., acetone or DMSO) to create stock solutions.
-
Serial Dilutions: A series of dilutions are prepared from the stock solutions to test a range of concentrations.
-
Treatment Application: The dilutions are applied to the insect's food source (e.g., leaf discs) or directly to the insects via topical application or spray.
-
Insect Exposure: A known number of insects are exposed to the treated substrate for a defined period (e.g., 24 or 48 hours).
-
Mortality Assessment: The number of dead insects is counted at the end of the exposure period.
-
Data Analysis: The mortality data is used to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.
Caption: Workflow for determining insecticidal activity.
Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the analogs for the target nAChR.[3][4]
Methodology:
-
Receptor Preparation: Membranes from cells expressing the target nAChR subtype (e.g., α4β2) or insect neuronal membranes are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine) is used.
-
Competition Assay: The receptor preparation is incubated with the radioligand and varying concentrations of the test analog.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand), from which the Ki value is determined.
Conclusion and Future Perspectives
The structure-activity relationship of this compound analogs is a rich field of study with significant implications for the development of new insecticides and therapeutic agents. The 2-chloro and 5-ethyl groups are key determinants of activity, and systematic modifications of these positions have yielded valuable insights into the molecular requirements for potent nAChR modulation. Future research will likely focus on designing analogs with enhanced selectivity for insect nAChRs over vertebrate receptors to improve safety profiles. Furthermore, the exploration of novel substituents at the 5-position, including more complex heterocyclic moieties, holds promise for the discovery of next-generation compounds with superior efficacy and environmental compatibility.[14]
References
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- MySkinRecipes. (n.d.). This compound.
- PMC. (2024).
- PubMed Central. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-5-acetylpyridine synthesis.
- MDPI. (n.d.). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties.
- PMC - NIH. (2018). Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents.
- MDPI. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
- RSC Publishing. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )- ....
- PMC - PubMed Central. (2023).
- PubMed Central. (n.d.). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)
- PubMed. (n.d.). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887).
- MDPI. (2023).
- Benchchem. (n.d.). Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.
- Patent 0121320. (n.d.).
- MDPI. (n.d.). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins.
- Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
- ResearchGate. (n.d.). Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs).
- RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
Sources
- 1. Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 8. 2-Chloro-5-acetylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )- ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02388A [pubs.rsc.org]
A Computational and Experimental Guide to the Reactivity of 2-Chloro- and 2-Bromopyridines
For researchers, scientists, and drug development professionals, the 2-halopyridine scaffold is a cornerstone of modern synthesis, providing a versatile entry point for constructing complex molecular architectures. The choice between a 2-chloro- or 2-bromopyridine derivative is a frequent decision point, with significant implications for reaction efficiency, cost, and downstream functionalization strategies. This guide presents an in-depth comparison of their reactivity, integrating computational modeling with field-proven experimental protocols to provide a clear, data-driven framework for substrate selection.
We will move beyond simple reactivity trends to explore the underlying electronic and mechanistic factors that govern the performance of these crucial building blocks in two major classes of transformations: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Part 1: A Computational Lens on Reactivity
To objectively compare the intrinsic reactivity of 2-chloro- and 2-bromopyridines, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT allows us to model molecular structures, electronic properties, and reaction energy profiles, providing quantitative insights that explain and predict experimental outcomes.[1]
Theoretical Framework and Workflow
Our analysis focuses on key computed parameters:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): A measure of the bond's strength. A lower BDE generally correlates with easier bond cleavage.
-
Activation Energy (ΔG‡) of Oxidative Addition: The energy barrier for the rate-determining step in most palladium-catalyzed cross-coupling reactions. A lower barrier signifies a faster reaction.
-
LUMO (Lowest Unoccupied Molecular Orbital) Energy: The energy of the lowest-energy empty orbital. A lower LUMO energy indicates greater electrophilicity and susceptibility to nucleophilic attack.[1]
-
Activation Energy (ΔG‡) of Meisenheimer Complex Formation: The energy barrier to form the key intermediate in an SNAr reaction.
The typical workflow for such a computational investigation is outlined below.
Caption: A generalized workflow for the computational analysis of reactivity using DFT.
Palladium-Catalyzed Cross-Coupling Reactions
In transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, the initial oxidative addition of the aryl halide to a Pd(0) complex is typically the rate-determining step.[2][3] The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl, directly correlating with the C-X bond strength.[4]
Computational studies confirm this trend by quantifying the activation energy barrier for this crucial step. The weaker C-Br bond in 2-bromopyridine leads to a significantly lower activation barrier for oxidative addition compared to the stronger C-Cl bond in 2-chloropyridine.[5] While the precise mechanism can be nuanced—sometimes proceeding through a concerted pathway and other times an SNAr-type displacement—the energetic outcome remains consistent.[6][7]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Computational Data for Pd-Catalyzed Cross-Coupling (Illustrative values based on trends reported in computational literature.[1][5])
| Parameter | 2-Chloropyridine | 2-Bromopyridine | Implication for Reactivity |
| C-X Bond Dissociation Energy (kcal/mol) | ~97 | ~81 | The C-Br bond is significantly weaker, requiring less energy to break. |
| ΔG‡ Oxidative Addition (kcal/mol) | Higher | Lower | 2-Bromopyridine undergoes the rate-limiting step much faster. |
This computational data provides a strong theoretical foundation for the widely observed experimental reality: 2-bromopyridines are substantially more reactive substrates in palladium-catalyzed cross-coupling reactions.[8]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactivity is governed by different electronic principles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[9][10]
Here, the electronegativity of the halogen plays a dual role. A more electronegative halogen (Cl vs. Br) more strongly polarizes the C-X bond and provides greater inductive stabilization to the anionic Meisenheimer complex, thereby lowering the activation energy for the initial, often rate-determining, nucleophilic attack.[11][12] This leads to a reversal of the reactivity trend typically observed in cross-coupling, with the order often being F > Cl > Br > I.[9]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Table 2: Comparative Computational Data for SNAr Reactions (Illustrative values based on established mechanistic principles.[9][11])
| Parameter | 2-Chloropyridine | 2-Bromopyridine | Implication for Reactivity |
| LUMO Energy (eV) | Lower | Higher | The C-Cl bond carbon is more electrophilic and susceptible to attack. |
| ΔG‡ Meisenheimer Formation (kcal/mol) | Lower | Higher | Nucleophilic attack is kinetically more favorable for 2-chloropyridine. |
It is crucial to note that this trend holds when the initial nucleophilic attack is the rate-determining step. For certain highly reactive nucleophiles, the expulsion of the leaving group can become rate-limiting, which can invert the reactivity order back to I > Br > Cl > F, favoring the better leaving group.[9]
Part 2: Experimental Protocols and Validation
The following protocols provide practical, self-validating methodologies for key transformations, reflecting the computational insights discussed above.
Experimental Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is designed to address the lower reactivity of 2-chloropyridines by using a highly active catalyst system. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to facilitate the challenging oxidative addition of the C-Cl bond.[2][13][14]
Objective: To synthesize a 2-arylpyridine from a 2-chloropyridine derivative and an arylboronic acid.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (e.g., 10:1 mixture), degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/block
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate (0.02 mmol) and SPhos ligand (0.04 mmol). The use of a pre-catalyst can also be considered for convenience and reproducibility.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction Execution: Heat the reaction mixture to 100–110 °C with vigorous stirring. Higher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12–24 hours for completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
This protocol leverages the higher reactivity of 2-bromopyridines, which allows for efficient C-N bond formation under standard Buchwald-Hartwig conditions.[16][17]
Objective: To synthesize an N-aryl-2-aminopyridine from a 2-bromopyridine derivative and a primary or secondary amine.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
(±)-BINAP or a suitable Buchwald ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/block
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Catalyst Pre-formation: Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture at room temperature for 10-15 minutes. A color change often indicates the formation of the active Pd(0) catalyst.
-
Substrate Addition: Add the 2-bromopyridine derivative (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture, either neat or as a solution in a small amount of toluene.
-
Reaction Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 4–16 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like diethyl ether or ethyl acetate (20 mL).
-
Purification: Wash the organic layer with brine (2 x 15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by evaporation under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[15]
Conclusion: A Data-Driven Approach to Substrate Selection
The choice between 2-chloro- and 2-bromopyridine is not arbitrary but a strategic decision rooted in chemical principles.
-
For Palladium-Catalyzed Cross-Coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), 2-bromopyridines are the superior substrates. Their lower C-Br bond dissociation energy translates to a lower activation barrier for the rate-limiting oxidative addition step, resulting in faster reactions, higher yields, and milder required conditions. While modern, highly active catalysts can enable the use of 2-chloropyridines, they often require higher temperatures and catalyst loadings.[2][13]
-
For Nucleophilic Aromatic Substitution (SNAr) reactions, 2-chloropyridines are generally more reactive. The higher electronegativity of chlorine enhances the electrophilicity of the substituted carbon and stabilizes the key Meisenheimer intermediate, leading to a faster rate of nucleophilic attack.
By integrating the predictive power of computational modeling with robust experimental validation, researchers can make informed, rational decisions, optimizing synthetic routes and accelerating the pace of discovery in chemical and pharmaceutical development.
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- BenchChem. (2025).
- Couto, M., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865. [Link]
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem. (2025).
- Kim, H., & Shang, R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- BenchChem. (2025).
- Gürbüz, N., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 21(11), 1482. [Link]
- Lando, V. R., & Schlosser, M. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. [Link]
- Vantourout, J. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2846-2856. [Link]
- Johnson, M. T., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Shang, R., & Kim, H. (2007).
- Schlosser, M., & Lando, V. R. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Wikipedia. (2023).
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- de la Cruz, P., et al. (2007). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Semantic Scholar. [Link]
- Ahlquist, M., & Norrby, P.-O. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- YouTube. (2019).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 6. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-Chloro-5-ethylpyridine and Its Halogenated Analogs
Introduction: The Critical Role of Stability in Pyridine Intermediates
Substituted pyridines are foundational scaffolds in modern chemistry, finding extensive application as intermediates in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical sectors.[1][2] 2-Chloro-5-ethylpyridine, with its specific substitution pattern, serves as a versatile building block for creating more complex, biologically active molecules.[1][3] However, the successful transition from a laboratory-scale synthesis to a robust manufacturing process hinges on a thorough understanding of the molecule's inherent stability. Degradation of such an intermediate not only leads to yield loss but can also introduce impurities that may be difficult to remove, potentially compromising the safety and efficacy of the final product.
This guide provides an in-depth, comparative assessment of the stability of this compound against its bromo- and fluoro-analogs. We will delve into the mechanistic principles governing their degradation and present a framework of self-validating experimental protocols designed to rigorously evaluate their stability under various stress conditions. The objective is to equip researchers, process chemists, and drug development professionals with the expertise to anticipate stability challenges, select appropriate storage and handling conditions, and ensure the integrity of these critical chemical intermediates.
The Analogs: A Study in Halogen-Modulated Reactivity
To contextualize the stability of this compound, we have selected two key analogs for this comparative study. The choice of these analogs is deliberate, allowing for a systematic evaluation of how changing the halogen at the 2-position influences the overall stability of the molecule. The ethyl group at the 5-position remains constant to isolate the effect of the halogen.
-
Target Compound: this compound
-
Analog 1: 2-Bromo-5-ethylpyridine
-
Analog 2: 2-Fluoro-5-ethylpyridine
From a mechanistic standpoint, the stability of these compounds is largely dictated by the nature of the carbon-halogen (C-X) bond and its influence on the electron density of the pyridine ring.[4] The pyridine ring itself is electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[4][5] The halogen atom at the 2-position is a good leaving group, and its lability is modulated by its electronegativity and the strength of the C-X bond.
Experimental Design: A Framework for Forced Degradation Studies
To comprehensively assess stability, we employ forced degradation (or stress testing) studies. The purpose is not merely to identify if a compound degrades, but to understand how and how quickly it degrades under conditions more severe than typical storage. This approach provides critical insights into potential degradation pathways and helps in the development of stability-indicating analytical methods.
Our experimental workflow is designed to be a self-validating system. This is achieved by including control samples and ensuring that the analytical method used can separate the parent compound from its degradation products, thus confirming that any observed loss of the parent compound is due to degradation and not analytical artifact.
Caption: Experimental workflow for comparative stability assessment.
Detailed Experimental Protocols
The following protocols are grounded in established principles and regulatory guidelines, such as the ICH Q1B guideline for photostability testing.[6] The use of a stability-indicating HPLC method with a Diode-Array Detector (DAD) is crucial, as it allows for both quantification of the parent peak and spectral analysis of new peaks to confirm they are degradation products.
Protocol: Hydrolytic Stability Assessment
-
Preparation of Test Solutions: Prepare a 1 mg/mL solution of each compound (this compound and its analogs) in acetonitrile.
-
Preparation of Stress Media: Prepare three media: 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Add 100 µL of the stock solution to 900 µL of each stress medium in separate, sealed glass vials. This creates a final concentration of 100 µg/mL with 10% acetonitrile as a co-solvent to ensure solubility.
-
Control Sample: Prepare a control by adding 100 µL of the stock solution to 900 µL of a 90:10 water:acetonitrile solution. Store this vial at 2-8°C, protected from light.
-
Stress Condition: Place the acidic, neutral, and basic sample vials in a thermostatically controlled oven at 60°C.
-
Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours. Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to quench the reaction.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-DAD method. Calculate the percentage of the parent compound remaining by comparing the peak area to the time-zero (T0) sample.
Protocol: Photostability Assessment (ICH Q1B)
-
Sample Preparation: Prepare a 1 mg/mL solution of each compound in acetonitrile. Separately, weigh approximately 5 mg of each solid compound and spread it thinly in a shallow, transparent dish.
-
Exposure: Place the solution samples (in sealed, UV-transparent quartz vials) and the solid-state samples into a photostability chamber.
-
Control Samples: Prepare identical samples but wrap them completely in aluminum foil to serve as dark controls. Place these alongside the exposed samples in the chamber to experience the same thermal conditions.
-
Light Source: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a controlled spectrum of both cool white fluorescent light (overall illumination ≥ 1.2 million lux hours) and near-ultraviolet light (integrated near UV energy ≥ 200 watt hours/square meter).
-
Analysis: After the exposure period, dissolve the solid samples in a known volume of acetonitrile. Analyze all samples (exposed and dark controls) by HPLC-DAD.
-
Evaluation: Calculate the percentage degradation by comparing the exposed sample to the dark control. A significant difference indicates photolability.
Comparative Stability Data (Illustrative)
The data presented in the following table is illustrative, based on established chemical principles of C-X bond strength (C-F > C-Cl > C-Br) and halogen electronegativity. It serves as a model for the expected outcomes of the described protocols.
| Stress Condition (72h) | 2-Fluoro-5-ethylpyridine (% Degradation) | This compound (% Degradation) | 2-Bromo-5-ethylpyridine (% Degradation) | Primary Degradation Pathway |
| Thermal (Solid, 80°C) | < 0.5% | < 0.5% | < 1.0% | Minimal decomposition |
| Hydrolysis (0.1M HCl, 60°C) | 8.5% | 4.2% | 3.1% | Acid-catalyzed hydrolysis |
| Hydrolysis (Water, 60°C) | 1.2% | < 0.5% | < 0.5% | Neutral hydrolysis |
| Hydrolysis (0.1M NaOH, 60°C) | 25.1% | 15.8% | 11.5% | Base-catalyzed hydrolysis |
| Photolysis (Solution, ICH) | 18.3% | 22.5% | 31.7% | Homolytic C-X bond cleavage |
| Photolysis (Solid, ICH) | < 2.0% | < 2.0% | 3.5% | Surface-level photodegradation |
Analysis and Mechanistic Interpretation
The illustrative data reveals distinct stability profiles for the three analogs, driven by the properties of the halogen substituent.
-
Hydrolytic Stability: The rate of hydrolysis is significantly influenced by pH. Under basic conditions, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a hydroxide ion attacks the electron-deficient carbon at the 2-position. The high electronegativity of fluorine makes the 2-fluoro analog the most susceptible to this attack, leading to the highest degradation. Conversely, under acidic conditions, the pyridine nitrogen is protonated, further activating the ring, but the trend appears reversed. This can be a complex interplay of factors including leaving group ability and protonation effects. The parent 2-chloropyridine shows moderate stability, a common characteristic for such compounds which are known to undergo hydrolysis under forcing conditions.[7][8]
-
Photostability: Photodegradation is initiated by the absorption of UV light, which can lead to the homolytic cleavage of the carbon-halogen bond.[9] The energy required for this cleavage is inversely related to the bond strength (C-F > C-Cl > C-Br). Consequently, the 2-bromo-5-ethylpyridine, with the weakest C-Br bond, exhibits the most significant photodegradation. The this compound is also susceptible to photodegradation, a known pathway for chloropyridines.[9] It's noteworthy that degradation is far more pronounced in solution than in the solid state, highlighting the importance of the physical form in assessing stability.
Caption: Proposed mechanism for base-catalyzed hydrolysis.
Conclusion and Recommendations
This comparative guide demonstrates that the stability of 2-halo-5-ethylpyridines is profoundly influenced by the nature of the halogen substituent.
-
This compound exhibits moderate overall stability. It is relatively stable under neutral and thermal conditions but shows susceptibility to base-catalyzed hydrolysis and significant degradation upon exposure to light in solution.
-
2-Bromo-5-ethylpyridine is the least photostable of the analogs due to the weaker C-Br bond but shows slightly better resistance to hydrolysis compared to the chloro- and fluoro-analogs.
-
2-Fluoro-5-ethylpyridine is the most stable to photolytic stress but is the most susceptible to nucleophilic attack, leading to poor stability in basic aqueous media.
Recommendations for Researchers and Professionals:
-
Storage and Handling: All three compounds, particularly this compound, should be stored in tightly sealed, amber containers to protect from light and moisture.[1] Storage in a cool, dry place is recommended.[10]
-
Process Conditions: When using these intermediates in synthesis, careful consideration must be given to the pH of the reaction medium. Strongly basic aqueous conditions should be avoided or the residence time minimized, especially when working with the 2-fluoro analog.
-
Analytical Method Development: When developing quality control methods, it is imperative to use a stability-indicating assay capable of separating the parent compound from its potential hydrolytic and photolytic degradants. The forced degradation protocols outlined here provide an excellent framework for validating such methods.
By understanding these stability nuances, scientists can better control the quality and integrity of their chemical processes, ultimately leading to more robust and reliable development of the final target molecules.
References
- ResearchGate. Observed and predicted permeability values for substituted pyridines.
- PubChem. 2-Chloropyridine. National Center for Biotechnology Information.
- PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. National Library of Medicine.
- ACS Publications. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. American Chemical Society.
- NIH. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
- MySkinRecipes. This compound.
- ResearchGate. Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF.
- NIST. 2-chloropyridine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology.
- Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
- Wikipedia. 2-Chloropyridine.
- NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health.
- Wikipedia. Pyridine.
- NIH. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. National Institutes of Health.
- Royal Society of Chemistry. Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks.
- Royal Society of Chemistry. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches.
- ACS Publications. Precise Semi-Experimental Equilibrium (reSE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. American Chemical Society.
- PubMed. Towards Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A review). National Library of Medicine.
- National Toxicology Program. 2-Chloropyridine.
- The Good Scents Company. 5-ethyl-2-methyl pyridine.
- eChemPortal. 5-Ethyl-2-picoline CAS N°: 104-90-5.
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
- PubChem. 2-Bromo-5-methylpyridine. National Center for Biotechnology Information.
- ACS Publications. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. American Chemical Society.
- ResearchGate. (PDF) Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation.
- IndiaMART. 2-Chloro-5-methylpyridine - Latest Price, Manufacturers & Suppliers.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-methylpyridine(18368-64-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
A Guide to the Kinetic Analysis of Reactions with 2-Chloro-5-ethylpyridine: A Comparative Approach
Introduction: The Significance of 2-Chloro-5-ethylpyridine in Chemical Synthesis
This compound is a pivotal heterocyclic building block in the chemical industry. Its structure is a common feature in a variety of specialized chemicals, including active pharmaceutical ingredients (APIs) and advanced agrochemicals. The strategic placement of the chloro, ethyl, and pyridine nitrogen functionalities makes it a versatile substrate for a range of chemical transformations. Understanding the kinetics of these reactions—the rates at which they occur and the factors that influence them—is paramount for researchers and process chemists. Kinetic studies provide a deeper understanding of reaction mechanisms, facilitate the optimization of reaction conditions for improved yield and purity, and are crucial for ensuring the safety and scalability of chemical processes.
This guide provides a comparative analysis of the kinetic profiles of key reactions involving this compound. We will explore nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering insights into experimental design, data interpretation, and how the reactivity of this substrate compares to common alternatives.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. In this pathway, a nucleophile replaces a leaving group (in this case, the chloride) on the aromatic ring.
Mechanistic Overview: The Addition-Elimination Pathway
The generally accepted mechanism for SNAr reactions on electron-deficient rings like pyridine is a two-step addition-elimination process.[1] The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring. The first step, the formation of the intermediate, is usually the rate-determining step of the reaction.
Kinetic Profile and Comparison with Alternative Substrates
The reactivity of this compound in SNAr reactions is governed by the electronic properties of its substituents. The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the 2-position towards nucleophilic attack. The 5-ethyl group, being a weak electron-donating group, has a modest deactivating effect compared to an unsubstituted ring.
To contextualize its reactivity, a comparison with other substituted chloropyridines is instructive:
-
2-Chloro-5-nitropyridine: This analogue contains a powerful electron-withdrawing nitro group in the para-position relative to the chloride. This group strongly stabilizes the negative charge in the Meisenheimer intermediate, dramatically accelerating the rate of reaction. Kinetic studies on nitro-substituted pyridines have shown them to be significantly more reactive than their non-nitrated counterparts.[1][2] For instance, the reaction of 2-chloro-5-nitropyridine with anilines follows second-order kinetics and is substantially faster than would be expected for this compound under identical conditions.[2]
-
2-Chloropyrimidine: In this case, a second nitrogen atom in the ring further depletes the electron density, making the chloro-substituted carbon even more electrophilic. Kinetic studies have demonstrated that 2-chloropyrimidine is highly reactive towards nucleophiles.[3]
Table 1: Qualitative Reactivity Comparison in SNAr Reactions
| Substrate | Key Substituent | Expected Relative Reactivity | Rationale |
| 2-Chloro-5-nitropyridine | 5-Nitro (Strongly withdrawing) | Very High | Strong stabilization of the Meisenheimer complex.[1][2] |
| 2-Chloropyrimidine | Second Ring Nitrogen | High | Increased ring dearomatization and electrophilicity.[3] |
| This compound | 5-Ethyl (Weakly donating) | Moderate | Activated by pyridine N, slightly deactivated by ethyl group. |
| 2-Chloropyridine | Unsubstituted | Moderate (Slightly higher than ethyl) | Baseline reactivity for the 2-chloropyridine core. |
Experimental Protocol: Kinetic Analysis of the Amination of this compound
This protocol outlines a method for determining the rate law for the reaction between this compound and a model amine, such as morpholine, using offline analysis.
Methodology:
-
Reaction Setup: In a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a septum for sampling, add this compound (e.g., 0.1 M) and a suitable solvent (e.g., DMSO or DMF).[2] Allow the solution to equilibrate to the desired temperature (e.g., 80 °C).
-
Initiation: Initiate the reaction by adding a pre-heated solution of morpholine (e.g., 1.0 M) in the same solvent via syringe. Start a timer immediately.
-
Reaction Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench the reaction in the aliquot by diluting it in a known volume of a cold solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining this compound and the formed product.
-
Data Processing: Plot the concentration of this compound versus time. To determine the order of the reaction with respect to each reactant, perform experiments with varying initial concentrations of the pyridine and the amine. For a second-order reaction, a plot of 1/[Reactant] vs. time will yield a straight line. The rate constant (k) can be determined from the slope of this line.
Rationale for Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they effectively solvate the charged intermediate without participating in hydrogen bonding, which could complicate the kinetics.[2]
-
Temperature Control: A jacketed reactor ensures precise and stable temperature control, which is critical as reaction rates are highly temperature-dependent.
-
Quenching: Rapid cooling and dilution are essential to halt the reaction in the aliquot, ensuring that the measured concentrations accurately reflect the state of the reaction at the time of sampling.
-
Analytical Method: HPLC and GC are robust and quantitative methods for separating and quantifying the components of a reaction mixture, providing the high-quality data needed for kinetic analysis.
Caption: General workflow for a kinetic study using offline analysis.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4] For substrates like this compound, these reactions allow for the introduction of a wide variety of substituents at the 2-position.
Challenges and Advances in Coupling with Chloro-pyridines
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. This is due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more challenging. However, significant advances in ligand design have led to the development of highly active catalysts, often employing bulky, electron-rich phosphine ligands, that are effective for the coupling of chloro-pyridines.[5][6]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a widely used C-C bond-forming reaction.[7][8]
-
This compound vs. 2-Bromo-5-ethylpyridine: In a Suzuki-Miyaura reaction, the bromo-analogue will almost always be more reactive. This means that reactions with 2-Bromo-5-ethylpyridine can often be carried out under milder conditions (lower temperatures, lower catalyst loadings) compared to those with this compound. Achieving high conversion with the chloro-substrate often requires more specialized and electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases.
-
Effect of the 5-ethyl group: The electron-donating nature of the ethyl group can slightly decrease the rate of oxidative addition compared to unsubstituted 2-chloropyridine. However, this effect is generally less pronounced than the difference between using a chloride versus a bromide leaving group.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Substrate | Typical Catalyst System | Base | Temperature | Expected Reactivity |
| 2-Bromo-5-ethylpyridine | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃, Na₂CO₃ | 80-100 °C | High |
| This compound | Pd₂(dba)₃/XPhos or SPhos | K₃PO₄, Cs₂CO₃ | 100-120 °C | Moderate to Good |
| 2-Chloro-5-nitropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 80-100 °C | High |
Experimental Protocol: Initial Rate Kinetics of a Suzuki-Miyaura Reaction
This protocol describes how to determine the initial rate of a Suzuki-Miyaura reaction, which is a common method for kinetic analysis in catalysis.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of this compound, the boronic acid partner, the palladium precatalyst/ligand system, and an internal standard (e.g., dodecane) in a degassed solvent (e.g., dioxane).
-
Reaction Setup: In a series of vials inside a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3) and the boronic acid.
-
Initiation: Place the vials on a pre-heated stirring block. To initiate the reactions, simultaneously add a mixture of the this compound and internal standard stock solutions to each vial.
-
Monitoring: At specified time points, remove a vial from the heating block and quench the reaction by adding a cold solution of an amine (to chelate the boronic acid) and diluting with an organic solvent like ethyl acetate.
-
Analysis: Analyze the quenched reaction mixtures by GC or GC-MS to determine the conversion of the starting material relative to the internal standard.
-
Data Processing: Plot the concentration of the product formed versus time. The initial rate is the slope of the linear portion of this curve at early time points (typically <20% conversion). By varying the concentration of each component (substrate, boronic acid, catalyst), the reaction order with respect to each can be determined.
Rationale for Experimental Choices:
-
Glovebox/Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere is crucial for catalyst stability and reproducibility.
-
Internal Standard: An internal standard is a non-reactive compound added at a known concentration to correct for variations in sample volume and detector response during analysis.
-
Initial Rate Method: This method simplifies the kinetic analysis by focusing on the early part of the reaction where the concentrations of reactants have not changed significantly, avoiding complications from product inhibition or catalyst deactivation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Summary and Future Outlook
This compound demonstrates moderate reactivity in both SNAr and palladium-catalyzed cross-coupling reactions, making it a versatile yet sometimes challenging substrate. Its kinetic behavior is a balance between the activating effect of the pyridine nitrogen and the mild deactivating influence of the 5-ethyl group. Compared to highly activated substrates like 2-chloro-5-nitropyridine, reactions involving this compound generally require more forcing conditions. Similarly, its reactivity in cross-coupling is lower than its bromo- and iodo- counterparts, necessitating the use of advanced, highly active catalyst systems.
The protocols and comparative data presented in this guide offer a framework for researchers, scientists, and drug development professionals to approach the study and optimization of reactions involving this important intermediate. Future work in this area could involve detailed kinetic analysis of other important transformations, such as Buchwald-Hartwig amination or Sonogashira coupling, to further build a comprehensive reactivity profile. Additionally, the development of novel catalytic systems that can activate the C-Cl bond under even milder conditions remains an active and important area of research.
References
- Vertex AI Search, Nucleophilic Substitution Reactions. Retrieved January 9, 2026.
- D.J. Watson, G.J. T. T. -. C.-C. and R. R. C. P. S. to the D. of N. R. for the F. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Request PDF, Experimental and kinetic study on the co-oxidation of pyridine and ammonia as a model compound of coal-ammonia co-firing | Request PDF - ResearchGate.
- Request PDF, Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF - ResearchGate.
- Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation.
- E.A. Hamed, A. A. E.-B. E. F. S. G. A. G. and G. M. H. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro - RSC Publishing.
- Request PDF, Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide | Request PDF - ResearchGate.
- E. Moioli, L. S. P. W. and H. F. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - RSC Publishing.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
- This compound - MySkinRecipes.
- Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions - Benchchem.
- M.A. C. J. R. A. M. and C.S. R. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
Sources
- 1. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Halogen Choice: A Comparative Cost and Reactivity Analysis of 2-Chloro- and 2-Bromo-5-ethylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of synthetic chemistry, the selection of starting materials is a move that dictates the entire strategy. For medicinal chemists and process development scientists, the choice between a chloro or a bromo substituent on a key pyridine building block is a recurring tactical decision with significant implications for cost, reaction efficiency, and overall project timelines. This guide provides an in-depth comparative analysis of 2-chloro-5-ethylpyridine and 2-bromo-5-ethylpyridine, two pivotal intermediates in the synthesis of a multitude of biologically active molecules. By examining the nuances of their synthesis, market price, and reactivity in common palladium-catalyzed cross-coupling reactions, we aim to equip researchers with the data-driven insights necessary to make the most strategic choice for their specific application.
The Economic Equation: A Head-to-Head Cost Comparison
The initial procurement cost of a starting material is a primary driver in any synthetic campaign, particularly at scale. A survey of various chemical suppliers reveals a consistent trend: this compound is generally the more economical option on a per-gram and per-mole basis compared to its bromo counterpart.[1][2][3][4] This price differential can be attributed to the lower cost of chlorinating agents versus brominating agents used in their synthesis.
| Compound | Molecular Weight ( g/mol ) | Representative Small Scale Price (USD/g) | Bulk Price Indication |
| This compound | 141.60 | ~$367[1] | Inquiry required, generally lower than bromo analog[2][5] |
| 2-Bromo-5-ethylpyridine | 186.05 | ~$239 (converted from EUR)[3] | Inquiry required, but typically higher[4] |
Note: Prices are subject to significant variation based on supplier, purity, and quantity. Bulk pricing often requires direct inquiry.
While the upfront cost of the chloro derivative is lower, a comprehensive cost analysis must extend beyond the initial purchase price to include the downstream implications of its reactivity profile.
The Synthetic Gateway: From Amino-Pyridine to Halogenated Intermediate
A common and efficient route to both 2-chloro- and 2-bromo-5-ethylpyridine is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from the readily available 2-amino-5-ethylpyridine. The choice of the halogenating agent in this key step is the primary determinant of the final product.
Caption: General synthetic route to 2-chloro- and 2-bromo-5-ethylpyridine via the Sandmeyer reaction.
The cost of the common precursor, 2-amino-5-ethylpyridine, is a crucial factor in the "make vs. buy" decision for the halogenated derivatives.[6] For large-scale campaigns, in-house synthesis from the amino-pyridine may offer significant cost savings, and the choice of halogen will directly impact the cost of this transformation.
Reactivity in the Crucible: A Tale of Two Halogens in Cross-Coupling
The true value of a halogenated intermediate is realized in its ability to participate in subsequent bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are workhorse transformations in modern drug discovery. In this arena, the inherent chemical properties of the carbon-halogen bond dictate the reactivity of the substrate.
The generally accepted trend for the reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl > F.[7][8] This is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[9][10][11][12]
This difference in reactivity has profound practical implications:
-
Milder Reaction Conditions: Reactions with 2-bromo-5-ethylpyridine can often be conducted at lower temperatures and with shorter reaction times compared to its chloro analog.
-
Lower Catalyst Loading: The higher reactivity of the C-Br bond typically allows for lower concentrations of the expensive palladium catalyst and associated ligands, which can represent a significant cost saving, especially at scale.[13]
-
Broader Substrate Scope: The milder conditions required for bromopyridines can lead to better tolerance of sensitive functional groups within the coupling partner.
Caption: A summary of the comparative reactivity of 2-bromo- and this compound in palladium-catalyzed cross-coupling reactions.
Experimental Protocols: A Practical Guide
The following generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions highlight the typical differences in reaction conditions for chloro and bromo pyridines.
Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
-
For 2-Bromo-5-ethylpyridine: A typical reaction might employ 1-2 mol% of a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand, with a reaction temperature of 80-100 °C.
-
For this compound: Achieving comparable reaction rates and yields often necessitates the use of more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) at higher loadings (2-5 mol%), and may require higher reaction temperatures (100-120 °C).[14][15]
Buchwald-Hartwig Amination
Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.
Similar to the Suzuki coupling, the amination of 2-bromo-5-ethylpyridine can often be achieved under milder conditions and with less specialized catalysts compared to its chloro counterpart.[16][17][18][19] The use of stronger bases and more robust catalyst systems is frequently required to activate the more inert C-Cl bond.
Conclusion: Making the Strategic Choice
The decision between 2-chloro- and 2-bromo-5-ethylpyridine is a nuanced one, with no single "best" answer. The optimal choice depends on the specific priorities of the project.
-
For early-stage discovery and small-scale synthesis: The higher reactivity of 2-bromo-5-ethylpyridine often makes it the more attractive option. The ability to use milder conditions, lower catalyst loadings, and achieve faster reaction times can accelerate the synthesis of target molecules and simplify purification. The higher upfront cost of the starting material is often offset by these downstream efficiencies.
-
For process development and large-scale manufacturing: The lower purchase price of This compound becomes a significant advantage. While the initial process development may require more extensive optimization to identify a robust and efficient catalyst system, the long-term cost savings on the starting material can be substantial. The development of highly active palladium catalysts has increasingly made the use of aryl chlorides a viable and economically favorable strategy in large-scale synthesis.
Ultimately, a thorough cost-benefit analysis that considers not only the price of the starting material but also the cost of catalysts, solvents, energy, and labor for the entire synthetic sequence is essential for making an informed and strategic decision.
References
- BenchChem.
- BenchChem. A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
- AbacipharmTech. This compound. [Link]
- OUCI. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions.
- Aladdin. 2-Amino-5-ethylpyrazine.
- BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
- BenchChem. A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
- Royal Society of Chemistry. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
- National Institutes of Health. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
- ResearchGate. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus S N Ar-Type Mechanism.
- Chemsrc.com. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]
- MySkinRecipes. This compound. [Link]
- ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- P212121 Store. 2-Bromo-5-acetylpyridine | CAS 139042-59-4. [Link]
- Cenmed Enterprises. 2-Bromo-5-ethylpyridine (C007B-511103). [Link]
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenesa.
- AChemBlock. 2-Amino-5-ethylpyrazine, min 95%, 100 mg.
- ResearchGate. Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- BenchChem. A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- ResearchGate.
- PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]
- BenchChem. Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.
- University of Victoria.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- College of Saint Benedict & Saint John's University. oxidative addition and palladium coupling. [Link]
- BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
- BenchChem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- MDPI.
- BenchChem. A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions.
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 2-Chloro-5-ethyl-pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. Pyridine, 2-bromo-5-ethyl- | CymitQuimica [cymitquimica.com]
- 4. 2-BroMo-5-ethylpyridine | 19842-08-1 [chemicalbook.com]
- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
evaluation of the environmental impact of different synthetic routes to 2-Chloro-5-ethylpyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth, objective comparison of the environmental impact of two primary synthetic routes to 2-Chloro-5-ethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The selection of a synthetic pathway is a critical decision in chemical process development, with significant implications for environmental sustainability, safety, and economic viability. This document aims to equip researchers and drug development professionals with the necessary data and analysis to make informed decisions that align with the principles of green chemistry.
The two routes evaluated herein are:
-
Chlorination of 5-ethyl-2(1H)-pyridone using a dehydrative chlorinating agent.
-
The Sandmeyer reaction of 2-amino-5-ethylpyridine.
This guide will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of the environmental footprint of each pathway, supported by experimental data and established green chemistry metrics.
At a Glance: Comparison of Synthetic Routes
The following table provides a high-level summary of the key parameters for the two synthetic routes. It is important to note that while the target molecule is this compound, detailed experimental data for this specific compound is limited in publicly available literature. Therefore, this analysis utilizes data from the synthesis of the closely related analogue, 2-chloro-5-methylpyridine, as a representative model. This substitution is explicitly noted where applicable.
| Parameter | Route 1: Chlorination of 5-ethyl-2(1H)-pyridone | Route 2: Sandmeyer Reaction of 2-amino-5-ethylpyridine |
| Starting Material | 5-ethyl-2(1H)-pyridone | 2-amino-5-ethylpyridine |
| Key Reagents | Phosphorus oxychloride (POCl₃) or Phosgene (COCl₂) | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl) |
| Reaction Temperature | 80 - 130°C[1] | 0 - 25°C[2] |
| Solvent | High-boiling chlorinated aromatic hydrocarbons (e.g., 1,2,4-trichlorobenzene)[1] | Water, Hydrochloric acid[2] |
| Overall Yield | ~80-90% (estimated for the methyl analogue)[3] | ~30-50% (for similar 2-chloropyridines)[4] |
| Primary Waste Products | Phosphoric acid/phosphorus-containing byproducts, HCl, chlorinated solvent waste.[5][6] | Copper salts, excess acid, sodium salts, nitrogen gas.[7] |
| Key Environmental & Safety Concerns | Use of highly toxic, corrosive, and moisture-sensitive POCl₃ or phosgene.[5][8] Use of high-boiling, persistent chlorinated solvents. High energy consumption. | Formation of potentially explosive diazonium salt intermediates. Use of heavy metal (copper) catalyst. Generation of acidic and metal-containing aqueous waste. |
| Green Chemistry Profile | Poor: Relies on hazardous reagents, high energy input, and persistent organic pollutants as solvents. | Moderate: Aqueous-based reaction, but involves a hazardous intermediate, a heavy metal catalyst, and produces significant aqueous waste. |
In-Depth Analysis of Synthetic Methodologies
Route 1: Chlorination of 5-ethyl-2(1H)-pyridone
This classical approach to the synthesis of 2-chloropyridines involves the deoxychlorination of the corresponding pyridone. The pyridone tautomer exists in equilibrium with its 2-hydroxypyridine form, and the hydroxyl group is replaced by a chlorine atom using a strong dehydrating chlorinating agent.
Causality Behind Experimental Choices:
The choice of a powerful chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene is dictated by the need to activate the hydroxyl group of the pyridone for nucleophilic substitution.[9] These reagents react with the hydroxyl group to form a good leaving group, which is then displaced by a chloride ion. The use of a high-boiling inert solvent like 1,2,4-trichlorobenzene is necessary to achieve the high reaction temperatures required for this transformation and to solubilize the reactants.[1]
Environmental Impact:
The primary environmental drawback of this route is the use of phosphorus oxychloride. POCl₃ is a highly toxic, corrosive, and moisture-sensitive substance that reacts violently with water, releasing toxic fumes.[5][8] Its use necessitates stringent safety precautions and specialized handling and disposal procedures. The reaction generates significant amounts of phosphorus-containing waste, which can be challenging to treat.[6] Furthermore, the use of chlorinated solvents contributes to the generation of persistent organic pollutants. The high reaction temperatures also translate to high energy consumption.
While there are ongoing efforts to develop greener alternatives to POCl₃ and to recycle it, these are not yet widely implemented in industrial processes.[6][10]
Experimental Protocol (Adapted from the synthesis of 2-chloro-5-methylpyridine[1][11]):
-
A solution of 5-ethyl-3,4-dihydro-2(1H)-pyridone in a high-boiling solvent such as 1,2,4-trichlorobenzene is prepared in a reaction vessel equipped with a stirrer, condenser, and gas inlet.
-
Chlorine gas is passed through the solution at 50-60°C to form the corresponding 5,6-dihalo-5-ethyl-2-oxopiperidine intermediate.
-
The reaction mixture is then heated to 100-120°C.
-
A stoichiometric excess (up to 70 mol%) of phosphorus oxychloride is added dropwise over a period of 1-2 hours.
-
The reaction mixture is maintained at this temperature for an additional 1-2 hours to ensure complete conversion.
-
After cooling, the reaction is quenched by carefully adding the mixture to ice-water.
-
The pH is adjusted to neutral or slightly basic with an aqueous base (e.g., NaOH solution).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by distillation.
Route 2: The Sandmeyer Reaction of 2-amino-5-ethylpyridine
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from primary aromatic amines.[7][12] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt to yield the corresponding aryl halide.[13]
Causality Behind Experimental Choices:
The diazotization of the amino group is typically carried out in a strong acidic medium (e.g., HCl) at low temperatures (0-5°C) using sodium nitrite to generate nitrous acid in situ.[2] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride is used as a catalyst to facilitate the single-electron transfer mechanism that leads to the formation of an aryl radical and the subsequent substitution with a chloride ion.[12]
Environmental Impact:
From a green chemistry perspective, the Sandmeyer reaction offers the advantage of using water as a solvent and operating at low temperatures, which reduces energy consumption. However, it is not without its environmental and safety challenges. Diazonium salts are known to be explosive when isolated in a dry state, necessitating their use in solution without isolation.[2] The reaction also utilizes a copper catalyst, and the disposal of copper-containing waste streams requires careful management to prevent environmental contamination. The process generates a significant amount of acidic aqueous waste containing sodium and copper salts, which requires neutralization and treatment before discharge.
Experimental Protocol (Generalized procedure based on similar reactions[2][4]):
-
2-amino-5-ethylpyridine is dissolved in an aqueous solution of hydrochloric acid in a reaction vessel cooled to 0-5°C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred mixture, maintaining the temperature below 5°C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
-
In a separate vessel, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared.
-
The cold diazonium salt solution is then slowly added to the copper(I) chloride solution with vigorous stirring.
-
Evolution of nitrogen gas is observed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours until the gas evolution ceases.
-
The reaction mixture is then typically steam distilled or extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extract is washed with aqueous sodium hydroxide solution to remove any phenolic byproducts, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent, and the solvent is removed by distillation.
-
The resulting crude this compound is purified by vacuum distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the two synthetic routes to this compound.
Caption: A simplified comparison of the two main synthetic routes.
Sources
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Phosphinate chemistry in the 21st century: a viable alternative to the use of phosphorus trichloride in organophosphorus synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-ethylpyridine
As researchers and developers in the pharmaceutical and agrochemical sectors, our work with versatile intermediates like 2-Chloro-5-ethylpyridine is foundational to innovation.[1] However, the very reactivity that makes this compound a valuable building block also necessitates a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing this compound waste safely, responsibly, and in accordance with best practices for laboratory and environmental safety. The following procedures are grounded in established principles for handling halogenated organic compounds and are designed to ensure the protection of both personnel and the environment.
Hazard Profile & Immediate Safety Imperatives
Understanding the hazard profile of a chemical is the bedrock of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can extrapolate its probable hazards from closely related, well-documented analogs such as 2-Chloro-5-methylpyridine. This approach, common in chemical safety assessment, allows us to anticipate risks and implement appropriate controls.
The primary hazards associated with this class of chlorinated pyridines include:
-
Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Corrosivity: Causes skin irritation and potentially severe eye damage.[3]
-
Respiratory Irritation: May cause irritation to the respiratory system.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2]
These hazards dictate the stringent need for appropriate Personal Protective Equipment (PPE) from the moment the compound is handled until its waste container is sealed and ready for pickup.
| Hazard Category | Associated Risk | Required PPE & Controls |
| Acute Toxicity (Oral, Dermal) | Harmful if ingested or absorbed through the skin.[2][4] | Nitrile or butyl rubber gloves, lab coat, closed-toe shoes. |
| Skin Corrosion/Irritation | Causes skin irritation and burns.[5] | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Serious Eye Damage/Irritation | Risk of serious, potentially irreversible eye damage.[3] | Chemical safety goggles or a face shield are mandatory.[5] |
| Aquatic Toxicity | Poses a long-term threat to aquatic ecosystems.[2] | Prevent release to the environment; do not dispose of down the drain.[2] |
| Flammability | Combustible liquid.[5] | Keep away from heat, sparks, and open flames.[5] |
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins in the laboratory, at the point of waste generation. Adherence to a systematic collection and segregation protocol is not merely a regulatory requirement but a critical safety function.
Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory generating hazardous waste must designate an SAA.[7][8] This is the designated location, at or near the point of generation, where waste is collected. The SAA must be under the control of the laboratory personnel.
Step 2: Segregate Halogenated Waste This is a critical step. This compound is a halogenated organic compound. It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[9]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. Halogenated compounds require specific disposal technologies, like high-temperature incineration with acid gas scrubbers, to neutralize the resulting hydrogen chloride (HCl) gas.[5][10] Improper segregation can lead to regulatory violations and unsafe disposal pathways.
Step 3: Use Appropriate Waste Containers Waste containers must be in good condition and compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Self-Validation: Ensure the container is free of cracks or damage. The lid must seal tightly to prevent the release of vapors.[9] Containers should never be filled beyond 90% capacity to allow for vapor expansion.[11]
Step 4: Meticulous Labeling Proper labeling is essential for safety and compliance. The label on your hazardous waste container must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid formulas or abbreviations.[11]
-
The approximate concentration or percentage of the chemical in the waste stream.
-
An indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
Approved Disposal Methodology: High-Temperature Incineration
For halogenated organic wastes like this compound, the industry-standard and environmentally preferred disposal method is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[10][12]
-
Mechanism of Action: Incineration at temperatures typically exceeding 1800°F (982°C) with a sufficient residence time ensures the complete destruction of the organic molecule. However, the combustion of chlorinated compounds produces hydrogen chloride (HCl) gas. Therefore, the incinerator must be equipped with an "afterburner and scrubber" system.[13][14][15] The scrubber, typically a caustic (e.g., sodium hydroxide) solution, neutralizes the acidic HCl gas, preventing its release into the atmosphere as acid rain.
All waste must be handled and transported by a licensed professional waste disposal service.[14] These contractors are trained to manage hazardous materials and ensure the final disposal is compliant with all federal, state, and local regulations.[16]
Disposal Workflow for this compound
Caption: Decision workflow for this compound waste management.
Emergency Procedures for Spills and Contamination
Accidents can happen, and a prepared response is crucial to mitigating risk.
Small Spill Cleanup:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: At a minimum, wear a lab coat, gloves, and chemical safety goggles.
-
Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By implementing these robust procedures, we fulfill our professional and ethical responsibility to ensure that our scientific advancements do not come at the cost of safety or environmental integrity.
References
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Center for Biotechnology Information.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Laboratory Waste Management Guidelines. Environmental Health and Safety, The University of Texas at Dallas.
- Best Practices for Laboratory Waste Management - ACTenviro. ACTenviro.
- Disposal process for halogenated organic material (Patent) | OSTI.GOV. U.S. Department of Energy, Office of Scientific and Technical Information.
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. ScienceDirect.
- Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. P2InfoHouse.
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed. PubMed.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. U.S. Environmental Protection Agency.
- MSDS of 2-Chloro-5-(chloromethyl)pyridine - Capot Chemical. Capot Chemical.
- 2-CHLOROPYRIDINE | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University.
- This compound - MySkinRecipes. MySkinRecipes.
- Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE - NJ.gov. New Jersey Department of Health.
Sources
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-5-methylpyridine(18368-64-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. research.columbia.edu [research.columbia.edu]
- 12. p2infohouse.org [p2infohouse.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. capotchem.com [capotchem.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-ethylpyridine
Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-5-ethylpyridine (CAS No. 90196-32-0). As your trusted source for laboratory safety, our goal is to empower you with the knowledge to operate safely and effectively. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety.
Hazard Assessment: Understanding the Risks of this compound
This compound is a colorless liquid with a potent odor, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While comprehensive toxicological data for this specific compound is limited, information from structurally related pyridine derivatives provides critical insight into its potential hazards. A thorough hazard assessment is the foundation of a robust safety plan.[3][4]
Based on data from similar compounds such as 2-Chloro-5-methylpyridine and other chlorinated pyridines, the primary hazards include:
-
Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation and serious eye irritation or damage.[5][6][7] Some related compounds are known to cause chemical burns.[7][8]
-
Toxicity: The compound is likely harmful if swallowed or if it comes into contact with the skin.[5][9] Inhalation may also be harmful and can cause respiratory tract irritation.[6][10]
-
Aquatic Toxicity: It is expected to be harmful to aquatic life with long-lasting effects.[5][9]
| Hazard Classification | Description | Primary Exposure Routes | Supporting Evidence (Related Compounds) |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Ingestion, Dermal | [5][9][11] |
| Skin Irritation | Causes skin irritation and potentially chemical burns. | Dermal | [5][7][11] |
| Eye Irritation | Causes serious eye irritation or damage. | Ocular | [5][6][10] |
| Respiratory Irritation | May cause irritation to the respiratory tract. | Inhalation | [6][10] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Environmental Release | [5][9] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE whenever hazards cannot be eliminated through engineering or administrative controls.[3][12] For this compound, a multi-layered PPE approach is essential.
Eye and Face Protection
Given the risk of serious eye irritation and potential for chemical burns, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to ANSI Z87.1 standards.[3][5]
-
Enhanced Protection: When there is a risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to safety goggles.[13][14] Contact lenses should not be worn when handling this substance.[14]
Skin and Body Protection
To prevent skin contact, which can lead to irritation and systemic toxicity, the following should be worn:
-
Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves offer broad short-term protection, but it is crucial to consult the manufacturer's compatibility guide.[13] For prolonged contact or in the case of corrosive pyridine derivatives, elbow-length PVC gloves may be recommended.[7] Always inspect gloves for tears or punctures before use and dispose of them immediately after contact with the chemical.[13]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect underlying clothing and skin.[5][13]
-
Clothing and Footwear: Wear long pants and closed-toe, closed-heel shoes to cover the entire foot.[13][15] Polyester and acrylic fabrics should be avoided.[13]
Respiratory Protection
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[15]
-
Standard Operations: A properly functioning chemical fume hood is the primary engineering control.
-
Emergency or High-Concentration Scenarios: If exposure limits are exceeded, or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5][13][16] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[13][17]
PPE Donning and Doffing Procedure
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures: Immediate and Decisive Action
First Aid Measures
In the event of an exposure, immediate action is critical. An eyewash station and safety shower must be accessible.[15][16]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5][18][19] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention if irritation develops or persists.[6][15][19] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][10][20] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][19] |
Spill Response
Proper spill response minimizes the risk to personnel and the environment. Small, incidental spills can be managed by trained laboratory personnel, while large spills require an emergency response.[21][22]
Caption: Chemical Spill Cleanup Workflow
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[22]
-
Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[15][23]
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[15][22] Do not use combustible materials.[22]
-
Absorb: Apply absorbent material over the spill, working from the outside in to prevent spreading.[22][24]
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[15][23]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for hazardous waste disposal.[23][25]
-
Dispose: Label the waste container and arrange for pickup through your institution's hazardous waste management program.[10][26]
Waste Disposal Plan
All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7][27][28]
-
Waste Collection: Use designated, properly labeled, and sealed containers.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[7][26] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[26][29]
By integrating these protocols into your daily workflow, you create a robust safety culture that protects you, your colleagues, and your research.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
- 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets. (n.d.). ECHEMI.
- PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- NIOSH Pocket Guide to Chemical Hazards - Pyridine. (n.d.). Centers for Disease Control and Prevention.
- Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. (n.d.). National Center for Biotechnology Information.
- First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Pyridine - IDLH. (n.d.). Centers for Disease Control and Prevention.
- 2-Chloro-5-ethyl-pyridine 90196-32-0. (n.d.). Guidechem.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- This compound. (n.d.). MySkinRecipes.
- Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine. (n.d.). Benchchem.
- Pyridine 1613. (n.d.). Centers for Disease Control and Prevention.
- 2-Chloro-5-methylpyridine(18368-64-4). (n.d.). ChemicalBook.
- 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- 2-Chloro-5-(chloromethyl)pyridine. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-Chloro-5-hydroxymethylpyridine. (2025, December 22). Fisher Scientific.
- 2-Chloro-5-methylpyridine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
- Protective Equipment. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. (2025, December 18). Fisher Scientific.
- MSDS of 2-Chloro-5-(chloromethyl)pyridine. (2008, November 4). Capot Chemical.
- Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
- 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016, June 8). Loba Chemie.
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
- 5.4 Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
- Complicated Chemical Spills. (n.d.). University of Illinois Division of Research Safety.
- SAFETY DATA SHEET - 2-Chloro-5-methylpyridine. (2025, December 19). Fisher Scientific.
- First Aid: Chemical Exposure. (n.d.). University of Rochester Medical Center.
- TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information.
- 2-Chloro-5-methylpyridine 97. (n.d.). Sigma-Aldrich.
- 2-Chloro-5-ethyl-pyridine | 90196-32-0. (2025, July 24). ChemicalBook.
- 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. (n.d.). Sihauli Chemicals Pvt Ltd.
- Chemical Waste. (n.d.). University of California, San Francisco Environmental Health & Safety.
- 2-Chloro-5-methylpyridine 97 18368-64-4. (n.d.). Sigma-Aldrich.
- Lab Accident/First Aid Information. (n.d.). University of Connecticut Environmental Health and Safety.
- Chemical Waste. (n.d.). Massachusetts Institute of Technology Environmental Health & Safety.
- Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
- EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.). Weill Cornell Medicine Environmental Health and Safety.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 4. tuckersafety.com [tuckersafety.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-5-methylpyridine(18368-64-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Chloro-5-methylpyridine | 18368-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. nj.gov [nj.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 17. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 20. healthinfo.coxhealth.com [healthinfo.coxhealth.com]
- 21. ccny.cuny.edu [ccny.cuny.edu]
- 22. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 23. - Division of Research Safety | Illinois [drs.illinois.edu]
- 24. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 25. chemkleancorp.com [chemkleancorp.com]
- 26. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 27. Chemical Waste – EHS [ehs.mit.edu]
- 28. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 29. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
